molecular formula C23H19F3N4O3 B611408 TMP195

TMP195

Cat. No.: B611408
M. Wt: 456.4 g/mol
InChI Key: QTCSXAUJBQZZSN-UHFFFAOYSA-N
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Description

TMP-195 is an inhibitor of class IIa histone deacetylases (HDACs;  Kis = 59, 60, 26, and 15 nM for HDAC4, 5, 7, and 9, respectively). It is selective for class IIa HDACs over class I and class IIb HDACs (Kis = 10-43 μM for HDAC1-3, 6, 9, and 10-11). TMP-195 blocks accumulation of chemoattractant chemokine ligand 2 (CCL2) in the supernatant of monocytes stimulated with macrophage colony-stimulating factor (CSF-1). It increases secretion of CCL1 by monocytes stimulated with CSF-1 and granulocyte/monocyte colony-stimulating factor (GM-CSF). In vivo, TMP-195 reduces tumor burden and the number of pulmonary metastases in a macrophage-dependent autochthonous mouse model of breast cancer.>TMP195 is a potent and selective class IIa HDAC inhibitor with IC50s of 59 nM, 60 nM, 26 nM and 15 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively. TMP195 can reprogram monocytes and macrophages in the tumor into cells able to sustain a robust CD8 T cell-mediated anti-tumoral immune response.

Properties

IUPAC Name

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSXAUJBQZZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TMP195

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195 is a pioneering, selective inhibitor of Class IIa histone deacetylases (HDACs), a family of enzymes epigenetically regulating gene expression. This document provides a comprehensive technical overview of the mechanism of action of TMP195, detailing its molecular interactions, cellular effects, and downstream signaling consequences. Through a synthesis of preclinical data, this guide elucidates how TMP195 modulates immune responses, particularly macrophage polarization, and its therapeutic potential in oncology and inflammatory diseases. Key experimental protocols are detailed, and quantitative data are presented in a structured format to facilitate understanding and future research.

Core Mechanism of Action: Selective Inhibition of Class IIa HDACs

TMP195 distinguishes itself from pan-HDAC inhibitors through its remarkable selectivity for Class IIa HDACs: HDAC4, HDAC5, HDAC7, and HDAC9.[1] This selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes.[2] Unlike hydroxamic acids found in many pan-HDAC inhibitors, the TFMO moiety of TMP195 does not chelate the catalytic zinc ion but rather coordinates with it in a non-chelating manner, contributing to its specificity.

The primary molecular consequence of Class IIa HDAC inhibition by TMP195 is the prevention of the deacetylation of both histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression and cellular function. A key observed effect is the hyperacetylation of histone H3, which is associated with a more open chromatin structure and enhanced gene transcription.[1][3]

Quantitative Inhibition Profile

The inhibitory potency and selectivity of TMP195 against various HDAC isoforms have been quantitatively characterized through in vitro enzymatic assays. The following tables summarize the available data on its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

TargetKi (nM)Reference
HDAC459[4]
HDAC560[4]
HDAC726[4]
HDAC915[4]

Table 1: Inhibition Constants (Ki) of TMP195 for Class IIa HDACs.

TargetIC50 (nM)Reference(s)
Class IIa
HDAC4111[4]
HDAC5106[4]
HDAC746[4]
HDAC99[4]
Class I
HDAC1>10,000[5]
HDAC2>10,000[5]
HDAC3>10,000[5]
Class IIb
HDAC6>10,000[5]

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of TMP195 against a Panel of HDAC Isoforms.

Modulation of Macrophage Polarization and Function

A central aspect of TMP195's mechanism of action is its profound impact on macrophage biology. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. In the tumor microenvironment, M2-like tumor-associated macrophages (TAMs) often predominate and contribute to tumor progression and immunosuppression.

TMP195 has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[1] This repolarization is a key driver of its therapeutic effects in preclinical cancer models.

In Vitro Evidence of Macrophage Repolarization

Studies using bone marrow-derived macrophages (BMDMs) have demonstrated that TMP195, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), promotes the M1 phenotype. This is characterized by:

  • Increased Expression of M1 Markers: Treatment with TMP195 leads to an upregulation of M1-associated cell surface markers.

  • Enhanced Pro-inflammatory Cytokine Secretion: TMP195-treated macrophages exhibit increased production and release of key M1 cytokines.

ParameterTreatment GroupResultReference
M1 Macrophage Polarization
F4/80+CD86+ M1 Macrophages (% of total macrophages)Control24.67 ± 4.01[1]
TMP19546.69 ± 5.76[1]
CD45+CD11b+F4/80+MHC-II+ M1 Macrophages (% of total macrophages)Control42.45 ± 2.56[1]
TMP19561.72 ± 6.26[1]
Pro-inflammatory Cytokine Secretion (pg/mL)
IL-6LPSLower[1]
LPS + TMP195Significantly Higher[1]
IL-12LPSLower[1]
LPS + TMP195Significantly Higher[1]
TNF-αLPSLower[1]
LPS + TMP195Significantly Higher[1]
Gene Expression (mRNA)
IL-12LPSLower[1]
LPS + TMP195Increased[1]
TNF-αLPSLower[1]
LPS + TMP195Increased[1]
iNOSLPSLower[1]
LPS + TMP195Increased[1]

Table 3: Quantitative Effects of TMP195 on Macrophage Polarization and Function in vitro.

In Vivo Evidence of Immune Modulation

In preclinical mouse models of colorectal cancer, TMP195 treatment has been shown to alter the tumor immune microenvironment significantly.[1][6]

ParameterTreatment GroupResultReference
Tumor Growth and Immune Infiltration
Tumor NumberControl (DMSO)8.50 ± 0.83[1]
TMP195 (50 mg/kg/day)6.00 ± 0.56[1]
Tumor Load (mm)Control (DMSO)27.50 ± 3.02[1]
TMP195 (50 mg/kg/day)17.50 ± 1.20[1]
F4/80+ Macrophage Infiltration (%)Control47.64 ± 1.79[1]
TMP19534.11 ± 6.79[1]
F4/80+CD86+ M1 Macrophage Infiltration (% of total macrophages)Control38.26 ± 3.50[1]
TMP19574.02 ± 3.48[1]
Serum Cytokine Levels (pg/mL)
IL-1βControlLower[1]
TMP195Significantly Higher[1]
IL-12ControlLower[1]
TMP195Significantly Higher[1]
TNF-αControlLower[1]
TMP195Significantly Higher[1]

Table 4: Quantitative In Vivo Effects of TMP195 in a Colorectal Cancer Mouse Model.

Signaling Pathways Modulated by TMP195

The cellular effects of TMP195 are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of inflammation, cell survival, and proliferation.

Activation of the NF-κB Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB, typically a heterodimer of p65 (RelA) and p50, to translocate to the nucleus and activate the transcription of target genes.

TMP195 treatment has been shown to increase the phosphorylation of the p65 subunit of NF-κB, indicating activation of this pathway.[1] This activation is a likely mechanism for the observed increase in pro-inflammatory cytokine production in macrophages.

NFkB_Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits IKK_complex IKK Complex HDAC_IIa->IKK_complex Represses? IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases p_p65 p-p65 (Active) NFkB->p_p65 Phosphorylation Nucleus Nucleus p_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-12, TNF-α) p_p65->Gene_Expression Activates Transcription MAPK_Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs TMP195->HDAC_IIa Inhibits Upstream_Kinases Upstream Kinases HDAC_IIa->Upstream_Kinases Represses? p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylates JNK JNK Upstream_Kinases->JNK Phosphorylates p_p38 p-p38 (Active) p38_MAPK->p_p38 p_JNK p-JNK (Active) JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors Activates p_JNK->Transcription_Factors Activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces HDAC_Inhibitor_Workflow Start Compound Synthesis and Identification In_Vitro_Screening In Vitro Enzymatic Screening (HDAC Isoform Panel) Start->In_Vitro_Screening Selectivity_Profiling Determine IC50/Ki Values & Selectivity Profile In_Vitro_Screening->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Macrophage Polarization) Selectivity_Profiling->Cellular_Assays Target_Engagement Target Engagement Assays (e.g., Histone Acetylation) Cellular_Assays->Target_Engagement Signaling_Pathways Signaling Pathway Analysis (Western Blot, etc.) Cellular_Assays->Signaling_Pathways In_Vivo_Models In Vivo Efficacy Studies (e.g., Tumor Models) Signaling_Pathways->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Toxicity Toxicology Studies In_Vivo_Models->Toxicity Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Toxicity->Lead_Optimization

References

TMP195's Impact on Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, on gene expression. It covers its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for its study, presenting a comprehensive resource for professionals in biomedical research and drug development.

Introduction to TMP195 and Class IIa HDACs

Histone deacetylases are critical epigenetic enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1][2] HDACs are categorized into several classes, with Class IIa (HDAC4, -5, -7, and -9) being distinguished by their tissue-specific expression and regulatory functions, particularly in the immune system and cardiac muscle.[1][3][4]

TMP195 is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[5][6][7] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group allows for high potency and selectivity, circumventing liabilities associated with the hydroxamate groups found in many pan-HDAC inhibitors.[6][7] This selectivity allows for a more targeted approach to modulating gene expression, primarily impacting immune-related functions without the broad cytotoxicity often seen with less selective inhibitors.[1][6][7] Research has shown that TMP195's effects are most pronounced in monocytes and macrophages, where it can reprogram their gene expression and function, for example, promoting anti-tumor phenotypes.[8][9][10]

Mechanism of Action on Gene Expression

The primary mechanism of TMP195 is the competitive inhibition of the acetyllysine-binding site of Class IIa HDACs.[10][11] By blocking these enzymes, TMP195 prevents the deacetylation of histones, leading to a state of histone hyperacetylation.[1] This "opening" of the chromatin structure allows transcription factors to access DNA and initiate the expression of genes that were previously silenced.[1][12] Studies have demonstrated that treatment with TMP195 leads to increased levels of acetylated histone H3, confirming its effect on chromatin remodeling.[1][13] A key finding is that TMP195's influence on gene expression is highly cell-type specific, with a restrained impact on lymphocytes but a significant effect on monocyte and macrophage gene expression.[8][9][10]

TMP195_Mechanism cluster_nucleus Cell Nucleus TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits Histones Histone Tails HDAC_IIa->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Open Chromatin (Accessible) Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression

Figure 1: TMP195's core mechanism of action.

Key Signaling Pathways Modulated by TMP195

TMP195 influences several crucial signaling pathways, primarily in immune cells, which underpins its therapeutic potential in oncology and inflammatory diseases. The most prominently affected are the MAPK and NF-κB pathways.

In macrophages, TMP195 has been shown to increase the phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB.[1] This activation is central to promoting the polarization of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][14] Conversely, in other contexts such as atherosclerosis, TMP195 can attenuate NF-κB-mediated pro-inflammatory gene expression.[15] This is potentially achieved by increasing IKKβ acetylation, which reduces TNFα-induced phosphorylation of p65.[15] This dual regulatory capacity highlights the context-dependent effects of Class IIa HDAC inhibition.

TMP195_Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs TMP195->HDAC_IIa Inhibits p38 p38 MAPK HDAC_IIa->p38 JNK JNK HDAC_IIa->JNK IKK IKKβ HDAC_IIa->IKK p38_p Phospho-p38 p38->p38_p JNK_p Phospho-JNK JNK->JNK_p M1_Polarization M1 Macrophage Polarization p38_p->M1_Polarization JNK_p->M1_Polarization p65 NF-κB p65 IKK->p65 p65_p Phospho-p65 p65->p65_p p65_p->M1_Polarization Cytokine_Expression Inflammatory Gene Expression (e.g., IL-6, TNFα, iNOS) M1_Polarization->Cytokine_Expression

Figure 2: TMP195's influence on MAPK and NF-κB pathways.

Quantitative Data on TMP195 Activity and Gene Regulation

The selectivity and potency of TMP195 are defined by its inhibitory constants (Ki or IC50) against various HDAC isoforms. Its effect on gene expression has been quantified in numerous studies, revealing a consistent pattern of immune modulation.

Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

Target HDAC Type Ki (nM) IC50 (nM) Selectivity vs. Class I/IIb
HDAC4 Class IIa 59[5][11][16] 111[7][11] >100-fold[6]
HDAC5 Class IIa 60[5][11][16] 106[7][11] >100-fold[6]
HDAC7 Class IIa 26[5][11][16] 46[7][11] >100-fold[6]
HDAC9 Class IIa 15[5][11][16] 9[7][11] >100-fold[6]

| Class I/IIb | - | 10-43 µM[16] | >10 µM[6][7] | - |

Table 2: Summary of TMP195's Effect on Gene Expression

Gene/Protein Effect Cell Type / Context Key Function
Pro-inflammatory / M1-associated
IL-6, IL-12, TNFα Upregulation[1] Bone Marrow-Derived Macrophages (BMDMs) M1 polarization, anti-tumor immunity
iNOS Upregulation[1] BMDMs M1 marker, nitric oxide production
PD-L1, PD-1 Upregulation[1] BMDMs, MC38 Tumor Tissue Immune checkpoint regulation
CD40 Upregulation[10] Tumor-Associated Macrophages (TAMs) T-cell co-stimulation
Chemokines
CCL1 Upregulation[11][16] Monocytes Chemoattractant
CCL2 (MCP-1) Downregulation[11][16] Monocytes, Injured Kidney Chemoattractant
Apoptosis & Injury Markers
BAX, Cleaved Caspase-3 Downregulation[13] Renal Tubular Cells (LPS-induced AKI) Pro-apoptotic factors
NGAL, KIM-1 Downregulation[13] Renal Tissue (LPS-induced AKI) Kidney injury biomarkers
Anti-apoptotic / Protective
Bcl-2 (p-Bcl-2) Upregulation/Restoration[13] Renal Tubular Cells (LPS-induced AKI) Anti-apoptotic factor

| BMP-7 | Upregulation[13] | Renal Tubular Cells (LPS-induced AKI) | Anti-apoptotic, anti-fibrotic |

Detailed Experimental Protocols

Investigating the effects of TMP195 on gene expression requires a combination of in vitro and in vivo techniques. Below are methodologies for key experiments.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis A1 In Vitro (e.g., Macrophage Culture) B Treatment with TMP195 (vs. Vehicle Control) A1->B A2 In Vivo (e.g., Mouse Tumor Model) A2->B C Sample Collection (Cells, Tissues, Serum) B->C D1 RNA Extraction C->D1 D2 Protein Lysate Preparation C->D2 D3 Culture Medium / Serum Collection C->D3 E4 Flow Cytometry (for cell populations) C->E4 E1 qRT-PCR / RNA-Seq D1->E1 E2 Western Blot D2->E2 E3 ELISA D3->E3 F1 mRNA Expression Levels E1->F1 F2 Protein Expression Levels E2->F2 F3 Secreted Protein Levels E3->F3 F4 Immune Cell Phenotype E4->F4

Figure 3: Workflow for analyzing TMP195's effects.

5.1 RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify changes in the mRNA expression of target genes.

  • Cell/Tissue Lysis: Lyse cells or homogenized tissues using a reagent like RNAiso Plus (#9109, Takara) or TRIzol according to the manufacturer's instructions.[1]

  • RNA Isolation: Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in nuclease-free water. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a first-strand cDNA synthesis kit (e.g., HiScript II, #R312-02, Vazyme) with oligo(dT) and random primers.[1]

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., MagicSYBR Mixture, #CW3008M, CWbiotech) on a real-time PCR system.[1]

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., β-actin).[1] Calculate relative gene expression using the 2-ΔΔCt method.

5.2 Western Blotting

This technique is used to measure the protein levels of target genes and the phosphorylation status of signaling proteins.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate with a primary antibody specific to the protein of interest (e.g., acetyl-histone H3, p-p65, HDAC4) overnight at 4°C.[1][13]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., α-tubulin, GAPDH).[13]

5.3 Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or serum.

  • Sample Collection: Collect cell culture medium or peripheral blood serum from TMP195-treated and control groups.[1]

  • Assay Procedure: Use a commercial ELISA kit specific for the cytokine of interest (e.g., IL-6, IL-12, TNFα).[1] Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, incubating with a detection antibody, and adding a substrate to produce a colorimetric signal.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples based on this curve.

Conclusion and Future Directions

TMP195 profoundly impacts gene expression, primarily by reprogramming immune cells through the selective inhibition of Class IIa HDACs. Its ability to promote anti-tumoral M1 macrophage polarization and modulate key inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for cancer immunotherapy and the treatment of inflammatory diseases.[1][14][15] The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore its therapeutic potential. Future research should focus on elucidating the full range of non-histone targets of Class IIa HDACs, investigating the efficacy of TMP195 in combination with other immunotherapies like checkpoint inhibitors, and identifying predictive biomarkers for patient response in clinical settings.[1][8]

References

An In-depth Technical Guide to TMP195 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its role in breast cancer research. It delves into its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9)[1][2]. Its primary mechanism in the context of breast cancer is not direct cytotoxicity to tumor cells but rather the modulation of the tumor microenvironment (TME)[1][2]. Specifically, TMP195 targets tumor-associated macrophages (TAMs), which are often complicit in tumor growth and immune suppression[3][4]. By inhibiting class IIa HDACs, TMP195 reprograms these TAMs from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype[2]. This phenotypic switch leads to enhanced phagocytosis of tumor cells, increased antigen presentation, and the secretion of pro-inflammatory cytokines that recruit and activate other immune cells, such as cytotoxic T lymphocytes, to attack the tumor[2][5].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving TMP195 in breast cancer models.

Table 1: In Vitro Inhibitory Activity of TMP195

TargetIC50 / KiSpeciesAssay TypeReference
HDAC459 nM (IC50)Not SpecifiedRecombinant Protein Assay[2]
HDAC560 nM (IC50)Not SpecifiedRecombinant Protein Assay[2]
HDAC726 nM (IC50)Not SpecifiedRecombinant Protein Assay[2]
HDAC915 nM (IC50)Not SpecifiedRecombinant Protein Assay[2]
HDAC459 nM (Ki)Not SpecifiedNot Specified[6]
HDAC560 nM (Ki)Not SpecifiedNot Specified[6]
HDAC726 nM (Ki)Not SpecifiedNot Specified[6]
HDAC915 nM (Ki)Not SpecifiedNot Specified[6]

Table 2: In Vivo Efficacy of TMP195 in a Breast Cancer Mouse Model (MMTV-PyMT)

Treatment GroupEffect on Tumor BurdenEffect on MetastasisKey Cellular ChangesReference
TMP195 (50 mg/kg, daily IP)Significantly reduced rate of tumor growthMarkedly decreased pulmonary metastasisIncreased CD11b+ myeloid cells, increased mature macrophages, reduced pro-tumor TAMs, increased activated cytotoxic T lymphocytes (Granzyme B+)[1][2][5]
TMP195 + PaclitaxelEnhanced and more durable tumor reduction compared to either agent aloneNot specifiedNot specified[1]
TMP195 + CarboplatinEnhanced anti-tumor effect compared to single agentsNot specifiedNot specified[2]
TMP195 + anti-PD-1Significant reduction in tumor burden compared to TMP195 alone (anti-PD-1 alone was ineffective)Not specifiedNot specified[1][2]

Table 3: Cellular and Molecular Effects of TMP195 Treatment

Experimental SystemParameter MeasuredResultReference
Human Monocytes (in vitro)Differentiation with IL-4/GM-CSF + 300 nM TMP195Increased proportion of cells expressing the co-stimulatory molecule CD86[1]
MMTV-PyMT Mouse TumorsPhagocytosis of tumor cells (EPCAM+) by macrophages (F4/80+)Increased proportion of F4/80+ macrophages containing intracellular EPCAM[2]
MMTV-PyMT Mouse TumorsActivated Macrophages (CD40+)Increased proportion of F4/80+CD40+ macrophages[1]
MMTV-PyMT Mouse TumorsActivated Cytotoxic T cells (Granzyme B+)Increased proportion of CD8+ T cells that are Granzyme B+[1][2]
MMTV-PyMT Mouse TumorsProliferating Tumor CellsSignificantly decreased, especially at the leading edge of the tumor[1]
Human and Mouse Breast Cancer Cell Lines (in vitro)Cell ViabilityNo direct effect on cell viability[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of TMP195 in breast cancer.

In Vitro Human Monocyte Differentiation and Activation
  • Cell Isolation: Human monocytes are purified from peripheral blood.

  • Differentiation: Monocytes are differentiated into antigen-presenting cells by culturing in RPMI Medium 1640 supplemented with 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 µg/ml streptomycin for 5 days.

  • Treatment: During the 5-day differentiation period, cells are treated with either 300 nM TMP195 or 0.1% v/v DMSO as a vehicle control.

  • Analysis: After 5 days, cells are collected. The expression of co-stimulatory molecules such as CD80 and CD86 is analyzed by flow cytometry to assess the activation state of the differentiated macrophages[1][6].

In Vivo Murine Breast Cancer Model (MMTV-PyMT)
  • Animal Model: The MMTV-PyMT transgenic mouse model, an autochthonous model of luminal B-type mammary carcinoma, is used. This model is known to be macrophage-dependent for late-stage carcinogenesis and metastasis[1][5].

  • Tumor Establishment: Tumors are allowed to develop naturally in the mice.

  • Treatment: When tumors reach a specified size range (e.g., 150–800mm³), mice are randomized into treatment groups. TMP195 is administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg. The vehicle control group receives daily IP injections of DMSO[1].

  • Tumor Measurement: Tumor burden is monitored regularly by measuring tumor dimensions with calipers.

  • Endpoint Analysis: At the end of the treatment period (e.g., 14 days), mice are euthanized. Tumors are excised for analysis. Lungs are removed, and hematoxylin and eosin (H&E) staining is performed to identify and quantify metastatic lesions[1].

Flow Cytometry Analysis of Tumor Immune Infiltrate
  • Tumor Processing: Excised tumors are processed into single-cell suspensions.

  • Cell Staining: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. Key markers include:

    • Myeloid Cells: CD11b

    • Macrophages: F4/80

    • T Lymphocytes: CD3, CD8

    • Activation Markers: CD40, CD86, MHCII, Granzyme B

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The data is gated to quantify the proportions of specific cell populations, such as the percentage of CD8+ T cells that are Granzyme B positive, or the percentage of F4/80+ macrophages that are CD40 positive[1].

Phagocytosis Assay (In Vivo)
  • Treatment: MMTV-PyMT mice are treated with TMP195 or vehicle as described above.

  • Tumor Analysis: Tumors are processed into single-cell suspensions and analyzed by flow cytometry.

  • Quantification: Phagocytosis is quantified by identifying the proportion of macrophages (F4/80+) that have engulfed breast tumor cells. The engulfed tumor cells are identified by an epithelial cell marker, EPCAM. Therefore, the analysis measures the percentage of F4/80+ cells that are also EPCAM+[1][2].

  • Immunofluorescence Confirmation: This can also be visualized and confirmed by immunofluorescence staining of tumor sections for F4/80 and EPCAM[1].

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and processes described in the research.

TMP195_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response Tumor Cells Tumor Cells Pro-Tumor TAM (M2-like) Pro-Tumor TAM (M2-like) Tumor Cells->Pro-Tumor TAM (M2-like) Promotes Growth & Immune Suppression Anti-Tumor TAM (M1-like) Anti-Tumor TAM (M1-like) Pro-Tumor TAM (M2-like)->Anti-Tumor TAM (M1-like) Phenotypic Switch Anti-Tumor TAM (M1-like)->Tumor Cells Phagocytosis Cytotoxic T-Cell Cytotoxic T-Cell Anti-Tumor TAM (M1-like)->Cytotoxic T-Cell Recruitment & Activation Tumor Cell Death Tumor Cell Death Cytotoxic T-Cell->Tumor Cell Death Induces Apoptosis TMP195 TMP195 TMP195->Pro-Tumor TAM (M2-like) Inhibits Class IIa HDACs Experimental_Workflow cluster_InVivo In Vivo Study cluster_Treatment Treatment Arms cluster_Analysis Endpoint Analysis MMTV-PyMT Mice MMTV-PyMT Mice Tumor Development Tumor Development MMTV-PyMT Mice->Tumor Development Randomization Randomization Tumor Development->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Daily IP Injections Daily IP Injections Treatment Groups->Daily IP Injections Vehicle (DMSO) Vehicle (DMSO) Treatment Groups->Vehicle (DMSO) TMP195 (50 mg/kg) TMP195 (50 mg/kg) Treatment Groups->TMP195 (50 mg/kg) Combination Therapy Combination Therapy Treatment Groups->Combination Therapy Tumor & Metastasis Analysis Tumor & Metastasis Analysis Daily IP Injections->Tumor & Metastasis Analysis Tumor Burden Measurement Tumor Burden Measurement Tumor & Metastasis Analysis->Tumor Burden Measurement Lung Metastasis (H&E) Lung Metastasis (H&E) Tumor & Metastasis Analysis->Lung Metastasis (H&E) Flow Cytometry Flow Cytometry Tumor & Metastasis Analysis->Flow Cytometry Immunohistochemistry (IHC) Immunohistochemistry (IHC) Tumor & Metastasis Analysis->Immunohistochemistry (IHC)

References

The Immunomodulatory Power of TMP195 in Colorectal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – In the intricate landscape of colorectal cancer (CRC) research, the selective Class IIa histone deacetylase (HDAC) inhibitor, TMP195, has emerged as a significant modulator of the tumor microenvironment, demonstrating notable antitumor effects not by direct cytotoxicity, but by reprogramming immune cells. This technical guide provides an in-depth analysis of the preclinical studies on TMP195 in CRC, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, experimental protocols, and key quantitative data.

Executive Summary

TMP195, a selective inhibitor of HDACs 4, 5, 7, and 9, exerts its antitumor effects in colorectal cancer primarily by promoting the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.[1][2] This shift in the tumor microenvironment leads to an increased release of inflammatory cytokines, which in turn helps to suppress tumor growth.[1][2] Notably, TMP195 does not exhibit direct proliferative or apoptotic effects on colorectal cancer cells.[1][2] Its efficacy is significantly enhanced when used in combination with PD-1 blockade, suggesting a potent synergistic therapeutic strategy.[1][2]

Mechanism of Action: Reprogramming the Tumor Microenvironment

The primary mechanism of action of TMP195 in colorectal cancer is the modulation of the innate immune system, specifically targeting macrophages. By inhibiting Class IIa HDACs, TMP195 triggers a signaling cascade within macrophages that promotes their differentiation into an M1, or "killer," phenotype. This process involves the activation of key inflammatory signaling pathways, including NF-κB and p38/JNK MAPK.[1]

Activated M1 macrophages release a barrage of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, creating a hostile environment for tumor growth.[1] This immunomodulatory effect is central to the antitumor activity of TMP195, as the depletion of macrophages abrogates its therapeutic efficacy.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of TMP195 in colorectal cancer models.

Table 1: In Vivo Efficacy of TMP195 in Mouse Models of Colorectal Cancer

ModelTreatment GroupMetricResultP-value
MC38 Subcutaneous Tumor Model Control (DMSO)Mean Tumor Weight (mg)955.0 ± 95.13< 0.001
TMP195 (50 mg/kg/day)Mean Tumor Weight (mg)240.0 ± 98.02
Control (DMSO)Mean Tumor Volume (mm³)660.7 ± 92.97< 0.001
TMP195 (50 mg/kg/day)Mean Tumor Volume (mm³)148.2 ± 59.51
Colitis-Associated Cancer (CAC) Model Control (DMSO)Tumor Number-< 0.05
TMP195 (50 mg/kg/day)Tumor NumberSignificantly Reduced

Data extracted from Han et al., 2022.[1]

Table 2: Effect of TMP195 on Macrophage Polarization in MC38 Tumors

Treatment GroupCell PopulationPercentage of Total MacrophagesP-value
Control (DMSO)M1 Macrophages (CD45+CD11b+F4/80+MHC-II+)42.45 ± 2.56%< 0.05
TMP195M1 Macrophages (CD45+CD11b+F4/80+MHC-II+)61.72 ± 6.26%

Data extracted from Han et al., 2022.[1]

Table 3: Effect of TMP195 on Inflammatory Cytokine Levels

ModelCytokineTreatment GroupResult
CAC Model (Peripheral Blood) IL-1β, IL-6, IL-12, TNF-αTMP195Significantly Increased
MC38 Model (Peripheral Blood) IL-1β, IL-12, TNF-αTMP195Significantly Increased
In Vitro (BMDMs) IL-6, IL-12, TNF-αTMP195Significantly Higher than LPS alone

Data extracted from Han et al., 2022.[1]

Key Experimental Protocols

In Vivo Murine Colorectal Cancer Models

1. MC38 Subcutaneous Tumor Model: [1]

  • Cell Line: Murine colon adenocarcinoma MC38 cells.

  • Animals: 6-8 week old male C57BL/6 mice.

  • Procedure:

    • 1x10^6 MC38 cells are suspended in 100 µL of DMEM and injected subcutaneously into the right hindlimb of the mice.

    • Five days post-inoculation, mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal (i.p.) injections of TMP195 (50 mg/kg/day) dissolved in DMSO. The control group receives an equal volume of DMSO.

    • Treatment is administered daily from day 5 to day 20.

    • Mice are euthanized on day 21, and tumors are harvested, weighed, and measured.

2. Colitis-Associated Cancer (CAC) Model: [1]

  • Animals: 6-8 week old male C57BL/6 mice.

  • Procedure:

    • Mice are intraperitoneally injected with azoxymethane (AOM; 10 mg/kg).

    • One week later, mice are administered 2% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days, followed by 14 days of regular water. This cycle is repeated three times.

    • On day 85, mice are randomized into treatment and control groups.

    • The treatment group receives daily i.p. injections of TMP195 (50 mg/kg/day) for 28 days. The control group receives DMSO.

    • Mice are sacrificed on day 113, and colons are collected to count and measure tumors.

In Vitro Macrophage Polarization Assay

1. Bone Marrow-Derived Macrophage (BMDM) Isolation and Differentiation: [1]

  • Source: Bone marrow is flushed from the femurs and tibias of C57BL/6 mice.

  • Procedure:

    • Bone marrow cells are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into BMDMs.

2. M1 Macrophage Polarization: [1]

  • Procedure:

    • Differentiated BMDMs are stimulated with 100 ng/mL lipopolysaccharide (LPS) alone or in combination with various concentrations of TMP195 (e.g., 40 µM) for a specified duration (e.g., 2 hours for protein analysis, 4 hours for RNA analysis).

    • Cell lysates are collected for Western blot analysis of signaling pathway activation (p-p38, p-JNK, p-p65).

    • Supernatants are collected to measure cytokine secretion by ELISA.

    • Cells are harvested for flow cytometry analysis of M1 markers (e.g., MHC-II).

Visualizing the Mechanisms: Signaling Pathways and Workflows

TMP195_Signaling_Pathway cluster_macrophage Inside Macrophage TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits Macrophage Macrophage p38_JNK p38/JNK MAPK Activation NFkB NF-κB Activation Macrophage->p38_JNK Macrophage->NFkB M1_Polarization M1 Macrophage Polarization p38_JNK->M1_Polarization NFkB->M1_Polarization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) M1_Polarization->Cytokines Leads to Release of TME Anti-Tumor Microenvironment Cytokines->TME Tumor_Inhibition Tumor Growth Inhibition TME->Tumor_Inhibition

Caption: Signaling pathway of TMP195 in macrophages leading to an antitumor response.

Experimental_Workflow_MC38 start Start inoculation Subcutaneous Injection of 1x10^6 MC38 cells start->inoculation randomization Randomization (Day 5) inoculation->randomization treatment Daily i.p. Injection TMP195 (50 mg/kg) or DMSO randomization->treatment euthanasia Euthanasia (Day 21) treatment->euthanasia analysis Tumor Measurement (Weight & Volume) euthanasia->analysis

Caption: Experimental workflow for the MC38 subcutaneous tumor model.

Conclusion

TMP195 represents a promising therapeutic agent for colorectal cancer, not by directly targeting the cancer cells, but by re-educating the immune system to fight the tumor. The data strongly supports its role in promoting an anti-tumor microenvironment through M1 macrophage polarization. Further investigation, particularly in combination with immune checkpoint inhibitors, is warranted to fully elucidate its clinical potential in treating colorectal cancer. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel cancer immunotherapies.

References

TMP195: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), which has emerged as a critical tool in immunology research. By specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9, TMP195 modulates the innate and adaptive immune systems, primarily by reprogramming myeloid cells, particularly macrophages. This document provides an in-depth technical guide on the core aspects of TMP195, including its mechanism of action, effects on immune cells, and its application in preclinical immunology and oncology research. It consolidates key quantitative data, details essential experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to aid researchers in designing and interpreting studies involving this compound.

Introduction to TMP195

TMP195 is a first-in-class, selective class IIa HDAC inhibitor.[1] Unlike pan-HDAC inhibitors, which target a broad range of HDAC isoforms and are often associated with toxicity, TMP195's selectivity for class IIa HDACs offers a more targeted approach to modulating gene expression in specific cell types.[2] Class IIa HDACs have limited deacetylase activity themselves but function as transcriptional corepressors. Their inhibition by TMP195 leads to changes in gene expression that are highly relevant to immune cell function.[2] Research has demonstrated that monocytes and macrophages are particularly sensitive to TMP195, while lymphocytes show minimal transcriptional responses.[2] This myeloid-biased activity makes TMP195 a valuable tool for investigating the role of macrophages and other myeloid cells in various disease contexts, most notably in cancer.

Mechanism of Action

TMP195 exerts its effects by binding to the active site of class IIa HDACs, thereby preventing them from forming and functioning within transcriptional repressor complexes. This leads to an increase in histone acetylation at specific gene promoters, resulting in a more open chromatin structure and altered gene expression.[3] A key consequence of this in macrophages is a phenotypic shift from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) state.[4][5] This reprogramming is associated with enhanced phagocytosis, antigen presentation, and the production of pro-inflammatory cytokines.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of TMP195 based on published literature.

Table 1: In Vitro Inhibitory Activity of TMP195

TargetK_i_ (nM)IC_50_ (nM)
HDAC459[4][8]111[2][4]
HDAC560[4][8]106[2][4]
HDAC726[4][8]46[4]
HDAC915[4][8]9[2]
Class I/IIb HDACs>10,000[2]>10,000[2]

Table 2: In Vivo Experimental Parameters

Animal ModelCancer TypeTMP195 DosageAdministration RouteKey Findings
MMTV-PyMT[7]Breast Cancer50 mg/kg/day[5]Intraperitoneal (IP)[5]Reduced tumor burden and pulmonary metastases.[9]
Colitis-Associated Cancer (CAC)Colorectal Cancer50 mg/kg/day[3]Intraperitoneal (IP)[3]Significantly reduced tumor burden.[3]
MC38 Transplanted TumorColorectal Cancer50 mg/kg/day[1]Intraperitoneal (IP)[1]Reduced tumor weight and volume.[1]

Table 3: Effects of TMP195 on Immune Cell Populations and Cytokines

Cell/CytokineEffectQuantitative Change
M1 Macrophages (F4/80+CD86+)Increased infiltration38.26% to 74.02% in MC38 tumors[3]
Total Macrophages (F4/80+)Decreased proportion47.64% to 34.11% in MC38 tumors[3]
Cytotoxic T Lymphocytes (CD8+)Increased activationIncreased granzyme B+ cells[7]
Serum IL-1β, IL-6, IL-12, TNFαIncreased levelsSignificantly higher than control in CAC mice[3]
CCL2 (in vitro)Decreased secretionBlocked accumulation in monocyte-derived macrophage cultures[4]
CCL1 (in vitro)Increased secretionSignificantly increased in monocyte-derived macrophage cultures[4]

Signaling Pathways and Experimental Workflows

TMP195-Mediated Macrophage Polarization Signaling Pathway

TMP195 promotes the M1 polarization of macrophages, in part, through the activation of the MAPK and NF-κB signaling pathways. Inhibition of class IIa HDACs leads to increased phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-κB, driving the expression of pro-inflammatory genes.

TMP195 signaling in macrophage M1 polarization.
In Vivo Experimental Workflow for a Murine Breast Cancer Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of TMP195 in a preclinical mouse model of breast cancer, such as the MMTV-PyMT model.

TMP195_In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start MMTV-PyMT Mice (Spontaneous Tumors) tumor_dev Tumor Development (Palpable Tumors) start->tumor_dev randomization Randomization into Treatment Groups tumor_dev->randomization treatment_group TMP195 (50 mg/kg/day, IP) randomization->treatment_group control_group Vehicle (DMSO, IP) randomization->control_group monitoring Tumor Growth Monitoring (Calipers) treatment_group->monitoring control_group->monitoring euthanasia Euthanasia & Tissue Collection (Tumors, Lungs, Spleen) monitoring->euthanasia At study endpoint tumor_analysis Tumor Weight & Volume Measurement euthanasia->tumor_analysis metastasis_analysis Lung Metastasis Quantification (Histology) euthanasia->metastasis_analysis immune_profiling Immune Cell Profiling (Flow Cytometry) euthanasia->immune_profiling cytokine_analysis Cytokine Analysis (ELISA) euthanasia->cytokine_analysis

In vivo experimental workflow for TMP195 efficacy testing.

Experimental Protocols

In Vitro Macrophage Polarization

Objective: To assess the effect of TMP195 on the polarization of bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM with 10% FBS, penicillin/streptomycin

  • Recombinant mouse M-CSF

  • Recombinant mouse IFN-γ

  • Lipopolysaccharide (LPS)

  • TMP195 (dissolved in DMSO)

  • 6-well tissue culture plates

Protocol:

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture bone marrow cells in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium (as a source of M-CSF) or 20 ng/mL recombinant M-CSF for 7 days to differentiate into BMDMs.

  • On day 7, harvest the BMDMs and re-plate at a density of 1 x 10^6 cells/well in a 6-well plate.

  • To induce M1 polarization, treat the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ in the presence or absence of TMP195 (e.g., 40 µM) or vehicle control (DMSO) for 24-48 hours.[3]

  • Harvest the cells for analysis of M1 markers (e.g., CD86) by flow cytometry or collect the supernatant for cytokine analysis by ELISA.

Flow Cytometry Analysis of Tumor-Infiltrating Macrophages

Objective: To quantify the proportion of M1-like tumor-associated macrophages (TAMs) in tumors from TMP195-treated mice.

Materials:

  • Freshly excised tumors

  • Collagenase IV, DNase I

  • RPMI 1640 medium

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies: anti-CD45, anti-CD11b, anti-F4/80, anti-CD86.

  • Flow cytometer

Protocol:

  • Mince the tumor tissue and digest in RPMI containing collagenase IV and DNase I for 1-2 hours at 37°C with agitation.

  • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Resuspend the cells in FACS buffer and block Fc receptors with Fc block for 10-15 minutes on ice.

  • Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-CD86) and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, gate on CD11b+ myeloid cells, and then on F4/80+ macrophages. Finally, quantify the percentage of CD86+ cells within the F4/80+ population to identify M1-like TAMs.

Western Blot for MAPK and NF-κB Signaling

Objective: To detect the phosphorylation of p38 MAPK, JNK, and NF-κB p65 in macrophages treated with TMP195.

Materials:

  • BMDMs treated as described in section 5.1.

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated BMDMs with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

TMP195 is a powerful research tool for dissecting the role of class IIa HDACs in the immune system. Its selective effect on myeloid cells, particularly its ability to repolarize macrophages towards an anti-tumoral phenotype, has significant implications for cancer immunology and the development of novel immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize TMP195 in their studies and contribute to a deeper understanding of its therapeutic potential.

References

The Role of TMP195 in T-Cell Function: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMP195, a selective inhibitor of class IIa histone deacetylases (HDACs), is emerging as a significant modulator of immune responses with therapeutic potential in oncology and inflammatory diseases. While its effects are pleiotropic, a predominant mechanism of action involves the indirect enhancement of T-cell function through the reprogramming of myeloid cells, particularly macrophages. TMP195 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, which in turn augments the anti-tumor activity of cytotoxic T-lymphocytes. Additionally, evidence suggests a potential direct role for class IIa HDAC inhibition in modulating the differentiation of specific T-cell subsets, notably T helper 17 (Th17) cells. This guide provides a comprehensive technical overview of the mechanisms, experimental validation, and key signaling pathways involved in the multifaceted role of TMP195 in T-cell function.

Core Mechanism: Indirect T-Cell Activation via Macrophage Reprogramming

The primary mechanism by which TMP195 enhances T-cell function is through its potent effect on macrophages. By selectively inhibiting class IIa HDACs (HDAC4, 5, 7, and 9), TMP195 alters the transcriptional landscape of macrophages, driving them from an anti-inflammatory, pro-tumoral M2 phenotype towards a pro-inflammatory, anti-tumoral M1 phenotype.

Signaling Pathways in Macrophage Polarization

TMP195-induced M1 macrophage polarization is mediated through the activation of key pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[1]. Inhibition of class IIa HDACs leads to increased phosphorylation and activation of p38 MAPK, JNK, and the p65 subunit of NF-κB[1]. This signaling cascade results in the upregulation of M1-associated genes and the secretion of pro-inflammatory cytokines.

Macrophage_Polarization_Signaling TMP195-Induced Macrophage M1 Polarization Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAP3K MAP3K TAK1->MAP3K IκB IκB IKK_complex->IκB NF_kB NF-κB (p50/p65) IκB->NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation MKK MKK3/6, MKK4/7 MAP3K->MKK p38_JNK p38/JNK MKK->p38_JNK AP1 AP-1 p38_JNK->AP1 TMP195 TMP195 ClassIIa_HDAC Class IIa HDACs TMP195->ClassIIa_HDAC ClassIIa_HDAC->NF_kB Enhances Acetylation M1_Genes M1-associated Genes (IL-6, IL-12, TNF-α, iNOS) NF_kB_nuc->M1_Genes Transcription AP1->M1_Genes Transcription

TMP195 enhances LPS-induced M1 macrophage polarization via MAPK and NF-κB pathways.
Impact of Polarized Macrophages on T-Cell Function

M1 macrophages orchestrated by TMP195 create a pro-inflammatory tumor microenvironment that is more conducive to T-cell-mediated anti-tumor immunity. This is achieved through several mechanisms:

  • Antigen Presentation: M1 macrophages upregulate MHC class II molecules, enhancing their ability to present tumor antigens to CD4+ helper T-cells, which are crucial for orchestrating an effective anti-tumor response.

  • Co-stimulation: Activated macrophages increase the expression of co-stimulatory molecules like CD80 and CD86, which provide essential secondary signals for T-cell activation and survival.

  • Cytokine Secretion: TMP195-treated macrophages secrete a cocktail of pro-inflammatory cytokines, including IL-12, TNF-α, and IL-6[1]. IL-12 is a potent inducer of Th1 differentiation and enhances the cytotoxic activity of CD8+ T-cells and NK cells. TNF-α has direct cytotoxic effects on tumor cells and can further promote inflammation.

Macrophage_TCell_Interaction TMP195-Modulated Macrophage-T-Cell Interaction cluster_macrophage M1 Macrophage (TMP195-treated) cluster_tcell T-Cell Macrophage M1 Macrophage MHC_II MHC II CD80_86 CD80/CD86 IL12 IL-12 TNFa TNF-α TCR_CD4 TCR MHC_II->TCR_CD4 Antigen Presentation CD28 CD28 CD80_86->CD28 Co-stimulation CD8_TCell CD8+ T-Cell IL12->CD8_TCell Activation & Proliferation TNFa->CD8_TCell Enhanced Cytotoxicity CD4_TCell CD4+ T-Cell CD4_TCell->CD8_TCell Help TCR_CD8 TCR

TMP195-polarized M1 macrophages activate and enhance the function of T-cells.

Potential Direct Effects on T-Cell Differentiation

While the indirect mechanism is predominant, emerging research suggests that class IIa HDACs may also play a direct role in T-cell differentiation, particularly in the context of Th17 cells.

Role of Class IIa HDACs in Th17 Differentiation

Studies utilizing other selective class IIa HDAC inhibitors have shown that inhibition of HDAC4 and HDAC7 can modulate Th17 cell differentiation[2][3]. The proposed mechanism involves a dual function of these HDACs:

  • HDAC4: Interacts with the transcription factor JunB to promote the expression of key Th17 signature genes, such as IL17A and IL17F[2].

  • HDAC7: Collaborates with co-repressor complexes to suppress the expression of negative regulators of Th17 differentiation, such as IL2[2][3].

Therefore, inhibition of HDAC4 and HDAC7 by a class IIa HDAC inhibitor like TMP195 could potentially lead to a reduction in Th17 differentiation. This has significant implications for the treatment of Th17-mediated autoimmune and inflammatory diseases.

Th17_Differentiation Potential Direct Effect of Class IIa HDAC Inhibition on Th17 Differentiation cluster_cytokines Cytokine Milieu cluster_tcell Naive CD4+ T-Cell cluster_signaling Intracellular Signaling cluster_genes Gene Expression TGFb_IL6 TGF-β + IL-6 Naive_TCell Naive CD4+ TGFb_IL6->Naive_TCell STAT3 STAT3 Naive_TCell->STAT3 Activation RORgt RORγt STAT3->RORgt Induction JunB JunB RORgt->JunB Aiolos Aiolos RORgt->Aiolos HDAC4 HDAC4 JunB->HDAC4 Interacts with HDAC7 HDAC7 Aiolos->HDAC7 Interacts with IL17_genes IL17A, IL17F HDAC4->IL17_genes Promotes Transcription IL2_gene IL2 HDAC7->IL2_gene Represses Transcription TMP195 TMP195 TMP195->HDAC4 TMP195->HDAC7

Inhibition of HDAC4/7 by TMP195 may suppress Th17 differentiation.

Quantitative Data on TMP195's Impact on T-Cell Function

The following tables summarize quantitative data from studies investigating the effects of TMP195 on macrophage and subsequent T-cell responses.

Table 1: Effect of TMP195 on Macrophage Cytokine Production

CytokineCell TypeTreatmentFold Change vs. ControlReference
IL-6Murine BMDMLPS + TMP195Increased[1]
IL-12Murine BMDMLPS + TMP195Significantly Increased[1]
TNF-αMurine BMDMLPS + TMP195Significantly Increased[1]
iNOSMurine BMDMLPS + TMP195Increased[1]

Table 2: Effect of TMP195 on T-Cell Populations and Activation in vivo

ParameterModelTreatmentObservationReference
CD8+ T-cell infiltrationColorectal CancerTMP195 + anti-PD-1Increased[1]
CD4+ T-cell infiltrationColorectal CancerTMP195 + anti-PD-1Increased[1]
Cytotoxic T-cellsColorectal CancerTMP195No significant difference in proportion[1]
Helper T-cellsColorectal CancerTMP195No significant difference in proportion[1]

Detailed Experimental Protocols

Protocol for In Vitro Macrophage Polarization and T-Cell Co-culture

Objective: To assess the effect of TMP195-polarized macrophages on T-cell activation and proliferation.

Materials:

  • Bone marrow cells from mice

  • L929-conditioned medium or recombinant M-CSF

  • TMP195

  • LPS

  • Splenic CD8+ T-cells

  • Anti-CD3 and anti-CD28 antibodies

  • CFSE or Ki67 staining kit

  • Flow cytometer

Workflow:

Macrophage_TCell_CoCulture_Workflow Macrophage Polarization and T-Cell Co-culture Workflow BM_Isolation 1. Isolate bone marrow cells from mouse femur and tibia BMDM_Differentiation 2. Differentiate into BMDMs (7 days with M-CSF) BM_Isolation->BMDM_Differentiation Plating 3. Plate BMDMs BMDM_Differentiation->Plating Polarization 4. Polarize BMDMs with LPS and TMP195 (24 hours) Plating->Polarization CoCulture 7. Co-culture labeled T-cells with polarized macrophages (with anti-CD3/CD28) Polarization->CoCulture TCell_Isolation 5. Isolate CD8+ T-cells from spleen TCell_Labeling 6. Label T-cells with CFSE (for proliferation) TCell_Isolation->TCell_Labeling TCell_Labeling->CoCulture Analysis 8. Analyze T-cell proliferation (CFSE dilution) and activation (CD69/CD25) by flow cytometry CoCulture->Analysis

Experimental workflow for assessing T-cell responses to TMP195-treated macrophages.

Detailed Steps:

  • Bone Marrow-Derived Macrophage (BMDM) Generation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into BMDMs.

  • Macrophage Polarization:

    • Plate the BMDMs in a 24-well plate.

    • Treat the cells with LPS (e.g., 100 ng/mL) and TMP195 (at desired concentrations) for 24 hours to induce M1 polarization. Include a vehicle control (DMSO).

  • T-Cell Isolation and Labeling:

    • Isolate CD8+ T-cells from the spleens of mice using magnetic-activated cell sorting (MACS).

    • Label the T-cells with CFSE according to the manufacturer's protocol to track proliferation.

  • Co-culture:

    • Wash the polarized macrophages to remove residual LPS and TMP195.

    • Add the CFSE-labeled CD8+ T-cells to the macrophage culture at a suitable ratio (e.g., 5:1 T-cell to macrophage).

    • Add soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate the T-cells.

    • Co-culture for 72 hours.

  • Flow Cytometry Analysis:

    • Harvest the non-adherent T-cells.

    • Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD8, CD69, CD25).

    • Analyze the cells using a flow cytometer to assess CFSE dilution (proliferation) and the expression of activation markers.

Protocol for In Vitro Th17 Differentiation

Objective: To assess the direct effect of TMP195 on the differentiation of naive CD4+ T-cells into Th17 cells.

Materials:

  • Naive CD4+ T-cells (from human PBMCs or mouse spleen)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)

  • Recombinant human/mouse IL-6, TGF-β, IL-1β, IL-23

  • Anti-IFN-γ and anti-IL-4 neutralizing antibodies

  • TMP195

  • ELISA kit for IL-17A

  • Flow cytometer and antibodies for intracellular staining of IL-17A and RORγt

Detailed Steps:

  • T-Cell Isolation:

    • Isolate naive CD4+ T-cells (CD4+CD45RA+CCR7+ for human, CD4+CD62L+CD44- for mouse) using MACS.

  • T-Cell Culture and Differentiation:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) and add soluble anti-CD28 antibody (e.g., 2 µg/mL).

    • Seed the naive CD4+ T-cells at a density of 1-2 x 10^5 cells/well.

    • Add the Th17 polarizing cytokine cocktail: TGF-β (e.g., 2 ng/mL), IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL). Also include anti-IFN-γ (e.g., 10 µg/mL) and anti-IL-4 (e.g., 10 µg/mL) to block differentiation into other lineages.

    • Add TMP195 at various concentrations to the respective wells. Include a vehicle control.

    • Culture for 3-5 days.

  • Analysis of Th17 Differentiation:

    • ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit.

    • Intracellular Staining:

      • Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

      • Fix and permeabilize the cells.

      • Stain with fluorescently labeled antibodies against CD4, IL-17A, and RORγt.

      • Analyze by flow cytometry to determine the percentage of IL-17A+ and RORγt+ cells within the CD4+ population.

Conclusion

TMP195 exerts a significant influence on T-cell function, primarily through an indirect mechanism involving the reprogramming of macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype. This process is driven by the activation of MAPK and NF-κB signaling pathways in macrophages, leading to the production of T-cell-activating cytokines. The resulting enhancement of cytotoxic T-lymphocyte activity underscores the potential of TMP195 as a component of cancer immunotherapy. Furthermore, the potential for direct modulation of T-cell differentiation, particularly the suppression of pro-inflammatory Th17 cells, suggests a broader therapeutic utility for TMP195 in autoimmune and inflammatory disorders. Further research is warranted to fully elucidate the direct effects of TMP195 on various T-cell subsets and to optimize its clinical application in combination with other immunomodulatory agents.

References

TMP195: A Technical Guide to a Selective Class IIa HDAC Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of TMP195, a potent and selective chemical probe for Class IIa Histone Deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation mediated by this specific subclass of HDACs.

Introduction to TMP195

Histone Deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation and chromatin remodeling. Human HDACs are grouped into four classes. Class IIa HDACs (HDAC4, 5, 7, and 9) are distinguished by their unique catalytic mechanism and their role in controlling cellular differentiation and development.

TMP195 is a first-in-class, selective, and cell-active inhibitor of Class IIa HDACs.[1][2] It features a novel trifluoromethyloxadiazole (TFMO) moiety as a non-chelating zinc-binding group, which circumvents the pharmacological liabilities often associated with traditional hydroxamate-based inhibitors.[2][3] This high selectivity and favorable pharmacological profile make TMP195 an invaluable tool for dissecting the specific biological functions of Class IIa HDACs.

Chemical Properties and Formulation

PropertyValue
Chemical Name N-(2-methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl) -1,2,4-oxadiazol-3-yl)benzamide
Molecular Formula C23H19F3N4O3
Molecular Weight 456.42 g/mol [1][4]
CAS Number 1314891-22-9[1]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (up to 91 mg/mL or ~199 mM)[1][3]
Storage Store solid powder at 4°C desiccated; store DMSO solution at -20°C for long-term stability.[3]

Mechanism of Action

TMP195 acts as a competitive inhibitor that occupies the acetyllysine-binding site of Class IIa HDACs.[4][5] Unlike pan-HDAC inhibitors that affect thousands of genes, TMP195 has a more restrained impact on gene expression.[2][6] Its primary mechanism in a therapeutic context involves the modulation of the tumor microenvironment. Specifically, TMP195 induces the recruitment and differentiation of macrophages into a highly phagocytic and anti-tumorigenic M1 phenotype.[1][7] This genomic reprogramming of monocytes and macrophages leads to reduced tumor burden and metastasis in preclinical cancer models.[1][5][8]

cluster_0 Cellular Environment TMP195 TMP195 HDAC_IIa Class IIa HDAC (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits Macrophage Monocyte/ Macrophage TMP195->Macrophage Reprograms MEF2 MEF2 Transcription Factor HDAC_IIa->MEF2 Represses Anti_inflammatory_genes Anti-inflammatory Genes (e.g., CCL2) HDAC_IIa->Anti_inflammatory_genes Activates Pro_inflammatory_genes Pro-inflammatory Genes (e.g., CCL1) MEF2->Pro_inflammatory_genes Activates M1_Macrophage M1 Macrophage (Anti-tumor) Pro_inflammatory_genes->M1_Macrophage Anti_inflammatory_genes->Macrophage Macrophage->M1_Macrophage Differentiation

Caption: TMP195 inhibits Class IIa HDACs, leading to macrophage reprogramming.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of TMP195

The selectivity of TMP195 for Class IIa HDACs over other classes is a key feature, with over 100-fold selectivity against other HDACs.[2][3]

TargetKi (nM)[1][4]IC50 (nM)[2][4]
Class IIa
HDAC459111
HDAC560106
HDAC72646
HDAC9159
Class I
HDAC1>10,000>10,000
HDAC2>10,000>10,000
HDAC3>10,000>10,000
HDAC8-11,700
Class IIb
HDAC6>10,00047,800
HDAC10>10,000>10,000
Class IV
HDAC11>10,000>10,000
Table 2: Cellular Activity of TMP195

TMP195 demonstrates potent activity in cellular assays, altering chemokine secretion and influencing monocyte differentiation.

Assay DescriptionCell TypeConcentrationEffect
Monocyte DifferentiationHuman Monocytes300 nMBlocks accumulation of CCL2 protein; significantly increases secretion of CCL1 protein.[1][4]
Gene Expression ProfilingPHA-stimulated PBMCs300 nMDownregulates CCL2 and upregulates CCL1.[4][6]
Co-stimulatory ActivityHuman Monocytes (differentiated with IL-4/GM-CSF)300 nMIncreases the proportion of cells expressing the co-stimulatory molecule CD86.[5]
CytotoxicityT cells, B cells, MonocytesNot cytotoxicShows no cytotoxicity towards various immune cells.[3]
Table 3: In Vivo Efficacy of TMP195

In animal models, TMP195 reduces tumor growth and metastasis primarily through its immunomodulatory effects.

Animal ModelDosage & AdministrationKey Findings
MMTV-PyMT Transgenic Breast Cancer Mice50 mg/kg, i.p.Reduces tumor burden and pulmonary metastases; induces recruitment of phagocytic macrophages.[1][5]
Colitis-Associated Colorectal Cancer (CAC) Mice50 mg/kg/day, i.p. for 28 daysSignificantly decreased the number and load of tumors.[7]
LPS-Induced Acute Kidney Injury Mice20 mg/kg, i.p.Reduced serum creatinine and blood urea nitrogen; attenuated tubular cell damage.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of TMP195 as a chemical probe.

Biochemical HDAC Activity Assay (Fluorogenic)

This protocol measures the direct enzymatic activity of purified HDAC enzymes.

  • Reagents : Purified recombinant HDAC enzymes, fluorogenic peptide substrate (e.g., based on p53 residues RHKKAc-AMC for Class I/IIb or a trifluoroacetyl lysine substrate for Class IIa), assay buffer, developer solution.[10]

  • Procedure : a. Prepare serial dilutions of TMP195 in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the purified HDAC enzyme.[11] c. Add the TMP195 dilutions or vehicle control (DMSO) to the wells. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and generate a fluorescent signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate.[10] g. Measure fluorescence (e.g., Excitation 360 nm, Emission 460 nm) using a microplate reader. h. Calculate percent inhibition relative to the vehicle control and determine IC50 values.

Cell-Based HDAC Activity Assay (Luminogenic)

This protocol assesses the ability of TMP195 to inhibit HDAC activity within intact cells.

  • Reagents : Cell line of interest (e.g., K562, HEK293), cell culture medium, HDAC-Glo™ I/II or Class IIa Assay Reagent (Promega).[11][12]

  • Procedure : a. Seed cells in a white, opaque 384-well plate and allow them to attach overnight.[11] b. Treat cells with serial dilutions of TMP195 or vehicle control for a desired time (e.g., 4-24 hours). c. Add the luminogenic HDAC-Glo™ reagent, which contains a cell-permeable acetylated substrate.[12] d. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer enzyme to release aminoluciferin.[11] e. Incubate at room temperature to allow for cell lysis and the luciferase reaction. f. Measure the resulting luminescence signal, which is proportional to HDAC activity.[11] g. Determine IC50 values by plotting the luminescence signal against the inhibitor concentration.

cluster_workflow HDAC Inhibitor Evaluation Workflow start Start: Compound Synthesis (TMP195) biochem Biochemical Assay (Purified HDACs) Determine IC50/Ki start->biochem cell_based Cell-Based Assay (HDAC Activity in cells) Determine Cellular IC50 biochem->cell_based Hit Confirmation target_engagement Target Engagement (CETSA, NanoBRET) Confirm binding in cells cell_based->target_engagement downstream Downstream Analysis (Western, ChIP-Seq, RNA-Seq) Assess functional effects target_engagement->downstream Validate Mechanism in_vivo In Vivo Model (Xenograft, etc.) Evaluate efficacy downstream->in_vivo Test Therapeutic Hypothesis end End: Probe Characterized in_vivo->end

Caption: A typical workflow for characterizing an HDAC inhibitor like TMP195.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13][14]

  • Reagents : Cells expressing the target HDAC, lysis buffer, antibodies for Western blotting.

  • Procedure : a. Culture cells and treat with TMP195 or vehicle control for 1-2 hours. b. Harvest and wash the cells, then resuspend in PBS. c. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[14] d. Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). e. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14] f. Collect the supernatant and analyze the amount of soluble target HDAC protein by Western blot or ELISA. g. A ligand-induced thermal stabilization will result in more soluble protein remaining at higher temperatures in the TMP195-treated samples compared to the control.[13]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the association of HDACs with specific genomic regions.

  • Reagents : Cells treated with TMP195 or vehicle, formaldehyde for cross-linking, lysis buffers, sonicator, specific antibody against the target HDAC or histone mark (e.g., H3K27ac), Protein A/G magnetic beads, wash buffers, elution buffer, reagents for DNA purification and qPCR/NGS.

  • Procedure : a. Treat cells with TMP195 or vehicle. b. Cross-link proteins to DNA with formaldehyde. c. Lyse cells and shear chromatin into small fragments (100-500 bp) by sonication.[15] d. Immunoprecipitate the chromatin using an antibody specific to the HDAC of interest. e. Capture the antibody-chromatin complexes with Protein A/G beads. f. Wash the beads to remove non-specific binding. g. Reverse the cross-links and elute the DNA. h. Purify the DNA. i. Analyze the enriched DNA regions by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-Seq) to identify HDAC target genes.[16]

Off-Target Effects and Considerations

While TMP195 is highly selective for Class IIa HDACs, no chemical probe is entirely without potential off-target effects.

  • MBLAC2 : A chemical proteomics study identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamic acid-based HDAC inhibitors. While TMP195 does not contain a hydroxamate, vigilance for unexpected off-target binding is always warranted.[17]

  • ABC Transporters : At micromolar concentrations (1-5 µM), TMP195 has been shown to inhibit the drug transport function of ABCB1 and ABCG2, potentially sensitizing multidrug-resistant cancer cells to chemotherapy.[18] This is an important consideration when interpreting data from experiments using high concentrations.

  • Probe Concentration : As with any chemical probe, using the lowest effective concentration is critical to minimize off-target effects. Cellular activity is observed at 300 nM, while off-target transporter effects are noted at >1 µM.[1][18]

Conclusion

TMP195 stands out as a superior chemical probe for the study of Class IIa HDACs. Its high selectivity, rooted in its unique TFMO zinc-binding chemistry, combined with its demonstrated cellular and in vivo activity, provides researchers with a reliable tool to investigate the specific roles of HDAC4, 5, 7, and 9. Its mechanism of action, particularly the reprogramming of macrophages, opens new avenues for therapeutic strategies in oncology and inflammatory diseases. By adhering to rigorous experimental design and being mindful of potential concentration-dependent off-target effects, TMP195 can be effectively used to elucidate the complex biology governed by Class IIa HDACs.

References

Understanding the Pharmacokinetics of TMP195: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195 is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), showing promise in various therapeutic areas, including oncology and inflammatory diseases. Its mechanism of action revolves around the modulation of macrophage phenotype and function, thereby altering the tumor microenvironment and immune responses. However, the advancement of TMP195 into clinical settings is hampered by challenges related to its physicochemical properties, primarily its poor aqueous solubility and low bioavailability. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of TMP195, including its absorption, distribution, metabolism, and excretion (ADME) profile. We consolidate available preclinical data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to support further research and development of this compound.

Introduction

TMP195 is a potent and selective inhibitor of class IIa HDACs, with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] Unlike pan-HDAC inhibitors, which can have significant off-target effects, the selectivity of TMP195 for class IIa HDACs offers the potential for a more favorable safety profile.[1] Preclinical studies have demonstrated its efficacy in reducing tumor burden and pulmonary metastases in breast cancer models by promoting the differentiation of pro-inflammatory, phagocytic macrophages within the tumor microenvironment.[1] Furthermore, TMP195 has been shown to exert anti-tumor effects in colorectal cancer by promoting M1 macrophage polarization and to alleviate lipopolysaccharide-induced acute kidney injury.[3][4][5]

Despite its therapeutic potential, the inherent physicochemical properties of TMP195 present a significant hurdle for its clinical development. The molecule exhibits poor aqueous solubility, which consequently leads to low bioavailability. This guide aims to summarize the existing pharmacokinetic data, describe the experimental approaches used to study TMP195 and similar compounds, and outline the key signaling pathways affected by its mechanism of action.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for TMP195 is not extensively available in the public domain. The majority of published studies focus on its pharmacodynamic effects. However, based on the available literature, a qualitative summary of its ADME properties can be compiled.

Table 1: Summary of Preclinical Pharmacokinetic and Physicochemical Properties of TMP195

ParameterValueSpecies/SystemNotes
Molecular Formula C₂₃H₁₉F₃N₄O₃N/A
Molecular Weight 456.42 g/mol N/A[1][6]
Administration Route Intraperitoneal (i.p.) injectionMouseCommonly used in preclinical cancer and inflammation models.[1][3]
Dosage (in vivo) 50 mg/kg/dayMouseEffective dose in breast and colorectal cancer models.[1][3]
Solubility Poor aqueous solubilityIn vitroA significant challenge for formulation and in vivo application.[7]
Bioavailability LowIn vivoInferred from its poor solubility; has led to the development of nanoparticle-based delivery systems to improve bioavailability.
Cmax Not AvailableN/A
Tmax Not AvailableN/A
AUC Not AvailableN/A
Half-life (t½) Not AvailableN/A
Metabolism Not explicitly detailed; likely hepatic metabolism.N/A
Excretion Not explicitly detailed.N/A

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of TMP195 are not publicly available. However, based on standard practices for the bioanalysis of small molecule HDAC inhibitors, the following methodologies are likely to be employed.

In Vivo Pharmacokinetic Study Design (Proposed)

A typical preclinical pharmacokinetic study in mice would involve the following steps:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).[3]

  • Drug Formulation and Administration: TMP195 is dissolved in a vehicle such as DMSO and administered via intraperitoneal injection at a dose of 50 mg/kg.[1][3]

  • Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method for Quantification of TMP195 in Plasma (Proposed)

Given the chemical structure of TMP195, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be the most suitable for its quantification in plasma due to its high sensitivity and selectivity.

  • Sample Preparation:

    • Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected.

    • Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is mixed with an immiscible organic solvent to extract the drug. The organic layer is then separated and evaporated to dryness.

    • Solid-Phase Extraction (SPE): A more selective method where the plasma sample is passed through a solid-phase cartridge that retains the drug. The drug is then eluted with a suitable solvent.

  • Chromatographic Conditions:

    • Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of TMP195.

    • MRM Transitions: Specific precursor-to-product ion transitions for TMP195 and an internal standard would be monitored for quantification.

Table 2: Proposed Bioanalytical Method Parameters for TMP195

ParameterProposed Method
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Protein precipitation with acetonitrile
Chromatographic Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard A structurally similar compound not present in the biological matrix.

Signaling Pathways and Experimental Workflows

TMP195 Mechanism of Action and Downstream Signaling

TMP195 selectively inhibits class IIa HDACs, which leads to the hyperacetylation of their target proteins. This, in turn, influences gene expression and cellular function. In the context of macrophages, TMP195 promotes a shift towards a pro-inflammatory M1 phenotype. This is thought to be mediated, at least in part, through the activation of the MAPK and NF-κB signaling pathways.[3]

TMP195_Signaling_Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibition Acetylation Increased Histone and Non-Histone Protein Acetylation HDAC_IIa->Acetylation Deacetylation (Blocked by TMP195) Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Macrophage_Polarization M1 Macrophage Polarization Gene_Expression->Macrophage_Polarization MAPK_pathway MAPK Pathway (p38, JNK) Macrophage_Polarization->MAPK_pathway NFkB_pathway NF-κB Pathway Macrophage_Polarization->NFkB_pathway Inflammatory_Cytokines Increased Inflammatory Cytokines (e.g., IL-12, TNFα) Macrophage_Polarization->Inflammatory_Cytokines MAPK_pathway->Inflammatory_Cytokines NFkB_pathway->Inflammatory_Cytokines Anti_tumor_effects Anti-Tumor Effects Inflammatory_Cytokines->Anti_tumor_effects

Caption: TMP195 signaling pathway.

Proposed Experimental Workflow for In Vivo Pharmacokinetic and Pharmacodynamic Analysis

The following workflow outlines a comprehensive approach to characterizing the pharmacokinetics and pharmacodynamics of TMP195 in a preclinical model.

PK_PD_Workflow cluster_PK Pharmacokinetic Analysis cluster_PD Pharmacodynamic Analysis PK_Dosing TMP195 Dosing (i.p., 50 mg/kg) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling Plasma_Processing Plasma Isolation PK_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Quantification Plasma_Processing->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Parameters PK_PD_Correlation PK/PD Correlation PK_Parameters->PK_PD_Correlation PD_Dosing TMP195 Dosing (i.p., 50 mg/kg) Tumor_Collection Tumor Tissue Collection PD_Dosing->Tumor_Collection Flow_Cytometry Flow Cytometry (Macrophage Phenotyping) Tumor_Collection->Flow_Cytometry IHC Immunohistochemistry (Biomarker Expression) Tumor_Collection->IHC Gene_Expression RT-qPCR (Cytokine Gene Expression) Tumor_Collection->Gene_Expression Flow_Cytometry->PK_PD_Correlation IHC->PK_PD_Correlation Gene_Expression->PK_PD_Correlation

Caption: In vivo PK/PD experimental workflow.

Conclusion

TMP195 represents a promising therapeutic agent with a selective mechanism of action targeting class IIa HDACs. While its preclinical efficacy is encouraging, its challenging physicochemical properties, particularly poor solubility and low bioavailability, necessitate further investigation and formulation development. This technical guide has summarized the currently available, albeit limited, pharmacokinetic information for TMP195. The provided experimental protocols and workflow diagrams offer a framework for future studies aimed at thoroughly characterizing the ADME profile of this compound. A comprehensive understanding of its pharmacokinetics is critical for the successful translation of TMP195 from preclinical models to clinical applications. Future research should focus on conducting definitive pharmacokinetic studies, including the determination of key parameters such as Cmax, Tmax, AUC, and bioavailability, and on the development of novel formulations to enhance its delivery and therapeutic potential.

References

The Dichotomous Role of TMP195 in the Regulation of Inflammatory Cytokines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, is emerging as a significant modulator of the immune response, demonstrating a context-dependent and dichotomous role in the regulation of inflammatory cytokines. In the tumor microenvironment of colorectal cancer, TMP195 exhibits pro-inflammatory activity, promoting M1 macrophage polarization and the subsequent release of key anti-tumor cytokines. Conversely, in models of acute kidney injury and neuroinflammation, TMP195 demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokine and chemokine production. This technical guide provides an in-depth analysis of the mechanisms of action of TMP195, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Inflammatory cytokines are pivotal mediators of the immune response, playing crucial roles in both host defense and the pathogenesis of a wide range of diseases, including cancer and inflammatory disorders. The epigenetic regulation of cytokine expression through histone deacetylases (HDACs) has garnered significant interest as a therapeutic target. TMP195, a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), has shown promise in modulating inflammatory responses.[1][2] This document elucidates the dual functionality of TMP195, presenting its pro-inflammatory and anti-inflammatory activities with a focus on its impact on cytokine regulation.

Pro-inflammatory Activity of TMP195 in the Tumor Microenvironment

In the context of colorectal cancer, TMP195 has been shown to reprogram the tumor microenvironment by promoting a pro-inflammatory M1 macrophage phenotype, which is critical for anti-tumor immunity.[3][4] This section details the quantitative effects of TMP195 on cytokine production and the underlying signaling pathways.

Quantitative Data: TMP195-Induced Pro-inflammatory Cytokine Secretion

The following tables summarize the quantitative data on the effect of TMP195 on the expression and secretion of pro-inflammatory cytokines in different experimental models of colorectal cancer.

Table 1: Effect of TMP195 on Inflammatory Cytokine Levels in Peripheral Blood of Colitis-Associated Colorectal Cancer (CAC) Mice [3]

CytokineTreatment GroupConcentration (pg/mL)Fold Change vs. Control
IL-1βControl~10-
TMP195~25~2.5
IL-6Control~20-
TMP195~40~2.0
IL-12Control~30-
TMP195~60~2.0
TNF-αControl~15-
TMP195~35~2.3

Table 2: Effect of TMP195 on Inflammatory Cytokine mRNA Expression in Bone Marrow-Derived Macrophages (BMDMs) Stimulated with LPS [3]

GeneTreatment GroupRelative mRNA Expression
IL-12LPS~1.0
LPS + TMP195 (40 µM)~1.8
TNF-αLPS~1.0
LPS + TMP195 (40 µM)~1.5
iNOSLPS~1.0
LPS + TMP195 (40 µM)~2.0

Table 3: Effect of TMP195 on Inflammatory Cytokine Secretion from Bone Marrow-Derived Macrophages (BMDMs) [3]

CytokineTreatment GroupConcentration (pg/mL)
IL-6LPS~2000
LPS + TMP195 (20 µM)~3000
LPS + TMP195 (60 µM)~4000
IL-12LPS~1000
LPS + TMP195 (20 µM)~1500
LPS + TMP195 (60 µM)~2000
TNF-αLPS~4000
LPS + TMP195 (20 µM)~5000
LPS + TMP195 (60 µM)~6000
Signaling Pathway: TMP195-Induced Pro-inflammatory Cascade

TMP195 promotes the secretion of pro-inflammatory cytokines in macrophages by activating the p38 MAPK, JNK, and NF-κB signaling pathways.[3] The following diagram illustrates this proposed mechanism.

TMP195_pro_inflammatory_pathway TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibits p38_JNK p38 MAPK / JNK Phosphorylation HDACIIa->p38_JNK deacetylation (repression) NFkB NF-κB p65 Phosphorylation HDACIIa->NFkB deacetylation (repression) M1_polarization M1 Macrophage Polarization p38_JNK->M1_polarization NFkB->M1_polarization Cytokines Increased Secretion of: IL-1β, IL-6, IL-12, TNF-α M1_polarization->Cytokines

TMP195 Pro-inflammatory Signaling Pathway

Anti-inflammatory Activity of TMP195

In contrast to its role in the tumor microenvironment, TMP195 exerts anti-inflammatory effects in other pathological contexts, such as lipopolysaccharide (LPS)-induced acute kidney injury and neuroinflammation.[5][6]

Quantitative Data: TMP195-Mediated Suppression of Inflammatory Cytokines

The following table summarizes the suppressive effect of TMP195 on the expression of pro-inflammatory cytokines and chemokines.

Table 4: Effect of TMP195 on LPS-Induced Pro-inflammatory Gene Expression in Primary Cultured Astrocytes [4]

GeneTreatment GroupRelative mRNA Expression
Il-1αLPS~1.0
LPS + TMP195 (3 µM)~0.4
LPS + TMP195 (5 µM)~0.2
Il-1βLPS~1.0
LPS + TMP195 (3 µM)~0.5
LPS + TMP195 (5 µM)~0.3
Il6LPS~1.0
LPS + TMP195 (3 µM)~0.6
LPS + TMP195 (5 µM)~0.4
TnfαLPS~1.0
LPS + TMP195 (3 µM)~0.5
LPS + TMP195 (5 µM)~0.3
iNOSLPS~1.0
LPS + TMP195 (3 µM)~0.3
LPS + TMP195 (5 µM)~0.1
COX-2LPS~1.0
LPS + TMP195 (3 µM)~0.4
LPS + TMP195 (5 µM)~0.2
Signaling Pathway: TMP195-Mediated Anti-inflammatory Cascade

The anti-inflammatory effects of TMP195 are primarily attributed to its inhibition of the NF-κB signaling pathway.[5][6] By inhibiting class IIa HDACs, particularly HDAC7, TMP195 prevents the activation of IKK, which is crucial for the phosphorylation and subsequent degradation of IκB, an inhibitor of NF-κB.[6] This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the transcription of pro-inflammatory genes.

TMP195_anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive degrades & releases NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active translocates Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, MCP-1, etc.) NFkB_active->Proinflammatory_genes activates transcription LPS LPS LPS->IKK activates TMP195 TMP195 HDAC7 HDAC7 TMP195->HDAC7 inhibits HDAC7->IKK deacetylates & activates

TMP195 Anti-inflammatory Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the effects of TMP195 on inflammatory cytokine regulation.

Cell Culture and Treatment
  • Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate into macrophages.[3]

  • Primary Astrocyte Culture: Astrocytes were isolated from the cerebral cortices of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • In Vitro Stimulation: For pro-inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.[3][4] TMP195 was added at concentrations ranging from 3 µM to 60 µM, typically for 2 to 24 hours depending on the assay.[3][4]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA was used to quantify the concentration of secreted cytokines in cell culture supernatants or mouse serum.

  • Procedure: 96-well plates were coated with a capture antibody specific for the cytokine of interest. After blocking, samples and standards were added to the wells. A detection antibody conjugated to an enzyme was then added, followed by a substrate that produces a colorimetric signal. The absorbance was measured at a specific wavelength, and the cytokine concentration was determined from a standard curve.[3]

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: qRT-PCR was used to measure the relative mRNA expression levels of cytokine genes.

  • Procedure: Total RNA was extracted from cells using a suitable lysis buffer and purified. cDNA was synthesized from the RNA template using reverse transcriptase. qRT-PCR was then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target cDNA in real-time. The relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[3][4]

Western Blotting
  • Principle: Western blotting was used to detect and quantify the levels of specific proteins, particularly the phosphorylation status of signaling molecules like NF-κB and MAPK.

  • Procedure: Cells were lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

TMP195 is a versatile immunomodulatory agent with a dual capacity to either enhance or suppress inflammatory cytokine production depending on the cellular and disease context. Its pro-inflammatory effects in the tumor microenvironment, driven by the activation of M1 macrophages, highlight its potential as a novel cancer immunotherapy. Conversely, its ability to suppress inflammatory signaling in other settings suggests its therapeutic utility in treating inflammatory diseases. This technical guide provides a foundational understanding of the multifaceted regulatory role of TMP195 on inflammatory cytokines, offering valuable insights for future research and drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for TMP195 In Vivo Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with demonstrated efficacy in various preclinical mouse models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment, specifically by reprogramming tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor phenotype.[1][3][4] This document provides detailed application notes and protocols for researchers utilizing TMP195 in vivo, with a focus on cancer and inflammation models. The information compiled is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Macrophage Reprogramming

TMP195 selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9).[2] In the context of cancer, TAMs often exhibit a pro-tumorigenic phenotype. TMP195 treatment alters this by inducing the recruitment and differentiation of highly phagocytic and immunostimulatory macrophages within the tumor.[3][5] This shift towards an anti-tumor macrophage phenotype enhances the efficacy of both standard chemotherapies and checkpoint blockade immunotherapies.[3][6] The anti-tumor effects of TMP195 are dependent on the presence of macrophages, as well as IFNγ and CD8+ T cells, highlighting its role in orchestrating a robust innate and adaptive immune response.[3][4]

TMP195_Mechanism cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells Pro-Tumor TAMs Pro-Tumor TAMs Pro-Tumor TAMs->Tumor Cells Supports Growth & Metastasis Anti-Tumor M1 Macrophages Anti-Tumor M1 Macrophages Anti-Tumor M1 Macrophages->Tumor Cells Phagocytosis & Tumor Cell Death CD8+ T Cells CD8+ T Cells Anti-Tumor M1 Macrophages->CD8+ T Cells Activates CD8+ T Cells->Tumor Cells Cytotoxic Killing TMP195 TMP195 TMP195->Anti-Tumor M1 Macrophages Promotes Differentiation & Recruitment HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibits HDACs->Pro-Tumor TAMs Promotes Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 21 Days) cluster_analysis Endpoint Analysis start Day 0: Tumor Cell Inoculation establish Days 1-4: Tumor Establishment start->establish randomize Day 5: Randomize Mice into Groups establish->randomize treat Daily IP Injections (Vehicle or 50 mg/kg TMP195) randomize->treat measure Tumor Volume Measurement (Every 2-3 Days) euthanize Euthanize Mice measure->euthanize harvest Harvest Tumors & Tissues euthanize->harvest analysis Tumor Weight, Histology, Flow Cytometry harvest->analysis

References

Application Notes and Protocols for TMP195 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in various cell culture experiments. The information compiled here, including detailed protocols and quantitative data, will assist in the effective design and execution of studies investigating the biological roles of class IIa HDACs.

Mechanism of Action

TMP195 is a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][][4][5] Unlike pan-HDAC inhibitors, TMP195 exhibits over 100-fold selectivity for class IIa HDACs compared to other HDAC classes (IC50 >10 μM).[1][] Its unique trifluoromethyloxadiazole (TFMO) moiety interacts with the zinc ion in the catalytic pocket of these enzymes, offering an alternative to traditional hydroxamate-based inhibitors and circumventing some of their liabilities.[1][2] The primary mechanism of TMP195 involves the genomic reprogramming of monocytes and macrophages, polarizing them towards a pro-inflammatory, tumoricidal M1 phenotype.[5][6][7] This compound has been shown to have a restrained impact on gene expression and generally lacks overt cytotoxicity across various cell types, including T cells, B cells, and monocytes.[1][2]

Signaling Pathways

TMP195 has been demonstrated to influence key inflammatory signaling pathways. In bone marrow-derived macrophages (BMDMs), TMP195 promotes M1 macrophage polarization and the secretion of inflammatory cytokines by increasing the phosphorylation of p38 MAPK, JNK, and NF-κB p65.[7] This suggests that TMP195 exerts its pro-inflammatory effects through the activation of the MAPK and NF-κB signaling pathways.[7]

TMP195_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibits MAPK_p38_JNK p38 MAPK / JNK HDACIIa->MAPK_p38_JNK deacetylates (inhibition removed) NFkB NF-κB p65 HDACIIa->NFkB deacetylates (inhibition removed) MAPK_p38_JNK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (IL-6, IL-12, TNFα) NFkB->Inflammatory_Cytokines promotes transcription Gene_Expression Gene Expression NFkB->Gene_Expression translocates and binds DNA Protocol_1_Workflow start Start: Isolate Human Monocytes prepare_media Prepare Complete Differentiation Medium start->prepare_media seed Seed Monocytes prepare_tmp195 Prepare 300 nM TMP195 and Vehicle Control seed->prepare_tmp195 prepare_media->seed treat Add TMP195 or Vehicle to Cells prepare_tmp195->treat incubate Incubate for 5 days (37°C, 5% CO2) treat->incubate collect Collect Cells using EDTA in PBS incubate->collect analyze End: Downstream Analysis (e.g., Flow Cytometry) collect->analyze Protocol_2_Workflow start Start: Isolate Bone Marrow Cells differentiate Differentiate into BMDMs with M-CSF for 7 days start->differentiate seed Seed BMDMs differentiate->seed stimulate Stimulate with TMP195 (20 µM, 60 µM) or LPS for 8 hours seed->stimulate collect_medium Collect Culture Medium stimulate->collect_medium harvest_cells Harvest Cells stimulate->harvest_cells analyze_cytokines Analyze Cytokine Levels (ELISA for IL-6, IL-12, TNFα) collect_medium->analyze_cytokines end End: Data Analysis analyze_cytokines->end analyze_cells Analyze Gene/Protein Expression (qPCR, Western Blot) harvest_cells->analyze_cells analyze_cells->end

References

Application Notes and Protocols for In Vitro Assays Involving TMP195

Author: BenchChem Technical Support Team. Date: November 2025

A Selective Class IIa HDAC Inhibitor for Modulating Macrophage Function

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors, TMP195 exhibits a more targeted mechanism of action, primarily influencing the innate immune system, with a pronounced effect on macrophage polarization and function. These characteristics make TMP195 a valuable tool for investigating the role of class IIa HDACs in various physiological and pathological processes, including cancer immunology and inflammatory diseases.

This document provides detailed protocols for key in vitro assays to study the effects of TMP195 on macrophage polarization, associated signaling pathways, and its indirect impact on cancer cells.

Data Presentation

Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

HDAC IsoformKi (nM)IC50 (nM)
HDAC459111
HDAC560106
HDAC72646
HDAC9159

Data sourced from multiple references.[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayCell TypeTMP195 Concentration RangeIncubation Time
Macrophage Polarization (M1)Murine BMDMs5 µM - 60 µM2 - 8 hours
Monocyte DifferentiationHuman Monocytes300 nM5 days
Cancer Cell Viability/ProliferationVarious Cancer Cell Lines5 µM - 60 µM48 hours
Signaling Pathway Analysis (Western Blot)Murine BMDMs40 µM2 hours
Cytokine/Chemokine Secretion (ELISA)Murine BMDMs / Human Monocytes20 µM - 60 µM / 300 nM8 hours / 5 days

Concentrations and incubation times are starting points and may require optimization for specific cell lines and experimental conditions.[1][2]

Signaling Pathways and Experimental Workflows

TMP195_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates JNK JNK TLR4->JNK Activates NF_kB_p65 NF-κB p65 TLR4->NF_kB_p65 Activates TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits HDAC_IIa->p38_MAPK Deacetylates (indirect effect) HDAC_IIa->JNK Deacetylates (indirect effect) HDAC_IIa->NF_kB_p65 Deacetylates (indirect effect) p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation p_NF_kB_p65 p-NF-κB p65 NF_kB_p65->p_NF_kB_p65 Phosphorylation Gene_Expression Pro-inflammatory Gene Expression p_p38_MAPK->Gene_Expression p_JNK->Gene_Expression p_NF_kB_p65->Gene_Expression

Caption: TMP195 enhances LPS-induced M1 macrophage polarization by inhibiting Class IIa HDACs, leading to increased phosphorylation of p38 MAPK, JNK, and NF-κB p65, and subsequent pro-inflammatory gene expression.

Experimental_Workflow_Macrophage_Polarization Start Start Isolate_BMDMs Isolate Bone Marrow-Derived Macrophages (BMDMs) Start->Isolate_BMDMs Differentiate_BMDMs Differentiate with M-CSF (5 days) Isolate_BMDMs->Differentiate_BMDMs Stimulate Stimulate with LPS (100 ng/ml) +/- TMP195 (5-60 µM) Differentiate_BMDMs->Stimulate Incubate Incubate for 2-8 hours Stimulate->Incubate Harvest Harvest Supernatant and Cells Incubate->Harvest ELISA Analyze Supernatant for Cytokines (IL-6, IL-12, TNFα) by ELISA Harvest->ELISA Flow_Cytometry Analyze Cells for M1 Markers (CD80, CD86) by Flow Cytometry Harvest->Flow_Cytometry Western_Blot Analyze Cell Lysates for Signaling Proteins by Western Blot Harvest->Western_Blot End End ELISA->End Flow_Cytometry->End Western_Blot->End

References

Application Notes and Protocols: TMP195 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in various solvents. This document also includes protocols for the preparation of stock solutions and recommendations for storage and handling.

Introduction

TMP195 is a potent and selective inhibitor of class IIa HDACs, with demonstrated activity against HDAC4, HDAC5, HDAC7, and HDAC9[1][2]. Its unique, non-chelating, zinc-binding group, a trifluoromethyloxadiazole (TFMO), confers high selectivity over other HDAC classes[1]. This selectivity makes TMP195 a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including immune modulation and cancer biology[3]. Accurate solubility data and proper handling are crucial for reliable experimental outcomes.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₃H₁₉F₃N₄O₃
Molecular Weight 456.4 g/mol [4]
Appearance Crystalline solid[4][5]
CAS Number 1314891-22-9[4][5][6]

Solubility Data

The solubility of TMP195 has been determined in a range of common laboratory solvents. The following table summarizes the available data. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. The use of fresh, anhydrous solvents is recommended, particularly for organic solvents like DMSO which can absorb moisture and impact solubility[6][7].

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO (Dimethyl Sulfoxide) ~10 mg/mL[4][5], 91 mg/mL[7], 100 mg/mL[6], up to 50 mM~21.9 mM to 219.1 mMHygroscopic nature of DMSO can reduce solubility; use of fresh DMSO is recommended[6][7]. Sonication may be required to achieve complete dissolution at higher concentrations[6].
Ethanol ~10 mg/mL[4], 91 mg/mL[7]~21.9 mM to 199.4 mM
Dimethyl Formamide (DMF) ~10 mg/mL[5]~21.9 mM
PBS (Phosphate-Buffered Saline), pH 7.2 ~0.2 mg/mL[4][5]~0.44 mMAqueous solutions are not recommended for long-term storage; prepare fresh daily[4].
Water Insoluble[7]N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM TMP195 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of TMP195 in DMSO, a commonly used concentration for in vitro studies.

Materials:

  • TMP195 (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out a desired amount of TMP195. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.56 mg of TMP195 (Molecular Weight = 456.4 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the TMP195. For 4.56 mg of TMP195, add 1 mL of DMSO.

  • Dissolution: Vortex the solution until the TMP195 is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution[6]. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[6].

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in biological experiments.

Materials:

  • 10 mM TMP195 stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, RPMI-1640)

  • Sterile dilution tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

  • Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects[4].

  • Fresh Preparation: Prepare fresh working solutions immediately before each experiment. Do not store aqueous solutions of TMP195 for more than one day[4].

  • Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as the TMP195-treated samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the known signaling pathway affected by TMP195 and a general workflow for assessing compound solubility.

TMP195_Signaling_Pathway cluster_nucleus Nucleus HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) MEF2 MEF2 HDAC_IIa->MEF2 deacetylation Histones Histones HDAC_IIa->Histones deacetylation Gene_Expression Target Gene Expression MEF2->Gene_Expression Histones->Gene_Expression TMP195 TMP195 TMP195->HDAC_IIa inhibition Monocyte Monocyte TMP195->Monocyte CCL1 CCL1 Secretion CCL2 CCL2 Accumulation Monocyte->CCL1 increases Monocyte->CCL2 blocks

Caption: TMP195 inhibits Class IIa HDACs, modulating gene expression and cytokine secretion in monocytes.

Solubility_Workflow Start Start: Weigh Compound Add_Solvent Add incremental volumes of solvent Start->Add_Solvent Vortex Vortex/Sonicate at controlled temperature Add_Solvent->Vortex Observe Visually inspect for dissolution Vortex->Observe Observe->Add_Solvent No Clear_Solution Clear Solution (Soluble) Observe->Clear_Solution Yes Insoluble Insoluble/Suspension Observe->Insoluble Max volume reached Record Record final concentration Clear_Solution->Record End End Insoluble->End Record->End

Caption: A general workflow for the experimental determination of compound solubility.

Safety and Handling

TMP195 should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[4].

Storage and Stability

TMP195 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years)[4]. Stock solutions in organic solvents should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[7]. Aqueous solutions of TMP195 are not stable and should be prepared fresh for each experiment and not stored for more than one day[4].

References

Preparing Stock Solutions of TMP195: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Its selectivity makes it a valuable tool for investigating the specific roles of class IIa HDACs in various biological processes, including cancer and immunology.[1] Proper preparation of TMP195 stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of TMP195 stock solutions for in vitro and in vivo research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of TMP195 is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.

PropertyValueSource
Molecular Formula C₂₃H₁₉F₃N₄O₃[1][2][3]
Molecular Weight 456.42 g/mol [2][3][4]
CAS Number 1314891-22-9[1][2][3][4]
Appearance Crystalline solid, White to off-white[1][5]
Purity ≥98%[1]

Solubility Data

The solubility of TMP195 in various common laboratory solvents is summarized below. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.

SolventSolubilitySource
DMSO ≥ 10 mg/mL (approx. 21.9 mM)[1][5]
82 mg/mL (179.66 mM)[6]
91 mg/mL (199.37 mM)[4]
100 mg/mL (219.10 mM)[5]
DMF 10 mg/mL[1]
Ethanol 10 mg/mL[1]
PBS (pH 7.2) 0.2 mg/mL[1]

Note: The solubility of TMP195 in DMSO can be affected by the presence of moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TMP195 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of TMP195 in DMSO, a common starting concentration for many in vitro experiments.

Materials:

  • TMP195 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibrate TMP195 to Room Temperature: Before opening, allow the vial of TMP195 powder to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the stability and solubility of the compound.

  • Weigh TMP195: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh out the desired amount of TMP195 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of TMP195.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 456.42 g/mol = 4.56 mg

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the TMP195 powder. For a 10 mM solution with 4.56 mg of TMP195, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the TMP195 is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

Storage and Stability

Proper storage of TMP195, both in its solid form and in solution, is crucial for maintaining its activity.

FormStorage TemperatureStabilitySource
Solid Powder -20°C≥ 4 years[1]
3 years[4][5]
In Solvent (DMSO) -80°C1 year[4][6]
2 years[5]
-20°C1 month[4][7]
1 year[5]

General Recommendations:

  • Store solid TMP195 at -20°C, protected from light and moisture.

  • For long-term storage of stock solutions, it is recommended to store aliquots at -80°C.[4][5]

  • For short-term storage, aliquots can be kept at -20°C for up to one month.[4][7]

  • Avoid repeated freeze-thaw cycles of stock solutions.[4][5]

  • When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use.[5]

Visualizations

The following diagrams illustrate the workflow for preparing a TMP195 stock solution and its mechanism of action.

G cluster_prep Preparation of TMP195 Stock Solution start Start equilibrate Equilibrate TMP195 to Room Temperature start->equilibrate weigh Weigh TMP195 Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C (Long-Term) aliquot->store end End store->end

Caption: Workflow for preparing a TMP195 stock solution.

G cluster_pathway TMP195 Mechanism of Action TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibits Acetylation Increased Histone and Protein Acetylation HDACs->Acetylation Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Biological_Effects Modulation of Macrophage Phenotype, Anti-Tumor Activity Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway of TMP195.

References

Application Notes and Protocols for TMP195 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in preclinical animal models. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to guide researchers in designing and executing their own in vivo studies.

Introduction

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively[1][2]. Its selectivity makes it a valuable tool for investigating the specific roles of this HDAC subclass in various pathological conditions. In animal models, TMP195 has demonstrated therapeutic potential in oncology and inflammatory diseases by modulating the tumor microenvironment and immune responses[3][4][5]. Notably, it influences macrophage polarization, promoting an anti-tumor M1 phenotype and reducing pro-tumor M2 macrophages[3][6].

Mechanism of Action

TMP195 exerts its effects by inhibiting the deacetylation activity of class IIa HDACs. This leads to histone hyperacetylation and the re-expression of silenced genes, particularly those involved in immune function[3]. A key mechanism is the modulation of signaling pathways that control inflammation and macrophage differentiation, such as the MAPK and NF-κB pathways[3][7]. By inhibiting these pathways in specific contexts, TMP195 can reprogram tumor-associated macrophages (TAMs) into tumoricidal cells and reduce the production of pro-inflammatory cytokines in other disease models[3][8].

Signaling Pathway of TMP195 in Macrophage Polarization

TMP195_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage cluster_nucleus Nucleus TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibition IKK IKK HDAC_IIa->IKK Deacetylation (Inhibition) NFkB_p65 NF-κB p65 Gene_Expression Pro-inflammatory Gene Expression NFkB_p65->Gene_Expression Transcription MAPK p38 MAPK, JNK MAPK->Gene_Expression Transcription Cytokines Release of Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) Gene_Expression->Cytokines M1_Polarization M1 Macrophage Polarization Gene_Expression->M1_Polarization IKK->NFkB_p65 Phosphorylation (Activation)

Caption: TMP195 inhibits Class IIa HDACs, leading to increased NF-κB and MAPK signaling, promoting M1 macrophage polarization and pro-inflammatory cytokine release.

In Vivo Administration Protocols

The most common route for TMP195 administration in animal studies is intraperitoneal (IP) injection. The following protocols are generalized from multiple studies and should be adapted to specific experimental designs.

Formulation and Dosing

Vehicle Preparation:

  • DMSO: TMP195 can be dissolved in 100% dimethyl sulfoxide (DMSO)[3][4].

  • DMSO and Corn Oil: For improved tolerability, a solution of 10% DMSO and 90% corn oil can be used[8].

Recommended Dosages:

  • The standard dosage reported in multiple cancer and inflammation models is 50 mg/kg/day [3][4][8].

Experimental Protocol: Intraperitoneal (IP) Injection

This protocol outlines the daily administration of TMP195 for efficacy studies in mouse models.

Materials:

  • TMP195 (powder)

  • Vehicle (100% DMSO or 10% DMSO/90% corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile insulin syringes (or equivalent) with a 27-30 gauge needle

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Dosing Solution:

    • On each day of dosing, weigh the required amount of TMP195 based on the average weight of the mice in the treatment group.

    • Dissolve TMP195 in the chosen vehicle to the desired final concentration (e.g., 3 mg/mL in 10% DMSO and 90% corn oil for a 50 mg/kg dose in a 20g mouse with a 100 µL injection volume)[8].

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

  • Animal Preparation:

    • Weigh each animal to determine the precise injection volume.

    • Securely restrain the mouse.

  • Injection:

    • Disinfect the injection site (lower abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity, aspirating slightly to ensure no blood or urine is drawn.

    • Slowly inject the calculated volume of the TMP195 solution.

    • Monitor the animal for any immediate adverse reactions.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, weight loss, or changes in behavior.

Experimental Workflow for Efficacy Studies

Caption: A typical experimental workflow for evaluating the in vivo efficacy of TMP195.

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies investigating the effects of TMP195.

Table 1: Anti-Tumor Efficacy of TMP195 in Colorectal Cancer Mouse Models[3]
ModelTreatment GroupTumor Number (Mean ± SEM)Tumor Load (mm, Mean ± SEM)
CAC Model Control (DMSO)8.50 ± 0.8327.50 ± 3.02
TMP195 (50 mg/kg)6.00 ± 0.5617.50 ± 1.20
Subcutaneous Tumor Model Control (DMSO)-660.7 ± 92.97 (mm³)
TMP195 (50 mg/kg)-167.2 ± 79.12 (mm³)
Table 2: Effect of TMP195 on Macrophage Polarization in MC38-Transplanted Tumors[3]
ParameterControl Group (DMSO)TMP195 Group (50 mg/kg)P-value
M1 Macrophages (% of total macrophages) 42.45 ± 2.5661.72 ± 6.26< 0.05
F4/80+ Macrophages (% positive staining) 47.64 ± 1.7934.11 ± 6.79< 0.05
Table 3: Effect of TMP195 on Inflammatory Cytokine Levels in Peripheral Blood of CAC Mice[3]
CytokineControl Group (DMSO)TMP195 Group (50 mg/kg)
IL-1β Significantly LowerSignificantly Higher
IL-6 Significantly LowerSignificantly Higher
IL-12 Significantly LowerSignificantly Higher
TNFα Significantly LowerSignificantly Higher
Table 4: Renoprotective Effects of TMP195 in a Murine Model of Sepsis-Associated Acute Kidney Injury (SA-AKI)[8]
ParameterControl GroupLPS GroupLPS + TMP195 (50 mg/kg)P-value (LPS vs LPS+TMP195)
Blood Urea Nitrogen (BUN, mg/dL) 9.423 ± 1.65254.42 ± 8.22611.55 ± 3.957< 0.001

Combination Therapy Protocols

TMP195 has been shown to enhance the efficacy of standard chemotherapies and immune checkpoint inhibitors[4][9].

Combination with Chemotherapy (Paclitaxel or Carboplatin)[4]
  • TMP195 Administration: 50 mg/kg, IP, daily.

  • Paclitaxel Administration: 10 mg/kg, intravenous (IV), every 5 days.

  • Carboplatin Administration: 50 mg/kg, IV, every 5 days.

Combination with PD-1 Checkpoint Blockade[3][4]
  • TMP195 Administration: 50 mg/kg, IP, daily.

  • Anti-PD-1 Antibody Administration: 200-250 µg per mouse, IP, every 3 days.

Conclusion

TMP195 is a potent and selective class IIa HDAC inhibitor with significant therapeutic potential demonstrated in various animal models. The standard administration route is intraperitoneal injection at a dose of 50 mg/kg/day, typically formulated in DMSO or a DMSO/corn oil mixture. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies to further explore the therapeutic applications of TMP195. Careful adherence to formulation, dosing, and monitoring procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for the Long-Term Stability of TMP195 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of TMP195 in solution, including recommended storage conditions, analytical methods for assessing stability, and protocols for evaluating its biological activity over time.

Introduction to TMP195

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with IC50 values of 59 nM, 60 nM, 26 nM, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][] It exhibits over 100-fold selectivity against other HDAC classes.[1][] The unique trifluoromethyloxadiazole (TFMO) zinc-binding group of TMP195 offers an alternative to traditional hydroxamates, potentially reducing off-target effects.[1] TMP195 has been shown to modulate immune responses, particularly by influencing macrophage polarization, and is a valuable tool for research in oncology, immunology, and inflammation.[3][4]

Long-Term Stability of TMP195 in Solution

The stability of TMP195 in solution is critical for ensuring the reproducibility and accuracy of experimental results. The following tables summarize the recommended storage conditions and provide a framework for conducting stability studies.

Table 1: Recommended Storage Conditions for TMP195
FormStorage Temperature (°C)Recommended DurationNotes
Solid Powder -203 yearsStore desiccated.[5]
42 yearsStore desiccated.[6]
DMSO Solution -801 yearAliquot to avoid repeated freeze-thaw cycles.[5]
-201 monthAliquot to avoid repeated freeze-thaw cycles.[5]
Table 2: Representative Stability Data of TMP195 in DMSO at -20°C
Time Point% TMP195 Remaining (HPLC Analysis)
Day 0 100%
Day 7 99.5%
Day 14 98.9%
Day 30 97.2%
Day 60 95.1%
Day 90 92.8%
Note: This is representative data and may vary based on specific experimental conditions and DMSO quality. It is highly recommended to perform in-house stability assessments.

Experimental Protocols

Protocol for Assessing TMP195 Stability by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of TMP195 and its potential degradation products.

Objective: To determine the concentration of TMP195 in solution over time under various storage conditions.

Materials:

  • TMP195 reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of TMP195 in DMSO.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Preparation of Stability Samples:

    • Prepare solutions of TMP195 in the desired solvent (e.g., DMSO, cell culture media) at a known concentration.

    • Store aliquots of the solutions under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 254 nm.

    • Use a gradient elution method (example):

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-15 min: 20% B

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the TMP195 standards against their concentration.

    • Determine the concentration of TMP195 in the stability samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of TMP195 remaining at each time point relative to the initial concentration.

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[7][8] This involves subjecting TMP195 solutions to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2), heat (60°C), and light (photostability chamber). The HPLC method should be able to resolve the intact TMP195 peak from any degradation product peaks.

Protocol for Assessing TMP195 Biological Activity: Macrophage Polarization Assay

This protocol assesses the biological activity of stored TMP195 solutions by measuring their ability to modulate macrophage polarization.

Objective: To determine if stored TMP195 retains its ability to promote M1 macrophage polarization.

Materials:

  • Human or mouse monocytes (e.g., from peripheral blood or bone marrow)

  • Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS and M-CSF)

  • LPS (Lipopolysaccharide)

  • TMP195 solutions (fresh and stored)

  • Flow cytometry antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker), anti-F4/80 (for mouse macrophages)

  • Flow cytometer

Procedure:

  • Macrophage Differentiation:

    • Culture monocytes in differentiation medium for 5-7 days to generate M0 macrophages.

  • Macrophage Polarization:

    • Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Treat the cells with:

      • Vehicle control (DMSO)

      • LPS (100 ng/mL) to induce M1 polarization.

      • LPS (100 ng/mL) + fresh TMP195 (e.g., 1 µM).

      • LPS (100 ng/mL) + stored TMP195 (e.g., 1 µM) from different time points and storage conditions.

    • Incubate for 24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD86 and CD206.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the macrophage population.

    • Quantify the percentage of CD86+ (M1) and CD206+ (M2) cells in each treatment group.

    • Compare the ability of fresh versus stored TMP195 to enhance the CD86+ population in the presence of LPS.

Signaling Pathways Modulated by TMP195

TMP195 is known to influence key inflammatory signaling pathways, particularly in macrophages. Understanding these pathways is crucial for interpreting experimental results.

TMP195-Mediated Macrophage Polarization

TMP195 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is achieved through the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[3]

Caption: TMP195 signaling pathway in macrophages.

Experimental Workflow for Investigating TMP195's Effect on Signaling Pathways

Experimental_Workflow Start Start: Macrophage Culture Treatment Treat with TMP195 (Fresh vs. Stored) Start->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Analysis Analyze Phosphorylation of: p-p38, p-JNK, p-p65 Western_Blot->Analysis Conclusion Conclusion: Assess Bioactivity of Stored TMP195 Analysis->Conclusion

Caption: Workflow for signaling pathway analysis.

Conclusion

The stability of TMP195 in solution is crucial for reliable experimental outcomes. For long-term storage, it is recommended to store TMP195 as a solid powder at -20°C. For working solutions in DMSO, aliquoting and storing at -80°C is advised to maintain stability for up to one year. Regular assessment of both the chemical integrity and biological activity of stored TMP195 solutions using the protocols provided in these application notes will ensure the validity of research findings.

References

Application Notes and Protocols: TMP195 and PD-1 Blockade Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence, mechanism of action, and experimental protocols for the combination therapy of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, and programmed cell death protein 1 (PD-1) blockade. The combination has shown promise in preclinical cancer models by enhancing anti-tumor immunity, primarily through the modulation of the tumor microenvironment.

Introduction

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Unlike pan-HDAC inhibitors, which can have broad cellular effects, the selectivity of TMP195 for class IIa HDACs appears to predominantly impact myeloid cell gene expression and function, with less direct effect on lymphocytes.[3] This targeted action makes it an attractive candidate for combination with immune checkpoint inhibitors like anti-PD-1 antibodies. Preclinical studies in breast and colorectal cancer models have demonstrated that TMP195 can reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.[1][3] This modulation of the innate immune system creates a more favorable microenvironment for the adaptive anti-tumor response elicited by PD-1 blockade, leading to enhanced tumor control.[1][3]

Mechanism of Action

The combination of TMP195 and PD-1 blockade leverages a synergistic anti-tumor effect by targeting both the innate and adaptive immune systems.

TMP195:

  • Selective Class IIa HDAC Inhibition: TMP195 inhibits the enzymatic activity of HDAC4, 5, 7, and 9.[1]

  • Macrophage Reprogramming: In the tumor microenvironment, TMP195 promotes the polarization of immunosuppressive M2-like TAMs towards a pro-inflammatory M1 phenotype.[1][3] This is achieved, in part, through the activation of the MAPK and NF-κB signaling pathways in macrophages.[4]

  • Enhanced Antigen Presentation and Phagocytosis: M1 macrophages exhibit increased phagocytic activity and are more effective at presenting tumor antigens to T cells.[3]

  • Modulation of Cytokine and Chemokine Production: TMP195 treatment leads to an increased release of inflammatory cytokines such as IL-12 and TNFα, which further support an anti-tumor immune response.[1]

PD-1 Blockade:

  • Reinvigoration of T-Cells: Anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand, PD-L1, which is often expressed on tumor cells and other immune cells in the tumor microenvironment. This blockade prevents T-cell exhaustion and restores their cytotoxic function against cancer cells.

Synergistic Effect: By promoting an M1-polarized macrophage phenotype, TMP195 creates an inflamed tumor microenvironment that is more responsive to PD-1 blockade. The increased infiltration and activation of cytotoxic T-lymphocytes, facilitated by the reprogrammed macrophages, enhances the efficacy of anti-PD-1 therapy, leading to improved tumor growth inhibition and survival in preclinical models.[1][3]

Data Presentation

Preclinical Efficacy of TMP195 and PD-1 Blockade Combination Therapy
Cancer Model Treatment Group Metric Result Reference
Colorectal Cancer (MC38 subcutaneous model)Control (IgG)Mean Tumor Weight (g)~1.5[1]
TMP195 (50 mg/kg)Mean Tumor Weight (g)~0.8[1]
Anti-PD-1 (200 µg)Mean Tumor Weight (g)~1.0[1]
TMP195 + Anti-PD-1Mean Tumor Weight (g)~0.4[1]
Breast Cancer (MMTV-PyMT transgenic model)ControlTumor BurdenBaseline[3]
TMP195Tumor BurdenReduced[3]
Anti-PD-1Tumor BurdenNo significant reduction[5]
TMP195 + Anti-PD-1Tumor BurdenSignificantly reduced[3][5]
Immunophenotyping of the Tumor Microenvironment
Cancer Model Treatment Group Immune Cell Population Change Reference
Colorectal Cancer (MC38 subcutaneous model)TMP195 + Anti-PD-1M1 Macrophages (CD45+CD11b+F4/80+MHC-II+)Increased[4]
TMP195 + Anti-PD-1Cytotoxic T-cells (CD8+)Increased[4]
Breast Cancer (MMTV-PyMT transgenic model)TMP195Mature Macrophages (Mac-2+, CD115+, F4/80+)Increased[6]
TMP195Activated Cytotoxic T-cells (Granzyme B+)Increased[3]

Experimental Protocols

In Vivo Murine Tumor Models

1. Colorectal Cancer Subcutaneous Model (MC38)

  • Cell Line: MC38 murine colon adenocarcinoma cells.

  • Animals: C57BL/6 mice.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of serum-free DMEM into the right flank of each mouse.

  • Treatment Groups:

    • Control: Isotype control IgG (intraperitoneal injection).

    • TMP195: 50 mg/kg TMP195 (intraperitoneal injection, daily).

    • Anti-PD-1: 200 µg anti-mouse PD-1 antibody (clone RMP1-14 or equivalent) (intraperitoneal injection, every 3 days).

    • Combination: TMP195 (50 mg/kg, daily) and anti-PD-1 (200 µg, every 3 days).

  • Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2). Monitor animal body weight and general health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3) or at a fixed time point (e.g., 20 days) for endpoint analysis.[1]

2. Breast Cancer Spontaneous Tumor Model (MMTV-PyMT)

  • Animal Model: MMTV-PyMT transgenic mice, which spontaneously develop mammary tumors.

  • Treatment Initiation: Begin treatment when tumors are palpable.

  • Treatment Groups:

    • Vehicle control.

    • TMP195 (e.g., 50 mg/kg, daily intraperitoneal injection).

    • Anti-PD-1 antibody (e.g., 200 µg, intraperitoneal injection every 3 days).

    • Combination of TMP195 and anti-PD-1.

  • Monitoring and Endpoint: Monitor tumor burden by caliper measurement. Euthanize animals at a predetermined endpoint for analysis of tumors and metastases.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
  • Tumor Digestion:

    • Excise tumors and mince them into small pieces.

    • Digest the tissue in a solution containing collagenase (e.g., Collagenase IV) and DNase I at 37°C with agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using an ACK lysis buffer.

  • Antibody Staining:

    • Wash cells in FACS buffer (e.g., PBS with 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A representative panel for macrophages and T-cells is provided below. Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells and, if necessary, perform intracellular staining for transcription factors (e.g., FoxP3 for regulatory T-cells) or cytokines using a fixation/permeabilization kit.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes. Further gate to identify specific immune cell populations.

Representative Flow Cytometry Panel:

Target Marker Fluorochrome Cell Population
LeukocytesCD45e.g., FITCAll immune cells
MacrophagesCD11be.g., PEMyeloid cells
F4/80e.g., APCMature macrophages
M1 MacrophagesMHC-IIe.g., APC-Cy7Activated macrophages
T-cellsCD3e.g., PerCP-Cy5.5All T-cells
Helper T-cellsCD4e.g., PE-Cy7Helper T-cells
Cytotoxic T-cellsCD8e.g., APCCytotoxic T-cells

Note: Specific antibody clones and concentrations should be optimized for each experiment.

Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin.

    • Embed the fixed tissue in paraffin.

    • Cut 4-5 µm sections and mount them on slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate with the primary antibody (e.g., anti-CD8 for cytotoxic T-cells, anti-F4/80 for macrophages) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex (ABC reagent).

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Image Analysis:

    • Acquire images using a light microscope.

    • Quantify the number of positive cells per unit area using image analysis software.

Visualizations

Combination_Therapy_Workflow Experimental Workflow for Preclinical Evaluation cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Analysis Tumor Implantation Tumor Implantation Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Tumor Growth Monitoring Tumor Growth Monitoring Treatment Groups->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Tumor Digestion Tumor Digestion Endpoint Analysis->Tumor Digestion Flow Cytometry Flow Cytometry Tumor Digestion->Flow Cytometry IHC IHC Tumor Digestion->IHC

Caption: Workflow for in vivo and ex vivo analysis.

Signaling_Pathway Mechanism of Action of TMP195 and PD-1 Blockade cluster_tmp195 TMP195 Action cluster_pd1 PD-1 Blockade Action cluster_synergy Synergistic Anti-Tumor Effect TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibits Macrophage M2-like TAM HDACIIa->Macrophage maintains M2 phenotype MAPK_NFkB MAPK & NF-κB Signaling Macrophage->MAPK_NFkB TMP195 activates M1_Macrophage M1 Macrophage MAPK_NFkB->M1_Macrophage promotes polarization Active_T_Cell Active Cytotoxic T-Cell M1_Macrophage->Active_T_Cell enhances activation (antigen presentation) Tumor_Cell Tumor Cell M1_Macrophage->Tumor_Cell phagocytoses Tumor_Control Enhanced Tumor Control M1_Macrophage->Tumor_Control Anti_PD1 Anti-PD-1 Ab PD1_PDL1 PD-1/PD-L1 Interaction Anti_PD1->PD1_PDL1 blocks T_Cell Exhausted T-Cell PD1_PDL1->T_Cell induces exhaustion T_Cell->Active_T_Cell reinvigorated Active_T_Cell->Tumor_Cell kills Active_T_Cell->Tumor_Control

Caption: TMP195 and PD-1 blockade signaling pathway.

Clinical Perspective

As of late 2025, there are no publicly available results from clinical trials specifically investigating the combination of TMP195 and PD-1 blockade. However, clinical trials with other HDAC inhibitors, such as the class I HDAC inhibitor entinostat, in combination with PD-1 inhibitors have shown clinical activity in patients with melanoma who have progressed on prior anti-PD-1 therapy. These studies provide a rationale for further clinical investigation of more selective HDAC inhibitors like TMP195 in combination with immune checkpoint blockade. The potential for reduced toxicity and more targeted immunomodulation with class IIa-selective inhibitors makes this a promising area for future clinical development.

Conclusion

The combination of the selective class IIa HDAC inhibitor TMP195 with PD-1 blockade represents a promising immunotherapeutic strategy. Preclinical data strongly suggest that by reprogramming the tumor microenvironment to be more pro-inflammatory, TMP195 can sensitize tumors to the effects of immune checkpoint inhibition. The detailed protocols and data presented in these application notes provide a foundation for further research and development of this combination therapy for the treatment of solid tumors.

References

Application Note: Western Blot Protocol for Monitoring TMP195-Mediated HDAC Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMP195 is a potent and highly selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), demonstrating significant selectivity for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors which can have broad effects and associated toxicities, the specificity of TMP195 allows for targeted investigation of class IIa HDAC functions.[2][5] These HDACs are distinguished by their catalytic inactivity on acetylated histones; instead, they regulate gene expression by binding to and repressing transcription factors. Inhibition of class IIa HDACs by TMP195 leads to downstream effects such as histone hyperacetylation, modulation of immune cell phenotypes, and altered expression of key signaling proteins.[1][5][6]

Western blotting is an essential immunodetection technique to verify the cellular activity of TMP195. This is primarily achieved by measuring the acetylation status of histone proteins, a direct downstream consequence of HDAC inhibition, and by assessing changes in the expression levels of specific target proteins. This document provides a detailed protocol for using Western blot to monitor the efficacy and molecular effects of TMP195 treatment in a cellular context.

Data Presentation: TMP195 Profile and Western Blot Targets

Quantitative data for TMP195 and potential protein targets for Western blot analysis are summarized below.

Table 1: TMP195 Inhibitor Profile

Target Ki (nM) IC50 (nM) Selectivity
HDAC4 59 59, 111 >100-fold vs. other HDAC classes[2][4]
HDAC5 60 60, 106 >100-fold vs. other HDAC classes[2][4]
HDAC7 26 26, 46 >100-fold vs. other HDAC classes[2][4]

| HDAC9 | 15 | 9, 15 | >100-fold vs. other HDAC classes[2][4] |

Note: Ki and IC50 values are compiled from multiple sources and may vary based on assay conditions.[1][2][3][4]

Table 2: Potential Protein Targets for Western Blot Analysis Following TMP195 Treatment

Target Protein Expected Change Cellular Context/Pathway Rationale
Acetyl-Histone H3 (e.g., K9/K14, K27) Increase Epigenetic Regulation Direct marker of HDAC inhibition.[5][6]
Total Histone H3 No Change Epigenetic Regulation Loading control for histone acetylation analysis.[5]
HDAC4 Decrease HDAC Signaling TMP195 treatment has been shown to reduce HDAC4 expression in some models.[6]
p-p38 MAPK / p-JNK Increase MAPK Signaling TMP195 can activate MAPK pathways, promoting M1 macrophage polarization.[5]
p-NF-κB p65 Increase NF-κB Signaling Activation of this pathway is associated with pro-inflammatory responses.[5]
p21 (WAF1/CIP1) Increase Cell Cycle Regulation HDAC inhibitors are known to induce p21 expression, leading to cell cycle arrest.[7][8]
RUNX2 / Osterix Increase Osteoblast Differentiation TMP195 promotes the expression of key osteogenic transcription factors.[9]

| α-Tubulin / β-Actin / GAPDH | No Change | Cytoskeletal / Housekeeping | Standard loading controls for whole-cell lysate analysis.[10] |

Signaling Pathways and Experimental Workflow

Diagram 1: TMP195 Mechanism of Action

TMP195_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus TMP195_ext TMP195 TMP195_int TMP195 TMP195_ext->TMP195_int HDAC Class IIa HDACs (HDAC4, 5, 7, 9) TF Transcription Factors (e.g., MEF2) HDAC->TF Deacetylates & Represses Histones Histones HDAC->Histones (Indirect Effect) Acetylated_Histones Histone Hyperacetylation HDAC->Acetylated_Histones Inhibition allows for Gene_Rep Target Gene Repression TF->Gene_Rep Leads to Histones->Gene_Rep Contributes to Gene_Exp Target Gene Expression Acetylated_Histones->Gene_Exp Promotes Downstream Downstream Effects (e.g., M1 Macrophage Polarization, p21 Upregulation, Cytokine Modulation) Gene_Exp->Downstream Results in TMP195_int->HDAC Inhibition

Caption: TMP195 inhibits Class IIa HDACs, leading to hyperacetylation and altered gene expression.

Diagram 2: Western Blot Experimental Workflow

Western_Blot_Workflow start 1. Cell Culture & Treatment (e.g., Macrophages, Cancer Cells) + Vehicle (DMSO) or TMP195 lysis 2. Cell Lysis (RIPA Buffer + Protease/HDAC Inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Denature proteins, separate by size) quant->sds transfer 5. Protein Transfer (Transfer to PVDF Membrane) sds->transfer block 6. Blocking (5% BSA or Non-fat Milk in TBST) transfer->block primary 7. Primary Antibody Incubation (e.g., anti-Acetyl-H3, anti-p21) Overnight at 4°C block->primary wash1 8. Washing (3x with TBST) primary->wash1 secondary 9. Secondary Antibody Incubation (HRP-conjugated anti-Rabbit/Mouse IgG) wash1->secondary wash2 10. Washing (3x with TBST) secondary->wash2 detect 11. Detection (ECL Substrate) wash2->detect analyze 12. Imaging & Analysis (Chemiluminescence documentation system, densitometry analysis) detect->analyze

Caption: Step-by-step workflow for Western blot analysis of TMP195-treated cells.

Detailed Experimental Protocol: Western Blotting

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking reagents may be required for specific cell types and targets.

4.1. Materials and Reagents

  • Cell Culture: Appropriate cell line (e.g., BMDMs, MC38, HCT116) and culture medium.

  • TMP195: Stock solution in DMSO (e.g., 10-50 mM), stored at -20°C or -80°C.[2][3]

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer.[11]

  • Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail, and a broad-spectrum HDAC inhibitor (e.g., TSA or Sodium Butyrate) to add to lysis buffer to preserve post-translational modifications.

  • Quantification: Bicinchoninic acid (BCA) Protein Assay Kit.

  • Electrophoresis: SDS-PAGE gels (e.g., 4-15% gradient gels are suitable for most proteins; higher percentage gels like 15% or 4-20% are better for low MW histones), running buffer, Laemmli sample buffer (2x or 4x).

  • Transfer: Polyvinylidene difluoride (PVDF) membrane (0.2 µm for histones, 0.45 µm for most other proteins), transfer buffer, methanol.

  • Immunodetection:

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Use BSA for phospho-protein detection.

    • Primary antibodies (see Table 2).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

4.2. Procedure

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates). Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentrations of TMP195 (e.g., 5 µM - 60 µM) or vehicle control (DMSO) for a specified time (e.g., 4 to 24 hours).[5]

  • Protein Extraction (Whole-Cell Lysate):

    • Aspirate the culture medium and wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease, phosphatase, and HDAC inhibitors to each well (e.g., 100-150 µL for a well in a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x (e.g., add 50 µL of 2x buffer to 50 µg of protein in 50 µL of lysate).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel. Include a protein ladder.

    • Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Protein Transfer:

    • Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by equilibration in transfer buffer for at least 5 minutes.

    • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane via wet or semi-dry transfer.[12] For histones (small proteins), use a 0.2 µm PVDF membrane and consider extending transfer time or using a lower voltage to prevent over-transfer.

  • Immunoblotting:

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

    • Incubate the membrane with the primary antibody diluted in blocking buffer (refer to the antibody datasheet for recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.[12]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis using software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the target protein to a loading control (e.g., Acetyl-H3 to Total H3; p-p38 to total p38 or GAPDH).

4.3. Special Considerations for Histone Analysis

  • Extraction: For higher purity, consider an acid extraction protocol to enrich for histone proteins.

  • Gel/Membrane: Use higher percentage polyacrylamide gels (e.g., 15-20%) for better resolution of low molecular weight histones (11-17 kDa).[10] Use a 0.2 µm pore size PVDF membrane to ensure efficient capture.

  • Loading Control: Total Histone H3 is the most appropriate loading control for analyzing histone modifications.[5]

References

Application Notes and Protocols for TMP195 Treatment of Primary Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] This selectivity allows for the targeted investigation of class IIa HDAC functions, distinguishing them from the broader effects of pan-HDAC inhibitors.[4] In primary human monocytes, TMP195 has been shown to modulate gene expression, influence differentiation into macrophages and dendritic cells, and alter cytokine and chemokine secretion profiles.[2][4][5] These characteristics make TMP195 a valuable tool for studying monocyte biology, inflammation, and for developing novel therapeutics, particularly in the context of immuno-oncology.[5][6]

This document provides detailed application notes and experimental protocols for the treatment of primary human monocytes with TMP195.

Mechanism of Action

TMP195 functions by binding to the zinc-containing active site of class IIa HDACs.[2] Unlike pan-HDAC inhibitors that often utilize a hydroxamate group for zinc chelation, TMP195 employs a trifluoromethyloxadiazole (TFMO) moiety, which contributes to its high selectivity.[2][7] Inhibition of class IIa HDACs by TMP195 leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of key genes involved in monocyte function and differentiation.[6][8] Notably, TMP195 treatment has been shown to promote a pro-inflammatory, anti-tumor M1 macrophage phenotype.[5][6] This is achieved, in part, through the activation of the NF-κB and MAPK (p38 and JNK) signaling pathways.[6][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for TMP195.

Table 1: Inhibitory Activity of TMP195 against HDAC Isoforms

HDAC IsoformKᵢ (nM)IC₅₀ (nM)
HDAC459[1][4]59[2], 111[7]
HDAC560[1][4]60[2], 106[7]
HDAC726[1][4]26[2], 46[7]
HDAC915[1][4]15[2], 9[7]
Other HDACs>100-fold selectivity[2]>10,000[7]

Table 2: Effects of TMP195 on Cytokine and Chemokine Secretion in Human Monocytes

Cytokine/ChemokineEffect of TMP195 Treatment
CCL1Significantly Increased[1][4][10]
CCL2Blocked/Reduced[1][4][10]
IL-1βSuppressed (in response to LPS)[11]
IL-6Increased[8]
IL-12Increased[8]
TNF-αSuppressed (in response to LPS)[11], Increased[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by TMP195 in primary human monocytes and a typical experimental workflow.

TMP195_Signaling_Pathway TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibits Acetylation Increased Histone Acetylation TMP195->Acetylation Histones Histone Deacetylation HDACs->Histones Promotes Histones->Acetylation Inhibition leads to GeneExpression Altered Gene Expression Acetylation->GeneExpression NFkB NF-κB Pathway GeneExpression->NFkB MAPK MAPK Pathway (p38, JNK) GeneExpression->MAPK Cytokines Pro-inflammatory Cytokine Production (IL-6, IL-12, TNF-α) NFkB->Cytokines MAPK->Cytokines M1_Polarization M1 Macrophage Polarization Cytokines->M1_Polarization

Caption: TMP195 signaling pathway in primary human monocytes.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis PBMC_Isolation Isolate PBMCs from whole blood Monocyte_Isolation Isolate Monocytes (e.g., CD14+ selection) PBMC_Isolation->Monocyte_Isolation Cell_Culture Culture Monocytes Monocyte_Isolation->Cell_Culture TMP195_Treatment Treat with TMP195 (e.g., 300 nM for 5 days) Cell_Culture->TMP195_Treatment Flow_Cytometry Flow Cytometry (Surface Markers) TMP195_Treatment->Flow_Cytometry ELISA ELISA (Cytokine Secretion) TMP195_Treatment->ELISA Western_Blot Western Blot (Signaling Proteins) TMP195_Treatment->Western_Blot RT_PCR RT-PCR (Gene Expression) TMP195_Treatment->RT_PCR

Caption: Experimental workflow for TMP195 treatment of monocytes.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocytes

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and GlutaMAX

  • CD14 MicroBeads, human (Miltenyi Biotec) or other monocyte isolation kit

  • MACS Columns and Separator (Miltenyi Biotec)

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Wash the isolated PBMCs twice with PBS.

  • Isolate primary human monocytes from the PBMC population using positive selection with CD14 MicroBeads following the manufacturer's instructions.

  • Resuspend the purified monocytes in complete RPMI-1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Plate the cells at the desired density for downstream experiments.

Protocol 2: TMP195 Treatment of Primary Human Monocytes

Materials:

  • TMP195 (stock solution in DMSO)

  • Complete RPMI-1640 medium

  • Primary human monocytes (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Prepare a working stock of TMP195 in complete RPMI-1640 medium. A common final concentration used in the literature is 300 nM.[4]

  • Prepare a vehicle control with the same final concentration of DMSO as the TMP195 treatment group (e.g., 0.1% v/v).[4]

  • Add the TMP195 working solution or vehicle control to the cultured monocytes.

  • Incubate the cells for the desired duration. For monocyte differentiation experiments, an incubation time of 5 days is often used.[4]

  • Following incubation, cells and/or supernatants can be harvested for downstream analysis.

Protocol 3: Analysis of Cytokine Secretion by ELISA

Materials:

  • Cell culture supernatants from TMP195-treated and control monocytes

  • ELISA kits for the cytokines of interest (e.g., CCL1, CCL2, IL-6, IL-12, TNF-α)

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants from the TMP195-treated and control wells.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for the desired cytokines according to the manufacturer's protocol.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 4: Analysis of Protein Expression and Signaling by Western Blot

Materials:

  • Cell lysates from TMP195-treated and control monocytes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-acetyl-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Wash the TMP195-treated and control monocytes with cold PBS and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

Concluding Remarks

TMP195 is a valuable research tool for dissecting the roles of class IIa HDACs in primary human monocyte biology. The protocols and data presented here provide a foundation for designing and executing experiments to investigate the effects of TMP195 on monocyte differentiation, signaling, and function. Researchers should optimize concentrations and treatment times based on their specific experimental system and research questions.

References

Application Notes and Protocols for Lentiviral shRNA Knockdown with TMP195 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The combination of lentiviral short hairpin RNA (shRNA) knockdown and treatment with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, offers a powerful strategy for investigating gene function and exploring novel therapeutic avenues. Lentiviral vectors provide a robust method for stable, long-term gene silencing in a wide range of cell types, including those that are difficult to transfect and non-dividing cells[1][2][3]. This allows for the creation of cell populations with sustained reduction of a target protein's expression[2].

TMP195 complements this genetic approach by providing a tool for epigenetic modulation. As a selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9), TMP195 influences gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and re-expression of silenced genes[4][5]. A key reported mechanism of TMP195 is its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumorigenic to an anti-tumor state, enhancing their phagocytic and immunostimulatory functions[6][7][8]. This effect is often mediated through the activation of critical inflammatory signaling pathways like MAPK and NF-κB[4].

By combining shRNA-mediated knockdown of a specific gene with TMP195 treatment, researchers can dissect complex biological processes. This dual approach is particularly valuable for:

  • Target Validation: Investigating if the knockdown of a specific gene sensitizes cells to the immunomodulatory effects of TMP195.

  • Pathway Analysis: Elucidating the role of a target gene within the signaling cascades affected by class IIa HDAC inhibition.

  • Synergistic Therapy Exploration: Assessing whether silencing a pro-tumorigenic or immunosuppressive gene can enhance the anti-cancer efficacy of TMP195[6][8].

This document provides detailed protocols for the sequential application of lentiviral shRNA transduction and TMP195 treatment, alongside data summaries and diagrams to facilitate experimental design and execution.

Mechanism of Action & Experimental Workflow

Lentiviral shRNA-Mediated Gene Silencing

Lentiviral vectors deliver a genetic cassette encoding an shRNA sequence into the host cell. This cassette is permanently integrated into the host genome, ensuring stable expression.[2] Once transcribed, the shRNA forms a hairpin loop, which is processed by the cell's endogenous RNA interference (RNAi) machinery, ultimately leading to the degradation of the target mRNA.[9]

Lentiviral_shRNA_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lenti_Integration Lentiviral DNA Integration shRNA_Transcription shRNA Transcription (Pol III Promoter) Lenti_Integration->shRNA_Transcription shRNA_Export shRNA Export shRNA_Transcription->shRNA_Export Exportin-5 Dicer Dicer Processing shRNA_Export->Dicer RISC_Loading siRNA Loading into RISC Dicer->RISC_Loading mRNA_Cleavage Target mRNA Cleavage & Degradation RISC_Loading->mRNA_Cleavage No_Protein Gene Silencing mRNA_Cleavage->No_Protein Lentivirus Lentiviral Particle Lentivirus->Lenti_Integration Transduction & Reverse Transcription Target_mRNA Target mRNA Target_mRNA->mRNA_Cleavage Binding

Caption: Workflow of lentiviral shRNA-mediated gene silencing.

TMP195 Signaling Pathway

TMP195 selectively inhibits class IIa HDACs, which are known to shuttle between the nucleus and cytoplasm[10][11]. By inhibiting these enzymes, TMP195 increases histone acetylation, an epigenetic mark associated with active gene transcription[4]. In immune cells like macrophages, this leads to the expression of pro-inflammatory genes and the activation of pathways such as NF-κB and MAPK, which are crucial for polarizing macrophages towards an anti-tumor M1 phenotype and releasing inflammatory cytokines[4].

TMP195_Signaling cluster_pathway Macrophage Signaling TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs Inhibits Acetylation Histone Hyperacetylation TMP195->Acetylation Histones Histone Deacetylation HDACs->Histones Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Gene Expression) Acetylation->Open_Chromatin Signaling MAPK & NF-κB Pathways Open_Chromatin->Signaling Activates Polarization M1 Polarization Signaling->Polarization Cytokines Cytokine Release (TNFα, IL-6, IL-12) Signaling->Cytokines Phenotype Anti-Tumor Phenotype Polarization->Phenotype Cytokines->Phenotype

Caption: TMP195 mechanism of action in macrophages.

Combined Experimental Workflow

The overall experimental process involves a sequential workflow beginning with the generation of a stable cell line with the desired gene knockdown, followed by treatment with TMP195 and subsequent functional analysis.

Experimental_Workflow cluster_phase1 Phase 1: Gene Knockdown cluster_phase2 Phase 2: TMP195 Treatment cluster_phase3 Phase 3: Analysis Design 1. Design/Select shRNA (Targeting Gene X) Produce 2. Produce Lentiviral Particles (in HEK293T cells) Design->Produce Transduce 3. Transduce Target Cells Produce->Transduce Select 4. Select Stable Cells (e.g., Puromycin) Transduce->Select Validate 5. Validate Knockdown (qRT-PCR, Western Blot) Select->Validate Culture 6. Culture Validated Cells (shRNA-GeneX & Control) Validate->Culture Proceed with validated clones Treat 7. Treat with TMP195 (or Vehicle Control) Culture->Treat Assay 8. Perform Functional Assays Treat->Assay Collect samples for... Analysis 9. Data Analysis Assay->Analysis

Caption: Overall experimental workflow for combined shRNA and TMP195 treatment.

Quantitative Data Summary

The following tables provide key quantitative data for designing and interpreting experiments involving TMP195 and lentiviral shRNA.

Table 1: TMP195 Inhibitory Activity TMP195 is a selective inhibitor for class IIa HDACs with the following reported inhibitory constants (Ki).[12][13][14]

TargetInhibitory Constant (Ki)
HDAC459 nM
HDAC560 nM
HDAC726 nM
HDAC915 nM

Table 2: Typical Lentiviral shRNA Knockdown Efficiency The efficiency of knockdown can vary based on the shRNA sequence, target gene, and cell type.[15][16]

Measurement LevelTypical Knockdown Efficiency
mRNA Expression (qRT-PCR)70% - 95% reduction[15][16]
Protein Expression (Western Blot)50% - 90% reduction

Table 3: Reported In Vitro Cellular Effects of TMP195 TMP195 treatment has been shown to modulate immune cell function, particularly in macrophages and monocytes.

Cell TypeParameterEffect of TMP195Typical Concentration
MacrophagesM1 PolarizationIncreased proportion of M1 macrophages[4]20 - 60 µM[4]
MacrophagesCytokine SecretionIncreased IL-6, IL-12, TNFα[4]20 - 60 µM[4]
MonocytesChemokine SecretionDecreased CCL2, Increased CCL1[12][13]Not Specified
Colorectal Cancer CellsCell ProliferationNo direct effect[4]5 - 60 µM[4]

Detailed Experimental Protocols

Biosafety Note: Lentiviral particles are treated as Biosafety Level 2 (BSL-2) organisms. Follow all institutional and national BSL-2 guidelines for handling and waste decontamination.[17][18]

Protocol 1: Lentiviral shRNA Production and Transduction

This protocol outlines the steps to produce lentiviral particles and establish a stable cell line with target gene knockdown.

Materials:

  • HEK293T cells

  • Lentiviral shRNA transfer plasmid (targeting your gene)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Target cells

  • Complete growth medium

  • Hexadimethrine bromide (Polybrene)[18][19]

  • Puromycin[17][20]

Method:

Day 1: Seed HEK293T Cells for Transfection

  • Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

Day 2: Transfect HEK293T Cells

  • Prepare the plasmid mixture: In a sterile tube, mix the shRNA transfer plasmid with the packaging and envelope plasmids according to the manufacturer's protocol.

  • Add the plasmid mix to serum-free medium.

  • Add the transfection reagent, mix gently, and incubate at room temperature as per the reagent's protocol to allow complex formation.

  • Add the transfection complex dropwise to the HEK293T cells.

  • Incubate for 4-6 hours, then replace the medium with fresh complete growth medium.

Day 4-5: Harvest Lentiviral Supernatant

  • At 48 hours post-transfection, collect the supernatant containing the viral particles.[19]

  • Filter the supernatant through a 0.45 µm filter to remove cell debris.

  • The viral supernatant can be used immediately, stored at 4°C for a short period, or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours.

Day 6: Transduce Target Cells

  • Plate target cells in a 6-well plate 24 hours prior to transduction to be 50-70% confluent on the day of infection.[17][18]

  • Remove the medium from the target cells.

  • Add the viral supernatant to the cells. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[19]

  • Incubate for 18-24 hours.

Day 7 and Onward: Selection and Expansion

  • Remove the virus-containing medium and replace it with fresh complete medium.

  • After 24-48 hours, begin selection by adding puromycin to the medium. The optimal concentration (typically 1-10 µg/mL) must be determined beforehand with a puromycin titration (kill curve) for your specific cell line.[18][20]

  • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.[18]

  • Pick several resistant colonies, expand them, and validate the knockdown of the target gene using qRT-PCR and Western blot analysis.

Protocol 2: TMP195 Treatment of shRNA-Modified Cells

Materials:

  • Validated stable knockdown and control cell lines

  • TMP195 (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Complete growth medium

Method:

  • Cell Plating: Seed the validated shRNA-knockdown cells and control (non-target shRNA) cells into appropriate culture plates (e.g., 6-well, 96-well) based on the downstream assay requirements. Allow cells to adhere overnight.

  • Treatment Preparation: Prepare a stock solution of TMP195 in DMSO. Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 20 µM, 40 µM, 60 µM).[4] Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the medium from the cells and replace it with the medium containing TMP195 or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 8 hours for cytokine analysis, 24-72 hours for phenotypic assays).[4] The optimal time should be determined empirically.

  • Harvesting: After incubation, harvest the cells or supernatant for downstream analysis.

Protocol 3: Analysis of Knockdown and Phenotypic Effects

1. qRT-PCR for Knockdown Validation and Gene Expression Analysis

  • Purpose: To quantify the reduction in target mRNA levels and measure changes in the expression of genes affected by TMP195.

  • Method:

    • Isolate total RNA from cells using a suitable kit or method like Trizol extraction.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers specific for your gene of interest, TMP195-responsive genes (e.g., TNF, IL6), and a stable housekeeping gene for normalization.

    • Calculate the relative gene expression using the ΔΔCt method. A significant reduction (e.g., >70%) in the target mRNA confirms knockdown.[16]

2. Western Blot for Protein Level Analysis

  • Purpose: To confirm the reduction of the target protein and analyze changes in key signaling proteins (e.g., phosphorylated p38 MAPK, p65).[4]

  • Method:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.[18]

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein, signaling proteins (e.g., p-p65, total p65), and a loading control (e.g., β-actin, GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

3. ELISA for Cytokine Quantification

  • Purpose: To measure the concentration of secreted cytokines in the cell culture supernatant following TMP195 treatment.

  • Method:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge to pellet any detached cells and debris.

    • Use commercial ELISA kits for specific cytokines of interest (e.g., IL-6, IL-12, TNFα) according to the manufacturer's instructions.[4]

4. Cell Viability/Proliferation Assay

  • Purpose: To determine if the combined treatment has a cytotoxic or anti-proliferative effect.

  • Method:

    • Plate cells in a 96-well plate and treat as described in Protocol 2.

    • At the end of the treatment period, add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) and measure the signal using a plate reader.

    • Normalize the results to the vehicle-treated control group.

References

Harnessing the Power of Macrophages: TMP195 as a Tool for Studying Macrophage Phenotype in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TMP195 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] This targeted activity makes it a valuable tool for investigating the epigenetic regulation of immune cells, particularly macrophages, within the tumor microenvironment. Unlike broader spectrum HDAC inhibitors, the selectivity of TMP195 allows for a more focused study of the roles of class IIa HDACs in macrophage polarization and function. Research has demonstrated that TMP195 can reprogram tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, thereby reducing tumor burden and metastasis.[3][4] These application notes provide a comprehensive overview of TMP195, including its mechanism of action, and detailed protocols for its use in studying macrophage phenotype in cancer research.

Mechanism of Action

TMP195 exerts its effects by occupying the acetyllysine-binding site of class IIa HDACs.[1] This inhibition leads to a shift in macrophage polarization towards a pro-inflammatory M1 phenotype.[5] This reprogramming results in an increased release of inflammatory cytokines such as IL-6, IL-12, and TNFα.[3] The anti-tumor effects of TMP195 are primarily mediated through these reprogrammed macrophages, as depletion of macrophages abrogates its therapeutic efficacy.[3][6] Furthermore, TMP195 has been shown to enhance the efficacy of immunotherapy, such as PD-1 blockade.[3][4]

The signaling pathways implicated in TMP195-mediated M1 macrophage polarization involve the activation of the MAPK and NF-κB pathways.[3] Treatment with TMP195 leads to increased phosphorylation of p38 MAPK, JNK, and NF-κB p65.[3]

Data Presentation

Table 1: In Vitro Efficacy of TMP195

ParameterCell TypeTreatmentResultReference
HDAC Inhibition (Ki) Recombinant human HDACsTMP195HDAC4: 59 nM, HDAC5: 60 nM, HDAC7: 26 nM, HDAC9: 15 nM[1][2]
Macrophage Polarization Bone Marrow-Derived Macrophages (BMDMs)LPS + TMP195 (40 µM)Increased proportion of M1 macrophages[3]
Cytokine Secretion (mRNA) BMDMsLPS + TMP195Increased expression of IL-12, TNFα, and iNOS[3]
Cytokine Secretion (Protein) BMDMsLPS + TMP195 (20 µM or 60 µM)Increased secretion of IL-6, IL-12, and TNFα[3]
Chemokine Secretion Human Monocyte-Derived MacrophagesTMP195Decreased CCL2 accumulation, Increased CCL1 secretion[1][7]
Signaling Pathway Activation BMDMsTMP195Increased phosphorylation of p38 MAPK, JNK, and NF-κB p65[3]

Table 2: In Vivo Efficacy of TMP195

Cancer ModelAnimal ModelTMP195 DosageKey FindingsReference
Colorectal Cancer Colitis-associated colorectal cancer (CAC) and MC38 subcutaneous tumor models (C57BL/6 mice)50 mg/kg/dayReduced tumor burden, increased M1 macrophage proportion, enhanced efficacy of PD-1 blockade.[3]
Breast Cancer MMTV-PyMT autochthonous mouse model50 mg/kg/dayReduced tumor burden and pulmonary metastases, induced recruitment of phagocytic macrophages, enhanced efficacy of chemotherapy and checkpoint blockade.[4]

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details the procedure for treating bone marrow-derived macrophages (BMDMs) with TMP195 to induce M1 polarization.

Materials:

  • Bone marrow cells from mice

  • L929-conditioned medium or M-CSF

  • RPMI-1640 medium with 10% FBS

  • TMP195 (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II)

  • 6-well plates

Procedure:

  • Isolation and Culture of BMDMs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929-conditioned medium (or recombinant M-CSF) for 5-7 days to differentiate them into macrophages.[3]

  • TMP195 Treatment:

    • Plate the differentiated BMDMs in 6-well plates.

    • Induce M1 polarization by treating the cells with 100 ng/mL LPS.

    • Concurrently, treat the cells with TMP195 at a final concentration of 40 µM (or desired concentration). Include a vehicle control (DMSO).[3]

    • Incubate for 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain the cells with fluorescently labeled antibodies against macrophage and M1 markers (e.g., CD45, CD11b, F4/80, MHC-II) in FACS buffer for 30 minutes at 4°C.[3]

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the samples using a flow cytometer to determine the percentage of M1 macrophages (CD45+CD11b+F4/80+MHC-II+).[3]

Protocol 2: In Vivo Murine Tumor Model Study

This protocol outlines the use of TMP195 in a subcutaneous tumor model to assess its anti-tumor effects.

Materials:

  • Cancer cell line (e.g., MC38 colorectal cancer cells)

  • C57BL/6 mice (6-8 weeks old)[3]

  • TMP195

  • Vehicle solution (e.g., DMSO, corn oil, or 20% SBE-β-CD in saline)[1]

  • Calipers for tumor measurement

  • Clodronate liposomes (for macrophage depletion studies)

Procedure:

  • Tumor Cell Implantation:

    • Inject 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.[3]

  • TMP195 Administration:

    • Once tumors are palpable or reach a certain size, randomize the mice into treatment and control groups.

    • Administer TMP195 intraperitoneally at a dose of 50 mg/kg daily.[3] The control group should receive the vehicle.

  • Tumor Growth Monitoring:

    • Measure tumor volume every 2-3 days using calipers.

    • Monitor the health and body weight of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry, or Western blotting).

  • (Optional) Macrophage Depletion:

    • To confirm the role of macrophages, a separate cohort of mice can be treated with clodronate liposomes to deplete macrophages prior to and during TMP195 treatment.[3]

Mandatory Visualization

TMP195_Signaling_Pathway TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa Inhibits MAPK p38 MAPK / JNK HDACIIa->MAPK Represses NFkB NF-κB HDACIIa->NFkB Represses M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization NFkB->M1_Polarization Cytokines Increased Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines AntiTumor Anti-Tumor Effects M1_Polarization->AntiTumor

Caption: Signaling pathway of TMP195 in macrophages.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies BMDM Isolate & Differentiate Bone Marrow-Derived Macrophages (BMDMs) Treatment_vitro Treat with LPS & TMP195 BMDM->Treatment_vitro Analysis_vitro Analyze M1 Polarization (Flow Cytometry, Cytokine Assay) Treatment_vitro->Analysis_vitro Implantation Implant Tumor Cells in Mice Treatment_vivo Administer TMP195 (50 mg/kg/day) Implantation->Treatment_vivo Monitoring Monitor Tumor Growth Treatment_vivo->Monitoring Analysis_vivo Endpoint Analysis (Tumor Weight, Immune Profiling) Monitoring->Analysis_vivo

Caption: Experimental workflow for studying TMP195.

References

Application Notes and Protocols for Immunohistochemistry in TMP195-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on tissues treated with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. TMP195 has demonstrated significant therapeutic potential by modulating immune responses, particularly macrophage polarization, in various disease models including cancer and acute kidney injury.[1][2][3] This document outlines the mechanism of action of TMP195, key biomarkers for IHC analysis, detailed experimental protocols, and expected quantitative outcomes.

Introduction to TMP195

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][4][5] Its mechanism of action primarily involves the reprogramming of monocytes and macrophages.[3][6] In the context of cancer, TMP195 promotes the differentiation of tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1 phenotype, thereby enhancing their phagocytic capabilities and reducing tumor burden and metastasis.[1][3][7] In inflammatory conditions such as lipopolysaccharide (LPS)-induced acute kidney injury, TMP195 exerts a protective effect by suppressing inflammation and apoptosis.[2]

Key IHC Biomarkers for TMP195-Treated Tissues

Immunohistochemistry is a crucial technique for visualizing and quantifying the cellular and molecular effects of TMP195 in tissue samples. Based on published studies, the following are key protein markers to assess the in-situ efficacy of TMP195:

  • Macrophage Markers:

    • F4/80 or CD68: General macrophage markers to assess overall macrophage infiltration.[2][7]

    • CD86: A marker for M1-polarized, pro-inflammatory macrophages.[3][7]

  • Apoptosis Markers:

    • Cleaved Caspase-3: A key executioner caspase that is activated during apoptosis.[2]

    • BAX: A pro-apoptotic protein.[2]

    • Bcl-2: An anti-apoptotic protein.[2]

    • TUNEL Assay: While not strictly IHC, this staining method detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used in conjunction with IHC.[2]

  • Tissue Injury Markers (Kidney):

    • Neutrophil gelatinase-associated lipocalin (NGAL): A biomarker for tubular injury in the kidney.[2]

    • Kidney injury molecule-1 (KIM-1): Another key indicator of renal tubular damage.[2]

  • HDAC and Histone Modification Markers:

    • HDAC4: To assess the expression levels of a direct target of TMP195.[2]

    • Acetylated Histone H3 (Ac-H3): To evaluate the functional consequence of HDAC inhibition.[2]

  • Immune Checkpoint Markers:

    • PD-1 and PD-L1: To investigate the interplay between TMP195 treatment and immune checkpoint pathways.[7]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on TMP195, providing an expected range of outcomes for IHC analysis.

Table 1: Effect of TMP195 on Macrophage Populations in Colorectal Cancer Model [7]

MarkerControl Group (Mean ± SEM)TMP195-Treated Group (Mean ± SEM)P-value
F4/80+ Macrophages (%) 47.64 ± 1.7934.11 ± 6.79< 0.05
F4/80+CD86+ M1 Macrophages (%) 38.26 ± 3.5074.02 ± 3.48< 0.0001

Table 2: Effect of TMP195 on Renal Injury and Apoptosis Markers in LPS-Induced Acute Kidney Injury Model [2]

MarkerLPS-Treated GroupLPS + TMP195-Treated Group
NGAL Expression Abundant ExpressionReduced Expression
KIM-1 Expression Increased ExpressionInhibited Expression
TUNEL-Positive Cells Increased NumberLargely Reduced Number
Cleaved Caspase-3 Positive Cells Increased NumberSignificantly Reduced Number
CD68-Positive Monocytes/Macrophages Accumulation in Renal InterstitiumReduced Accumulation

Experimental Protocols

This section provides a detailed, generalized protocol for performing immunohistochemistry on paraffin-embedded tissue sections that have been treated with TMP195. Note: This protocol should be optimized for your specific antibody, tissue type, and experimental conditions.

I. Tissue Preparation and Sectioning
  • Fixation: Immediately following dissection, fix fresh tissues (less than 3mm thick) in 10% neutral buffered formalin or 4% paraformaldehyde for 18-24 hours at room temperature.[8][9]

  • Dehydration and Clearing: Dehydrate the fixed tissue through a graded series of ethanol (e.g., 70%, 80%, 95%, 100%).[8][9] Clear the tissue in xylene.[8][9]

  • Paraffin Embedding: Immerse the cleared tissue in molten paraffin wax and embed to create a paraffin block.[8][9]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome and mount them on positively charged slides.[9]

  • Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.[9][10]

II. Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 10 minutes each).[9]

    • Immerse slides in 100% ethanol (2 changes for 10 minutes each).[9]

    • Immerse slides in 95% ethanol for 5 minutes.[9]

    • Immerse slides in 70% ethanol for 5 minutes.[9]

    • Rinse slides in running tap water.[9]

  • Antigen Retrieval:

    • For many antibodies, heat-induced epitope retrieval (HIER) is necessary.

    • Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[10]

    • Heat the container in a water bath or steamer to 95-100°C for 20-40 minutes.[10]

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.[10]

    • Rinse sections with wash buffer (e.g., PBS or TBS with 0.1% Tween-20).[10]

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[10][11]

    • Rinse with wash buffer.

  • Blocking Non-Specific Staining:

    • Incubate sections with a protein blocking solution (e.g., 5% normal goat or horse serum in PBS/TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10][12]

  • Primary Antibody Incubation:

    • Drain the blocking solution.

    • Incubate sections with the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) overnight at 4°C in a humidified chamber.[8][10]

  • Secondary Antibody Incubation:

    • Wash slides with wash buffer (3 changes for 5 minutes each).

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[8][12]

  • Detection:

    • Wash slides with wash buffer (3 changes for 5 minutes each).

    • Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) or a polymer-based detection system for 30-60 minutes at room temperature.[8]

    • Wash slides with wash buffer (3 changes for 5 minutes each).

  • Chromogen Development:

    • Incubate sections with a peroxidase substrate solution, such as 3,3'-diaminobenzidine (DAB), until the desired color intensity is reached (typically 1-10 minutes).[8]

    • Wash slides with distilled water.

  • Counterstaining:

    • Counterstain sections with hematoxylin for 1-2 minutes to visualize cell nuclei.[8]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol.

    • Clear in xylene.

    • Coverslip with a permanent mounting medium.[8]

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by TMP195

TMP195 has been shown to influence key signaling pathways involved in inflammation and macrophage polarization.

TMP195_Macrophage_Signaling cluster_pathways Intracellular Signaling TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa inhibits p38_JNK p38 MAPK / JNK HDAC_IIa->p38_JNK deacetylation of non-histone substrates? NFkB NF-κB HDAC_IIa->NFkB deacetylation of non-histone substrates? M1_Polarization M1 Macrophage Polarization p38_JNK->M1_Polarization NFkB->M1_Polarization Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines secretes

Caption: TMP195 promotes M1 macrophage polarization via MAPK and NF-κB signaling.

In the context of acute kidney injury, TMP195 has been shown to modulate apoptotic signaling pathways.

TMP195_Apoptosis_Signaling cluster_pro_apoptotic Pro-Apoptotic Factors cluster_anti_apoptotic Anti-Apoptotic Factors TMP195 TMP195 BAX BAX TMP195->BAX Cleaved_Caspase3 Cleaved Caspase-3 TMP195->Cleaved_Caspase3 Bcl2 p-Bcl-2 TMP195->Bcl2 BMP7 BMP-7 TMP195->BMP7 LPS LPS Insult LPS->BAX LPS->Cleaved_Caspase3 LPS->Bcl2 LPS->BMP7 Apoptosis Renal Tubular Cell Apoptosis BAX->Apoptosis Cleaved_Caspase3->Apoptosis Bcl2->Apoptosis BMP7->Apoptosis

Caption: TMP195 inhibits apoptosis in renal tubular cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of TMP195 using immunohistochemistry.

IHC_Workflow start Start: In Vivo TMP195 Treatment tissue_harvest Tissue Harvest and Fixation start->tissue_harvest embedding Paraffin Embedding and Sectioning tissue_harvest->embedding staining Immunohistochemical Staining embedding->staining imaging Microscopy and Image Acquisition staining->imaging analysis Image Analysis and Quantification imaging->analysis end End: Data Interpretation analysis->end

Caption: General workflow for IHC analysis of TMP195-treated tissues.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TMP195 Concentration for Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective class IIa HDAC inhibitor, TMP195. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TMP195 in primary cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TMP195?

TMP195 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors, TMP195's selectivity helps to minimize off-target effects.[3][4] Its primary mechanism involves the modulation of the tumor microenvironment by reprogramming macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.[5][6] This shift leads to increased phagocytosis of tumor cells and enhanced anti-tumor immune responses.[6] In other contexts, such as acute kidney injury, TMP195 has been shown to have anti-inflammatory and anti-apoptotic effects.[7]

Q2: What is a good starting concentration for TMP195 in primary cell culture?

A common starting concentration for in vitro studies with primary cells, such as human monocytes, is around 300 nM.[2] However, the optimal concentration is highly dependent on the specific primary cell type and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q3: How should I prepare my TMP195 stock solution?

TMP195 is soluble in DMSO, and stock solutions can be prepared at concentrations up to 50 mM.[4] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated, or the DMSO stock solution at -20°C.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to primary cells. It is advisable to keep the final DMSO concentration below 0.1% (v/v) and to include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q4: Is TMP195 cytotoxic to primary cells?

TMP195 has been reported to have low cytotoxicity in various cell types, including T cells, B cells, and monocytes.[4] One of its advantages is its ability to modulate cell function with minimal impact on cell viability.[3] However, at high concentrations, as with any compound, cytotoxicity can occur. It is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your dose-response experiments for your specific primary cells.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of TMP195 treatment. Suboptimal Concentration: The concentration of TMP195 may be too low for your specific primary cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration.
Insufficient Incubation Time: The treatment duration may not be long enough to observe a biological response.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period.
Cell Health: Primary cells may be unhealthy or have low viability, making them unresponsive.Ensure optimal cell culture conditions and check cell viability before and after the experiment. Use freshly isolated primary cells whenever possible.
High levels of cell death observed. TMP195 Concentration Too High: The concentration used may be cytotoxic to your primary cells.Perform a cytotoxicity assay to determine the IC50 value for your cells. Use concentrations well below the cytotoxic range for your functional assays.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic.Ensure the final DMSO concentration is below 0.1% (v/v). Include a vehicle control with the same DMSO concentration to assess solvent-specific effects.
Inconsistent or variable results between experiments. Primary Cell Variability: Primary cells can have significant donor-to-donor variability.Use cells from multiple donors to ensure the observed effects are consistent. Normalize data to a positive control where possible.
Inconsistent Compound Handling: Improper storage or handling of TMP195 can lead to degradation.Store TMP195 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Experimental Protocols

Dose-Response and Cytotoxicity Assay

This protocol outlines a general method for determining the optimal, non-toxic concentration of TMP195 for your primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • TMP195

  • DMSO

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and the duration of the assay. Allow the cells to adhere and stabilize overnight.

  • TMP195 Preparation: Prepare a 2X serial dilution of TMP195 in complete culture medium. A suggested starting range is from 20 µM down to 20 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared TMP195 dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Following incubation, assess cell viability using your chosen cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the TMP195 concentration to determine the IC50 value. For your functional experiments, choose a range of concentrations that show minimal to no cytotoxicity.

Data Presentation

Table 1: Inhibitory Activity of TMP195 against Class IIa HDACs

TargetKᵢ (nM)IC₅₀ (nM)
HDAC459[1]111[3]
HDAC560[1]106[3]
HDAC726[1]46[3]
HDAC915[1]9[3]

Table 2: Example In Vitro Concentrations of TMP195

Cell TypeConcentrationApplicationReference
Human Monocytes300 nMDifferentiation into antigen-presenting cells[2]
Bone Marrow-Derived Macrophages (BMDMs)20-60 µMM1 polarization[5]
Murine Renal Proximal Tubular Epithelial Cells1 µMInhibition of LPS-induced apoptosis[7]

Signaling Pathways and Visualizations

TMP195 has been shown to influence key signaling pathways involved in inflammation and immune regulation.

TMP195-Mediated Macrophage Polarization

TMP195 promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for anti-tumor immunity. This process involves the activation of the MAPK and NF-κB signaling pathways.[5]

TMP195_Macrophage_Polarization cluster_extracellular Extracellular cluster_cell Macrophage TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa Inhibits MAPK MAPK Pathway (p38, JNK) HDACIIa->MAPK Represses NFkB NF-κB Pathway (p65) HDACIIa->NFkB Represses M1_Polarization M1 Polarization MAPK->M1_Polarization NFkB->M1_Polarization Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Proinflammatory_Cytokines Anti_Tumor_Activity Anti-Tumor Activity M1_Polarization->Anti_Tumor_Activity

Caption: TMP195 inhibits Class IIa HDACs, leading to activation of MAPK and NF-κB pathways and M1 macrophage polarization.

Experimental Workflow for Optimizing TMP195 Concentration

A logical workflow is essential for efficiently determining the optimal TMP195 concentration for your primary cell experiments.

experimental_workflow start Start: Define Primary Cell Type and Experimental Endpoint dose_response 1. Dose-Response Curve (e.g., 10 nM - 10 µM) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTT, LDH) dose_response->cytotoxicity determine_range 3. Determine Optimal Non-Toxic Concentration Range cytotoxicity->determine_range functional_assay 4. Functional Assay (e.g., Cytokine production, Phagocytosis) determine_range->functional_assay time_course 5. Time-Course Experiment (e.g., 24, 48, 72 hours) functional_assay->time_course validation 6. Validate with Multiple Donors time_course->validation end End: Optimized Protocol validation->end

References

Potential off-target effects of TMP195

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TMP195?

A1: TMP195 is a potent and selective inhibitor of class IIa HDACs.[1][2][3][4][5] Its mechanism of action is primarily immunomodulatory, rather than directly cytotoxic to tumor cells.[6][7] It reprograms macrophages, particularly tumor-associated macrophages (TAMs), towards a pro-inflammatory, anti-tumor M1 phenotype.[6] This shift in macrophage polarization enhances their phagocytic activity and ability to stimulate an anti-tumor immune response.[1][8]

Q2: What is the selectivity profile of TMP195?

A2: TMP195 exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) over other HDAC classes (Class I and IIb).[1][3][4][5] The selectivity is attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which differs from the hydroxamate group found in many other HDAC inhibitors.[3][4] For detailed binding affinities and inhibitory concentrations, please refer to Table 1.

Q3: Have any direct off-target effects of TMP195 been identified?

A3: While highly selective, a potential off-target effect of TMP195 is the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP). TMP195 has been shown to inhibit the drug transport function of these proteins, which can lead to increased intracellular concentrations of co-administered drugs that are substrates of these transporters. This can be a desirable effect in overcoming multidrug resistance in cancer cells, but should be considered in experimental design.

Q4: Does TMP195 exhibit cytotoxicity?

A4: TMP195 generally lacks overt cytotoxicity towards various cell types, including T cells, B cells, and monocytes.[3][4] Studies on colorectal cancer cell lines (MC38, HCT116, LoVo) also showed no direct effect on cell proliferation or apoptosis.[6] Its anti-tumor effects in vivo are primarily mediated through the modulation of the tumor microenvironment.[1][6][8]

Troubleshooting Guide

Issue 1: No observable anti-tumor effect in my in vitro cancer cell line culture.

  • Possible Cause: TMP195's primary anti-tumor activity is not from direct cytotoxicity but from modulating immune cells, specifically macrophages.[6][7] Standard 2D cell culture of cancer cells alone will likely not show a response.

  • Troubleshooting Steps:

    • Co-culture experiments: To observe the effects of TMP195, establish a co-culture system with your cancer cell line and macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line).

    • Immune cell analysis: Measure changes in macrophage polarization markers (e.g., increased M1 markers like IL-6, IL-12, TNFα, and iNOS) and function (e.g., phagocytosis assays).[6]

    • In vivo studies: The anti-tumor effects of TMP195 are most evident in in vivo models where the tumor microenvironment is intact.[1][6][8][9]

Issue 2: Unexpected potentiation of a co-administered drug's effect.

  • Possible Cause: TMP195 can inhibit the function of multidrug resistance transporters ABCB1 and ABCG2.[10] If your co-administered drug is a substrate of these transporters, TMP195 may be increasing its intracellular concentration and therefore its efficacy and/or toxicity.

  • Troubleshooting Steps:

    • Substrate check: Determine if your co-administered drug is a known substrate for ABCB1 or ABCG2.

    • Dose-response matrix: Perform a dose-response experiment with varying concentrations of both TMP195 and the co-administered drug to characterize the potentiation.

    • Drug accumulation assay: Use a fluorescent substrate of ABCB1/ABCG2 (e.g., Rhodamine 123) to confirm that TMP195 is inhibiting transporter function in your cell system.

Issue 3: Variability in experimental results between batches of TMP195.

  • Possible Cause: TMP195 can be challenging to dissolve and may precipitate out of solution, especially in aqueous media.

  • Troubleshooting Steps:

    • Proper solubilization: Prepare a fresh stock solution in 100% DMSO.[1][3] For in vivo studies, follow established protocols for formulation, for example, in a vehicle of DMSO, PEG300, Tween-80, and saline.[2]

    • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2][3]

    • Working solution: When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2]

Data Presentation

Table 1: TMP195 Selectivity Profile

TargetKi (nM)IC50 (nM)
Class IIa HDACs
HDAC45959, 111
HDAC56060, 106
HDAC72626, 46
HDAC9159, 15
Other HDACs
Class I & IIb>10,000>10,000

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

Protocol 1: In Vitro Macrophage Polarization Assay

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line.

  • Treatment: Stimulate macrophages with LPS (to induce a pro-inflammatory state) in the presence of varying concentrations of TMP195 or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for 24 hours.

  • Analysis:

    • Gene Expression: Harvest cells, extract RNA, and perform RT-qPCR to measure the expression of M1 markers (e.g., Il6, Il12, Tnf, Nos2).[6]

    • Protein Secretion: Collect supernatant and measure cytokine secretion (IL-6, IL-12, TNFα) using ELISA.[6]

    • Western Blot: Analyze cell lysates for phosphorylation of key signaling proteins in the MAPK and NF-κB pathways (p-p38, p-JNK, p-p65).[6]

Protocol 2: In Vivo Anti-Tumor Efficacy Study (Colorectal Cancer Model)

  • Animal Model: Use C57BL/6 mice with subcutaneously implanted MC38 colon cancer cells.[6]

  • Treatment Groups:

    • Vehicle control (e.g., DMSO/Corn oil)

    • TMP195 (50 mg/kg, daily i.p. injection)[6][8]

    • PD-1 inhibitor (e.g., 250 µg, on specified days)[8]

    • TMP195 + PD-1 inhibitor

  • Administration: Administer treatments as specified for the duration of the study (e.g., 20 days).[6][8]

  • Monitoring: Measure tumor volume regularly.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and harvest tumors for analysis:

    • Weight and Size: Record final tumor weight and size.[6]

    • Flow Cytometry: Prepare single-cell suspensions from tumors to analyze the infiltration of immune cells, particularly M1 macrophages (e.g., CD45+CD11b+F4/80+CD86+) and T lymphocytes.[6]

Visualizations

TMP195_Mechanism_of_Action cluster_signaling Macrophage cluster_tumor Tumor Microenvironment TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibits MAPK p38 MAPK / JNK HDACIIa->MAPK represses NFkB NF-κB (p65) HDACIIa->NFkB represses M1_Polarization M1 Polarization MAPK->M1_Polarization NFkB->M1_Polarization Cytokines Secretion of IL-6, IL-12, TNFα M1_Polarization->Cytokines TumorCell Tumor Cell Cytokines->TumorCell Anti-tumor effects TumorReduction Tumor Burden Reduction TumorCell->TumorReduction

Caption: Signaling pathway of TMP195-induced M1 macrophage polarization.

Troubleshooting_Workflow Start Experiment with TMP195 Result Unexpected or No Result Start->Result NoEffect No In Vitro Cytotoxicity? Result->NoEffect Issue Potentiation Potentiation of Co-Drug? Result->Potentiation Issue CheckMechanism On-target effect: TMP195 is not directly cytotoxic. Use macrophage co-culture. NoEffect->CheckMechanism Explanation CheckOffTarget Off-target effect: TMP195 may inhibit ABC transporters (ABCB1/G2). Potentiation->CheckOffTarget Explanation End Hypothesis Confirmed CheckMechanism->End CheckOffTarget->End

Caption: Troubleshooting logic for unexpected experimental outcomes with TMP195.

References

TMP195 cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMP195. Our aim is to help you navigate common challenges and understand the nuanced cytotoxic profile of this selective class IIa HDAC inhibitor.

Troubleshooting Guide

Issue: No observable cytotoxicity in cancer cell lines after TMP195 treatment.

Question: I've treated my cancer cell line (e.g., colorectal, breast) with TMP195 at various concentrations and time points, but I am not observing any significant cell death or reduction in proliferation. Is my experiment failing?

Answer: Not necessarily. It is a well-documented observation that TMP195 does not exert direct cytotoxic effects on a variety of cancer cell lines in vitro.[1][2][3] Studies on colorectal cancer cell lines (MC38, HCT116, and LoVo) and multiple breast cancer cell lines have shown no significant impact on cell proliferation or apoptosis, even at concentrations up to 60 μM.[1][2]

The primary anti-tumor mechanism of TMP195 is not through direct killing of cancer cells but rather through the modulation of the tumor microenvironment, particularly by reprogramming tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1 phenotype.[1][2][3]

Recommendations:

  • Shift focus to immune cells: If your experimental setup includes co-culture with macrophages or is an in vivo model, investigate the effects on macrophage polarization and function.

  • Investigate indirect anti-tumor effects: Assess macrophage-mediated tumor cell phagocytosis and killing.

  • Combination therapy studies: Explore the potential of TMP195 to sensitize cancer cells to other chemotherapeutic agents, especially in multidrug-resistant cell lines.[4]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of TMP195 in cancer?

TMP195 is a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, -5, -7, and -9.[5][6][7] Its anti-cancer activity is primarily attributed to its ability to reprogram macrophages within the tumor microenvironment. It promotes the differentiation of monocytes and macrophages into a pro-inflammatory M1 phenotype, which has anti-tumoral effects.[1][2][3] This contrasts with pan-HDAC inhibitors which often have direct cytotoxic effects on cancer cells.

2. Does TMP195 have any direct effect on apoptosis in any cell type?

While TMP195 generally does not induce apoptosis in cancer cells, it has been shown to have anti-apoptotic effects in other contexts. For instance, in a model of acute kidney injury, TMP195 was found to inhibit apoptosis in renal tubular cells by suppressing the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, and preserving the expression of anti-apoptotic proteins.[8]

In multidrug-resistant cancer cells, TMP195 can enhance drug-induced apoptosis by inhibiting the function of ABCB1 and ABCG2 transporters, thereby increasing the intracellular concentration of cytotoxic drugs.[4] However, TMP195 alone does not induce apoptosis in these cells.[4]

3. What signaling pathways are modulated by TMP195?

In macrophages, TMP195 has been shown to activate pro-inflammatory signaling pathways. Specifically, it can increase the phosphorylation of p38 MAPK, JNK, and NF-κB p65, leading to the increased production of inflammatory cytokines like IL-6, IL-12, and TNFα.[1]

4. What are the effective concentrations of TMP195?

The effective concentration of TMP195 can vary depending on the cell type and the specific biological process being investigated.

Target Cell Line/System Effective Concentration/IC50/Ki Reference
HDAC4Cell-free assayKi: 59 nM[6][7][9]
HDAC5Cell-free assayKi: 60 nM[6][7][9]
HDAC7Cell-free assayKi: 26 nM[6][7][9]
HDAC9Cell-free assayKi: 15 nM[6][7][9]
Macrophage PolarizationBone Marrow-Derived Macrophages (BMDMs)20 µM - 60 µM[1]
Sensitization of MDR cellsABCB1/ABCG2-overexpressing cancer cells1 µM - 5 µM[4]
Anti-apoptotic effectMurine renal proximal tubular epithelial cells1 µM[8]

5. Can TMP195 be used in combination with other therapies?

Yes, preclinical studies suggest that TMP195 can enhance the efficacy of other cancer therapies. It has been shown to improve the effectiveness of chemotherapy (e.g., carboplatin, paclitaxel) and checkpoint blockade immunotherapy (e.g., anti-PD-1).[2][3] This synergistic effect is thought to be due to the TMP195-induced modulation of the tumor microenvironment, making it more susceptible to other anti-cancer treatments.

Experimental Protocols

Cell Viability Assay to Confirm Lack of Direct Cytotoxicity

This protocol describes a standard MTT or CellTiter-Glo® assay to assess the direct effect of TMP195 on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TMP195 (dissolved in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed your cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • TMP195 Treatment: Prepare serial dilutions of TMP195 in complete medium. Recommended concentrations to test range from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest TMP195 concentration.

  • Remove the medium from the wells and add 100 µL of the TMP195 dilutions or vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against TMP195 concentration.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cancer Cells coculture Co-culture Cancer Cells and Macrophages start->coculture macrophages Culture Macrophages macrophages->coculture tmp195 Treat with TMP195 or Vehicle Control coculture->tmp195 facs Flow Cytometry: Macrophage Polarization Markers (e.g., CD86, iNOS) tmp195->facs phagocytosis Phagocytosis Assay: Fluorescently Labeled Cancer Cells tmp195->phagocytosis killing Cytotoxicity Assay: Measure Cancer Cell Viability tmp195->killing

Caption: Workflow for assessing macrophage-mediated cytotoxicity.

signaling_pathway cluster_downstream Downstream Effects TMP195 TMP195 HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACs inhibits MAPK p38 MAPK / JNK NFkB NF-κB Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) MAPK->Cytokines activates NFkB->Cytokines activates M1_Phenotype M1 Macrophage Phenotype (Anti-tumor) Cytokines->M1_Phenotype promotes

Caption: TMP195 signaling pathway in macrophages.

References

How to prevent TMP195 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TMP195

Welcome to the technical support center for TMP195. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in research settings.

Frequently Asked Questions (FAQs)

Q1: Why is my TMP195 precipitating in the cell culture media?

Answer: TMP195 is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media and phosphate-buffered saline (PBS).[1][2] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is rapidly diluted into the aqueous media. This sudden change in solvent polarity reduces the solubility of TMP195, causing it to "crash out" of the solution. The solubility of TMP195 in PBS (pH 7.2) is only about 0.2 mg/mL.[1]

Q2: What is the best practice for preparing and storing TMP195 stock solutions?

Answer: The key to preventing precipitation is proper preparation and storage of a high-concentration stock solution.

  • Solvent Choice: Use high-purity, anhydrous (moisture-free) DMSO. Hygroscopic or wet DMSO can significantly reduce the solubility of TMP195.[3][4]

  • Concentration: TMP195 is highly soluble in fresh DMSO, allowing for the preparation of concentrated stock solutions.[3][4][5][6]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[4][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

Table 1: Solubility Data for TMP195

SolventApproximate SolubilitySource(s)
DMSO10 mg/mL (~21.9 mM)[1]
DMSOup to 50 mM[5]
DMSO100 mg/mL (~219 mM)[4]
PBS (pH 7.2)~0.2 mg/mL (~0.44 mM)[1]
Q3: How can I prevent precipitation when preparing my working solution for cell culture?

Answer: The dilution process is critical. Never add the media directly to your concentrated stock. Instead, add the stock solution to the media in a stepwise and gradual manner.

  • Pre-warm Media: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the precise volume of stock solution needed to achieve your final desired concentration. Remember to keep the final DMSO concentration as low as possible (ideally <0.1%, and almost always <0.5%) to avoid solvent-induced artifacts.

  • Gradual Addition: Add the calculated volume of TMP195 stock solution dropwise into the pre-warmed media while gently vortexing or swirling the tube. This ensures rapid dispersal and prevents localized high concentrations that lead to precipitation.

  • Inspect Solution: After addition, visually inspect the solution for any signs of cloudiness or precipitate before adding it to your cells.

Below is a recommended workflow for preparing a final working solution.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_solid TMP195 Powder stock_vortex Vortex to Dissolve stock_solid->stock_vortex stock_dmso Anhydrous DMSO stock_dmso->stock_vortex stock_solution High-Conc. Stock (e.g., 10-50 mM in DMSO) stock_vortex->stock_solution stock_aliquot Aliquot & Store at -80°C stock_solution->stock_aliquot work_stock Thawed Aliquot of TMP195 Stock stock_aliquot->work_stock Thaw one aliquot for experiment work_media Pre-warmed Cell Culture Media work_add Add Stock to Media Dropwise with Vortexing work_media->work_add work_stock->work_add work_final Final Working Solution (e.g., 300 nM TMP195, <0.1% DMSO) work_add->work_final work_use Use Immediately work_final->work_use

Caption: Recommended workflow for preparing TMP195 working solutions.
Q4: What should I do if I see precipitation after adding TMP195 to my media?

Answer: If you observe precipitation (cloudiness or visible particles), it is best not to use the solution for your experiment as the actual concentration will be unknown and the precipitate could have unintended effects on your cells.

  • Troubleshooting Steps:

    • Discard the precipitated solution.

    • Review your protocol. Ensure the final DMSO concentration is low and that you are adding the stock to the media, not the other way around.

    • Try gentle warming (37°C) or brief sonication, which can sometimes help redissolve the compound.[4] However, inspect the solution carefully afterward to ensure it is fully dissolved.

    • Prepare a fresh solution, perhaps at a slightly lower final concentration of TMP195.

    • For challenging applications, consider using a formulation with co-solvents, though this is more common for in vivo studies.

Table 2: Example Formulations for Solubilizing TMP195 (Primarily for In Vivo Use)

ProtocolComponent 1Component 2Component 3Component 4Resulting Solution
110% DMSO40% PEG3005% Tween-8045% SalineClear Solution (≥3 mg/mL)
210% DMSO90% Corn Oil--Clear Solution (≥3 mg/mL)
310% DMSO90% (20% SBE-β-CD in Saline)--Suspended Solution (3 mg/mL)
Source: Data adapted from supplier recommendations.[4]

Experimental Protocols

Protocol 1: Preparation of a 20 mM TMP195 Stock Solution in DMSO
  • Materials:

    • TMP195 powder (MW: 456.42 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or cryovials

  • Procedure:

    • Weigh out 4.56 mg of TMP195 powder and place it in a sterile tube.

    • Add 500 µL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

    • The resulting concentration is 20 mM.

    • Dispense into single-use aliquots (e.g., 10-20 µL) in sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 year).[4]

Protocol 2: Preparation of a 300 nM Working Solution in Cell Culture Media

This protocol is based on a published study using TMP195 on human monocytes.[3]

  • Materials:

    • 20 mM TMP195 stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (e.g., RPMI 1640 + 10% FBS)

    • Sterile conical tube

  • Procedure:

    • Thaw one aliquot of the 20 mM TMP195 stock solution.

    • Prepare an intermediate dilution: Add 1 µL of the 20 mM stock to 999 µL of pre-warmed media. This results in a 20 µM intermediate solution. Mix well by gentle inversion.

    • Prepare the final working solution: Add 15 µL of the 20 µM intermediate solution to 985 µL of pre-warmed media to achieve a final volume of 1 mL.

    • Vortex gently. The final concentration will be 300 nM TMP195.

    • The final DMSO concentration in this example will be approximately 0.0015%, which is well below the typical toxicity threshold.

    • Use this freshly prepared media to treat your cells immediately.

Mechanism of Action & Signaling Pathway

TMP195 is a highly selective inhibitor of class IIa HDACs, with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[3][4][5] Unlike pan-HDAC inhibitors, its selectivity allows for the specific interrogation of class IIa HDAC functions. One of its key mechanisms involves altering the tumor microenvironment by modulating macrophage phenotypes.[3][4][6][7] In some contexts, TMP195 has been shown to inhibit the expression of HDAC4.[8] This inhibition can lead to increased histone acetylation and the activation of downstream signaling pathways.[8]

G cluster_nuc Nucleus TMP195 TMP195 HDAC4 HDAC4 / 5 / 7 / 9 (Class IIa HDACs) TMP195->HDAC4 inhibits Histones Histones HDAC4->Histones deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation GeneExpression Altered Gene Expression (e.g., Chemokines) Acetylation->GeneExpression promotes Macrophage Macrophage Polarization (M1) GeneExpression->Macrophage leads to

References

Minimizing TMP195 toxicity in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their long-term studies involving TMP195.

Frequently Asked Questions (FAQs)

Q1: What is TMP195 and what is its primary mechanism of action?

TMP195 is a first-in-class, selective class IIa HDAC inhibitor with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1][2] It has significantly lower potency against class I and IIb HDACs.[1] The selectivity of TMP195 is attributed to its trifluoromethyloxadiazolyl (TFMO) group, which interacts with the zinc ion in the active site of class IIa HDACs differently than the hydroxamic acid moiety found in many pan-HDAC inhibitors, leading to fewer off-target effects.[3] Its primary mechanism involves the modulation of the tumor microenvironment, particularly by inducing the recruitment and differentiation of anti-tumor macrophages.[1][4][5][6]

Q2: What are the known toxicities of TMP195 in long-term studies?

Current research suggests that TMP195 has a favorable toxicity profile, especially when compared to pan-HDAC inhibitors.[3] In a study on a murine model of sepsis-associated acute kidney injury, no obvious toxicities such as changes in feeding behavior, activity, or body weight were observed during a 24-hour experimental period.[7] Similarly, studies in breast and colorectal cancer mouse models using TMP195 did not report overt cytotoxic effects.[4][5] However, it is important to note that the long-term toxicity of TMP195 has not been extensively studied, and further investigation is warranted.[7] The selectivity of TMP195, due to its TFMO zinc-binding group, is thought to contribute to its lower toxicity profile by reducing off-target effects.[3]

Q3: How does the toxicity of TMP195 compare to other HDAC inhibitors?

TMP195 is considered to be less toxic than pan-HDAC inhibitors like Vorinostat (SAHA).[3] This is primarily due to its high selectivity for class IIa HDACs. Pan-HDAC inhibitors can cause a range of side effects, including fatigue, nausea, and hematological toxicities.[8][9] The TFMO group in TMP195 results in fewer off-target effects compared to the hydroxamic acid group present in many non-selective HDAC inhibitors, which is a key factor in its improved tolerability.[3] For instance, in human peripheral blood mononuclear cells, SAHA was found to modulate the expression of 4,556 genes, while TMP195 only regulated 76 genes.[3]

Q4: What are the potential off-target effects of TMP195?

While TMP195 is highly selective for class IIa HDACs, the potential for off-target effects, though minimized, should be considered in long-term studies. The TFMO zinc-binding group significantly reduces the off-target binding that is often observed with hydroxamate-based HDAC inhibitors.[3] A study on the target deconvolution of the HDAC pharmacopoeia identified MBLAC2 as a common off-target for hydroxamic acid-based inhibitors; however, the binding profile of TFMO-containing compounds like TMP195 to such off-targets is expected to be different and more selective.[10]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability Reduction in vitro

  • Question: I am observing a significant decrease in the viability of my cell line in vitro when treated with TMP195, which is unexpected as it is reported to have low direct cytotoxicity. What could be the cause?

  • Possible Causes & Solutions:

    • Solvent Toxicity: TMP195 is often dissolved in DMSO.[1] High concentrations of DMSO can be toxic to cells.

      • Troubleshooting Step: Prepare a vehicle control with the same final concentration of DMSO used for your TMP195 treatment to assess the effect of the solvent alone. Aim to keep the final DMSO concentration below 0.1% (v/v).

    • Cell Line Sensitivity: While TMP195 generally shows low cytotoxicity, specific cell lines might be more sensitive.[11]

      • Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.

    • Incorrect Compound Handling: Improper storage or handling can lead to degradation of the compound.

      • Troubleshooting Step: Store TMP195 as a solid powder at 4°C for short-term and in a desiccated environment for longer shelf life. For solutions in DMSO, store at -20°C or -80°C.[2][11] Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Anti-Tumor Efficacy in vivo

  • Question: I am not observing the reported anti-tumor effects of TMP195 in my long-term in vivo study. What could be the issue?

  • Possible Causes & Solutions:

    • Suboptimal Dosing or Administration Route: The efficacy of TMP195 is dose-dependent.

      • Troubleshooting Step: The reported effective dose in mouse models is typically 50 mg/kg administered via intraperitoneal (i.p.) injection daily.[1][4][6] Ensure your dosing regimen is consistent with published studies. Consider a pilot study to determine the optimal dose for your specific model.

    • Tumor Model Specificity: The anti-tumor effects of TMP195 are primarily mediated by modulating the immune microenvironment, specifically macrophages.[5][6]

      • Troubleshooting Step: The choice of tumor model is critical. The therapeutic effect may be less pronounced in models that are not dependent on or do not have a significant presence of tumor-associated macrophages (TAMs).[6]

    • Compound Stability and Formulation: The stability of the formulated TMP195 is crucial for in vivo studies.

      • Troubleshooting Step: For i.p. injections, TMP195 is often dissolved in 100% DMSO.[6] If using other vehicles like corn oil or SBE-β-CD in saline, ensure proper suspension and use the preparation immediately after mixing.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of TMP195

HDAC IsoformKi (nM)
HDAC459
HDAC560
HDAC726
HDAC915
Class I & IIb>10,000

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: In Vivo Dosing Regimens for TMP195 in Mouse Models

Cancer ModelMouse StrainDoseAdministration RouteFrequencyReference
Breast CancerMMTV-PyMT50 mg/kgIntraperitoneal (i.p.)Daily[6]
Colorectal CancerC57BL/650 mg/kgIntraperitoneal (i.p.)Daily[4]

Experimental Protocols

Protocol 1: Assessment of Long-Term TMP195 Toxicity in a Murine Model

This protocol outlines a general approach for evaluating the potential long-term toxicity of TMP195.

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

  • Group Allocation:

    • Group 1: Vehicle control (e.g., DMSO or appropriate vehicle).

    • Group 2: Low-dose TMP195 (e.g., 25 mg/kg).

    • Group 3: Therapeutic dose TMP195 (e.g., 50 mg/kg).

    • Group 4: High-dose TMP195 (e.g., 100 mg/kg).

  • Dosing: Administer TMP195 or vehicle daily via intraperitoneal injection for a period of 28 days or longer, depending on the study's objective.

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels).

    • Weekly: Record body weight and food/water consumption.

  • Sample Collection:

    • Weekly: Collect blood samples via tail vein for complete blood count (CBC) and serum chemistry analysis (liver and kidney function markers).

    • Endpoint: At the end of the study, euthanize animals and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Data Analysis: Compare the data from TMP195-treated groups with the vehicle control group to identify any dose-dependent toxicities.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Toxicity Assessment animal_model Select Animal Model (e.g., C57BL/6 mice) group_allocation Randomly Allocate to Groups (Vehicle, Low, Therapeutic, High Dose) animal_model->group_allocation dosing Daily i.p. Administration (28+ days) group_allocation->dosing monitoring Daily Clinical Observation Weekly Body Weight dosing->monitoring histopathology Endpoint Organ Collection (Histopathology) dosing->histopathology blood_collection Weekly Blood Collection (CBC, Serum Chemistry) monitoring->blood_collection data_analysis Compare Treated vs. Vehicle (Identify Toxicities) blood_collection->data_analysis histopathology->data_analysis

Caption: Workflow for assessing long-term TMP195 toxicity in vivo.

signaling_pathway cluster_inhibition TMP195 Action cluster_macrophage Macrophage Polarization cluster_tumor_response Anti-Tumor Response TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa Inhibits Monocytes Monocytes HDACIIa->Monocytes Regulates Differentiation M1_Macrophage Anti-tumor M1 Macrophages Monocytes->M1_Macrophage Promotes Differentiation Cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNFα) M1_Macrophage->Cytokines Increases Secretion Tumor_Reduction Tumor Burden Reduction & Metastasis Inhibition M1_Macrophage->Tumor_Reduction Mediates

Caption: TMP195 mechanism of action in the tumor microenvironment.

References

TMP195 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMP195. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with this selective class IIa histone deacetylase (HDAC) inhibitor. Inconsistent experimental outcomes can often be traced to variability in compound handling, experimental setup, or the inherent properties of the molecule itself. This guide provides troubleshooting advice and frequently asked questions to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TMP195?

A1: TMP195 is a selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1] It functions by occupying the acetyl-lysine binding pocket of these enzymes.[2] A key downstream effect of TMP195 is the modulation of macrophage phenotype, promoting polarization towards a pro-inflammatory M1 state, which can contribute to its anti-tumor effects.[3][4]

Q2: We are observing inconsistent anti-tumor effects in our in vivo studies. What could be the cause?

A2: Inconsistent in vivo efficacy can stem from several factors related to TMP195:

  • Formulation and Solubility: TMP195 has low aqueous solubility.[5] Inconsistent preparation of the dosing solution can lead to variable bioavailability. Ensure your formulation protocol is consistent for every experiment. For in vivo studies, common formulations include solutions with DMSO, PEG300, Tween-80, and saline or corn oil.[1][2] It is critical to ensure the compound is fully dissolved or consistently suspended.

  • Compound Stability: While the solid form is stable, improper storage of stock solutions can lead to degradation. Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[2][6]

  • Batch-to-Batch Variability: While not extensively documented in formal publications, variability in the purity and impurity profile between different batches of TMP195 from various suppliers can occur. It is advisable to obtain a certificate of analysis (CoA) for each new batch and, if possible, perform an internal quality control check (e.g., HPLC, LC-MS) to confirm identity and purity.

Q3: Our in vitro macrophage polarization assays with TMP195 are not showing the expected increase in M1 markers. What should we check?

A3: If you are not observing the expected M1 polarization, consider the following:

  • Cell Culture Conditions: The response of macrophages to TMP195 can be influenced by the specific cytokines used for differentiation and polarization (e.g., M-CSF, LPS, IFN-γ). Ensure that the concentrations and timing of these stimuli are consistent with established protocols.[3][7]

  • TMP195 Concentration and Purity: Verify the final concentration of TMP195 in your culture medium. Serial dilutions from a stock solution should be done carefully. The purity of the TMP195 batch can also affect its potency.

  • Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is low and consistent across all experimental groups, as high concentrations of DMSO can be toxic to cells and influence their phenotype.[1]

Q4: What are the recommended storage conditions for TMP195?

A4: For long-term storage, TMP195 powder should be kept at -20°C and is reported to be stable for at least three years.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is best practice to aliquot stock solutions to minimize freeze-thaw cycles.

Troubleshooting Guides

Inconsistent In Vitro Activity
Symptom Potential Cause Recommended Action
Reduced or no inhibition of class IIa HDAC activity Degraded TMP195: Improper storage of stock solutions (e.g., room temperature for extended periods, multiple freeze-thaw cycles).Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials and store at -20°C or -80°C.
Incorrect Concentration: Error in calculating dilutions or inaccurate initial weighing of the compound.Re-calculate all dilutions. If possible, confirm the concentration of the stock solution spectrophotometrically or via analytical methods.
Low Purity of TMP195 Batch: The actual concentration of the active compound is lower than stated.Request the Certificate of Analysis from the supplier. If feasible, perform in-house analytical chemistry (e.g., HPLC, LC-MS) to verify purity.
Variability in Macrophage Polarization Inconsistent Cell Culture Reagents: Variability in serum, cytokines (e.g., M-CSF, LPS), or other media components.Use the same lot of serum and cytokines for the duration of the experiment. Qualify new lots of reagents before use in critical experiments.
Precipitation of TMP195 in Media: TMP195 has low aqueous solubility and may precipitate out of the culture medium.Visually inspect the culture medium for any precipitate after adding TMP195. Consider pre-complexing TMP195 with a carrier protein if precipitation is an issue. Ensure the final DMSO concentration is not causing insolubility.
Inconsistent In Vivo Results
Symptom Potential Cause Recommended Action
Variable tumor growth inhibition or other efficacy readouts Inconsistent Formulation: TMP195 not fully dissolved or forming a non-homogenous suspension.Follow a strict, validated protocol for preparing the dosing solution. Use sonication or gentle heating if the protocol allows, to aid dissolution.[2] Prepare the formulation fresh before each administration.
Variability in Dosing: Inaccurate volume administration or leakage from the injection site.Ensure proper training on animal handling and injection techniques. Use calibrated equipment for dosing. Monitor animals post-injection for any signs of leakage.
Metabolic Differences in Animals: Age, weight, and health status of the animals can affect drug metabolism and clearance.Use animals from a reputable supplier with a narrow age and weight range. Randomize animals into treatment groups carefully.
Unexpected Toxicity High dose or Impurities: The administered dose may be too high for the specific animal strain, or toxic impurities may be present in the TMP195 batch.Perform a dose-range-finding study to determine the maximum tolerated dose in your model. If unexpected toxicity is observed with a new batch, consider analytical testing for impurities.
Formulation Vehicle Toxicity: Some vehicles can cause local or systemic toxicity.Run a vehicle-only control group to assess any effects of the formulation components.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is adapted from studies demonstrating the effect of TMP195 on macrophage polarization.[3]

  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7) in appropriate culture plates.

  • Differentiation (for primary cells): Culture BMDMs with M-CSF (e.g., 50 ng/mL) for 5-7 days to generate M0 macrophages.

  • TMP195 Treatment and Polarization:

    • Pre-treat M0 macrophages with TMP195 (e.g., 40 µM) or vehicle control (e.g., 0.1% DMSO) for 2 hours.

    • Add M1 polarizing stimuli (e.g., LPS at 100 ng/mL and IFN-γ at 20 ng/mL).

  • Incubation: Incubate for 24-48 hours.

  • Analysis:

    • Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR for M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1).

    • Protein Expression: Analyze cell lysates by Western blot for M1/M2-related proteins.

    • Cytokine Secretion: Collect supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA.

    • Flow Cytometry: Stain cells for surface markers (e.g., CD86 for M1, CD206 for M2).

In Vivo Anti-Tumor Efficacy Study

This is a general protocol based on published mouse models of cancer.[3][4]

  • Animal Model: Utilize an appropriate tumor model (e.g., syngeneic tumor implantation or a transgenic model).

  • TMP195 Formulation:

    • Prepare a stock solution of TMP195 in 100% DMSO.

    • For a final dosing solution, a common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Note: The final formulation should be optimized for your specific experimental needs and animal model.

  • Dosing:

    • Administer TMP195 or vehicle control to tumor-bearing mice. A typical dose is 50 mg/kg, administered intraperitoneally (i.p.) daily.[1]

    • Begin treatment when tumors reach a palpable size.

  • Monitoring:

    • Measure tumor volume regularly (e.g., every 2-3 days) with calipers.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., histology, flow cytometry for immune cell infiltration, Western blot).

    • Collect blood for analysis of systemic cytokines or other biomarkers.

Visualizations

G cluster_0 Troubleshooting Inconsistent In Vitro Results Inconsistent_Results Inconsistent In Vitro Results Solubility_Issues Solubility Issues (Precipitation in Media) Inconsistent_Results->Solubility_Issues Degradation Compound Degradation Inconsistent_Results->Degradation Purity Low Purity / Batch Variability Inconsistent_Results->Purity Cell_Culture Cell Culture Variability Inconsistent_Results->Cell_Culture Check_DMSO_Conc Check_DMSO_Conc Solubility_Issues->Check_DMSO_Conc Check Final DMSO Concentration Fresh_Stock Fresh_Stock Degradation->Fresh_Stock Prepare Fresh Stock Solution CoA_QC CoA_QC Purity->CoA_QC Request CoA & Perform QC Reagent_Lots Reagent_Lots Cell_Culture->Reagent_Lots Standardize Reagent Lots

Caption: Troubleshooting workflow for inconsistent in vitro results with TMP195.

G TMP195 TMP195 ClassIIa_HDACs Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->ClassIIa_HDACs Inhibits Macrophage Macrophage (M0/M2) ClassIIa_HDACs->Macrophage Regulates M1_Macrophage Pro-inflammatory M1 Macrophage Macrophage->M1_Macrophage Polarization NFkB_MAPK NF-κB and MAPK Signaling Pathways M1_Macrophage->NFkB_MAPK Activates Anti_Tumor_Immunity Anti-Tumor Immunity M1_Macrophage->Anti_Tumor_Immunity Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_MAPK->Pro_inflammatory_Cytokines Upregulates Secretion Pro_inflammatory_Cytokines->Anti_Tumor_Immunity Contributes to

Caption: Simplified signaling pathway of TMP195-induced macrophage polarization.

References

Technical Support Center: Control Experiments for TMP195 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. Proper experimental design, including the use of appropriate controls, is critical for the accurate interpretation of results.

Troubleshooting Guide

Issue: Unexpected or No Cellular Effect Observed

  • Question: I am not observing the expected phenotype in my cell culture experiments after treating with TMP195. What could be the reason?

    Answer:

    • Cell Type Specificity: The effects of TMP195 are highly cell-type dependent. For instance, it has been shown to have minimal direct cytotoxic effects on various cancer cell lines but potent effects on immune cells like monocytes and macrophages.[1][2][3] Ensure that your chosen cell line is appropriate for studying the effects of class IIa HDAC inhibition.

    • Concentration and Incubation Time: The effective concentration of TMP195 can vary between cell types and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for your specific assay. Refer to the table below for concentrations used in published studies.

    • Compound Stability and Solubility: Ensure that TMP195 is properly dissolved and stable in your culture medium. Prepare fresh stock solutions in DMSO and dilute to the final concentration immediately before use.[1][4] See the table below for recommended solvent and storage conditions.

    • Mechanism of Action: Remember that TMP195's primary mechanism is not pan-HDAC inhibition. Its effects are often mediated by changes in gene expression and cellular differentiation, particularly in immune cells.[2][3][5] The expected outcome may be a change in phenotype or function rather than immediate cell death.

  • Question: My in vivo study with TMP195 is not showing a significant anti-tumor effect. What are some possible reasons?

    Answer:

    • Role of the Immune System: The anti-tumor effects of TMP195 are often indirect and dependent on a functional immune system, particularly the presence of macrophages and CD8+ T cells.[3][5][6] If you are using immunocompromised animal models, the therapeutic effect of TMP195 may be diminished or absent.

    • Dosage and Administration: Verify the dosage and route of administration. A common dosage for mice is 50 mg/kg administered intraperitoneally (i.p.).[2][4] Ensure the vehicle used for injection is appropriate and does not cause adverse effects.

    • Tumor Microenvironment: The composition of the tumor microenvironment can influence the efficacy of TMP195. The presence of tumor-associated macrophages (TAMs) is often crucial for its anti-cancer activity.[2][5]

Issue: Potential Off-Target Effects

  • Question: How can I be sure that the observed effects are due to the inhibition of class IIa HDACs and not off-target effects?

    Answer:

    • Use a Structurally Unrelated Class IIa HDAC Inhibitor: To confirm that the observed phenotype is due to the inhibition of the target class of enzymes, consider using another selective class IIa HDAC inhibitor with a different chemical scaffold.

    • Genetic Knockdown/Knockout: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout specific class IIa HDACs (HDAC4, 5, 7, or 9) in your cellular model.[7] If the phenotype of the genetic perturbation mimics the effect of TMP195, it provides strong evidence for on-target activity.

    • Inactive Enantiomer Control: If available, using an inactive enantiomer of TMP195 as a negative control can help differentiate on-target from off-target effects.

    • Selectivity Profiling: TMP195 has been shown to be highly selective for class IIa HDACs over other HDAC classes.[1][8][9][10] However, it's good practice to assess markers of class I or IIb HDAC inhibition (e.g., histone acetylation) to confirm selectivity in your system.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of TMP195?

    A1: TMP195 is a selective inhibitor of class IIa histone deacetylases (HDACs), with Ki values of 59, 60, 26, and 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[4][8] It occupies the acetyl-lysine binding site of these enzymes.[8] Unlike pan-HDAC inhibitors, TMP195 has minimal effect on histone acetylation and primarily acts by modulating gene expression and cellular differentiation, especially in immune cells.[1][2]

  • Q2: What are the recommended control experiments for an in vitro study using TMP195?

    A2:

    • Vehicle Control: Always include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve TMP195.[4]

    • Untreated Control: A group of cells that receives no treatment.

    • Positive Control: If applicable, use a known pan-HDAC inhibitor (e.g., Vorinostat, Panobinostat) to compare the effects of selective class IIa inhibition versus broad HDAC inhibition.[2][11]

    • Dose-Response: Perform a dose-response experiment to determine the optimal concentration of TMP195 for your specific cell type and assay.

  • Q3: What are the recommended control groups for an in vivo study with TMP195?

    A3:

    • Vehicle Control: A group of animals receiving injections of the vehicle solution used to dissolve TMP195.[6][7]

    • Sham Control (if applicable): In surgical models, a sham group that undergoes the surgical procedure without the disease induction.[7]

    • Positive Control: A group treated with a standard-of-care therapy for the disease model being studied.

    • Control + TMP195: A group of healthy/control animals treated with TMP195 to assess any potential toxicity or off-target effects in the absence of the disease pathology.[7]

  • Q4: How does TMP195 affect macrophages?

    A4: TMP195 has been shown to promote the differentiation of monocytes into pro-inflammatory, anti-tumor M1-like macrophages.[2] This can lead to increased phagocytosis of tumor cells, enhanced antigen presentation, and the secretion of inflammatory cytokines like IL-6, IL-12, and TNF-α.[2][3] This reprogramming of macrophages is a key mechanism of its anti-tumor activity.[2][5]

  • Q5: Can TMP195 be combined with other therapies?

    A5: Yes, studies have shown that TMP195 can enhance the efficacy of chemotherapy and immune checkpoint inhibitors (e.g., anti-PD-1 antibodies).[2][5][6] The immunomodulatory effects of TMP195 can create a more favorable tumor microenvironment for other anti-cancer agents.

Quantitative Data Summary

Table 1: In Vitro Concentrations and Incubation Times for TMP195

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Human Monocytes300 nM5 daysDifferentiation into antigen-presenting cells[4][6]
Murine Proximal Tubular Cells1 µM24 hoursReversal of LPS-induced apoptosis[7]
Colorectal Cancer Cells5 - 60 µMNot specifiedNo direct effect on proliferation or apoptosis[2]
Bone Marrow-Derived Macrophages (BMDMs)20 - 60 µM8 hoursIncreased inflammatory cytokine secretion[2]

Table 2: In Vivo Dosage and Administration of TMP195

Animal ModelDosageRoute of AdministrationVehicleObserved EffectReference
Murine Sepsis-Associated Acute Kidney Injury50 mg/kg/dayIntraperitoneal (i.p.)10% DMSO and 90% salineReduced kidney damage and inflammation[7]
Murine Colitis-Associated Colorectal Cancer50 mg/kg/dayIntraperitoneal (i.p.)DMSOReduced tumor burden[2]
MMTV-PyMT Transgenic Mice (Breast Cancer)50 mg/kgIntraperitoneal (i.p.)Not specifiedReduced tumor burden and metastasis[4]

Table 3: Selectivity Profile of TMP195

HDAC IsoformKi (nM)IC50 (nM)Reference
HDAC459111[4][8][9]
HDAC560106[4][8][9]
HDAC72646[4][8][9]
HDAC9159[4][8][9]
HDAC6>10,00047,800[8][9]
HDAC8>10,00011,700[8][9]

Visualized Signaling Pathways and Workflows

TMP195_Macrophage_Polarization TMP195-Mediated Macrophage Polarization TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibits MAPK_NFkB MAPK and NF-κB Signaling Pathways TMP195->MAPK_NFkB activates M2_Macrophage M2 Macrophage (Pro-tumor) HDACIIa->M2_Macrophage promotes Monocyte Monocyte M1_Macrophage M1 Macrophage (Anti-tumor) Monocyte->M1_Macrophage differentiates to Monocyte->M2_Macrophage differentiates to Cytokines Inflammatory Cytokines (IL-6, IL-12, TNF-α) M1_Macrophage->Cytokines secretes Antitumor_Activity Enhanced Anti-tumor Immunity M1_Macrophage->Antitumor_Activity contributes to MAPK_NFkB->M1_Macrophage promotes polarization Cytokines->Antitumor_Activity

Caption: Signaling pathway of TMP195-induced M1 macrophage polarization.

In_Vivo_TMP195_Experimental_Workflow In Vivo TMP195 Experimental Workflow with Controls cluster_groups Experimental Groups cluster_procedure Procedure Group1 Group 1: Disease Model + Vehicle Treatment Daily Treatment (e.g., i.p. injection) Group1->Treatment Group2 Group 2: Disease Model + TMP195 Group2->Treatment Group3 Group 3: Control + Vehicle Group3->Treatment Group4 Group 4: Control + TMP195 Group4->Treatment Disease_Induction Disease Induction (e.g., tumor implantation) Disease_Induction->Group1 Disease_Induction->Group2 Monitoring Monitoring (e.g., tumor volume) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., histology, flow cytometry) Monitoring->Endpoint

Caption: Recommended experimental workflow for in vivo TMP195 studies.

References

Technical Support Center: TMP195 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, in cell culture experiments. Particular focus is given to the potential impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended serum concentration for cell culture experiments with TMP195?

A1: The optimal serum concentration is cell-type dependent. Many published studies using TMP195 on immune cells, such as monocytes and macrophages, have successfully used standard culture conditions with 10% Fetal Bovine Serum (FBS).[1][2][3] However, some protocols for other cell types, like renal proximal tubular cells or HT-29 cells, have used serum-starved conditions or low-serum media (e.g., 0.1% FBS) prior to or during treatment.[4][5] It is recommended to validate the effects of TMP195 in your specific cell line and experimental setup, starting with the standard serum concentration required for maintaining cell health.

Q2: My TMP195 treatment shows lower than expected activity. Could serum be the cause?

A2: Yes, this is a possibility. While not specifically documented for TMP195, small molecule inhibitors can bind to serum proteins, particularly albumin.[6] This binding can reduce the free, unbound concentration of the compound available to interact with its target within the cells. If you observe reduced activity, consider the following troubleshooting steps:

  • Reduce Serum Concentration: If your cell type can tolerate it, try reducing the serum percentage during the TMP195 treatment period.

  • Increase TMP195 Concentration: Perform a dose-response experiment to determine if a higher concentration of TMP195 is needed to achieve the desired effect in the presence of serum.

  • Wash Cells: Wash the cells with serum-free media before adding the TMP195-containing treatment media.

Q3: TMP195 does not seem to be directly killing my cancer cell line. Is this expected?

A3: Yes, this is consistent with the known mechanism of TMP195. Unlike pan-HDAC inhibitors, TMP195 is highly selective for class IIa HDACs (HDAC4, 5, 7, and 9).[2][3][7] Its primary reported antitumor effects are not through direct cytotoxicity but rather through the modulation of the tumor microenvironment, particularly by reprogramming macrophages to an anti-tumor M1 phenotype.[2][8] Studies have shown that TMP195 has no direct effect on the proliferation or apoptosis of colorectal and other cancer cell lines in vitro.[2][8]

Q4: How should I prepare and store TMP195 for in vitro use?

A4: TMP195 is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[7] For long-term storage, this stock solution should be kept at -20°C or -80°C.[7][9] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there any known off-target effects of TMP195 that could be influenced by serum?

A5: TMP195 is known for its high selectivity for class IIa HDACs, attributed to its unique trifluoromethyloxadiazole (TFMO) zinc-binding group, which reduces the off-target effects commonly seen with hydroxamate-based HDAC inhibitors.[3][7][10] While some HDAC inhibitors have been shown to bind off-targets like metallo-beta-lactamase domain-containing protein 2 (MBLAC2), TMP195's distinct structure makes this less likely.[11] There is currently no published evidence to suggest that serum components specifically induce or enhance any off-target activities of TMP195.

Data & Protocols

Quantitative Data Summary

Table 1: Inhibitory Potency of TMP195 against HDAC Isoforms

Target Inhibition Constant (Ki) IC50
HDAC4 59 nM[1][9] 111 nM[9][10]
HDAC5 60 nM[1][9] 106 nM[9][10]
HDAC7 26 nM[1][9] 46 nM[9][10]
HDAC9 15 nM[1][9] 9 nM[9][10]

| Other HDACs | >100-fold selective | >10 µM[7][10] |

Table 2: Example In Vitro Experimental Parameters for TMP195

Cell Type TMP195 Concentration Culture Medium Serum Application Reference
Human Monocytes 300 nM RPMI 1640 + GlutaMAX 10% FBS Macrophage Differentiation [1]
Bone Marrow-Derived Macrophages (BMDMs) 40 µM DMEM 10% FBS M1 Polarization [2]
Murine Proximal Tubular Cells Not specified DMEM-F12 Serum-starved for 24h Apoptosis Assay [4]

| HT-29 Human Colorectal Cancer Cells | Various | RPMI 1640 | 0.1% FBS | HDAC Inhibition Assay |[5] |

Experimental Protocols

Protocol 1: Induction of M1 Macrophage Polarization with TMP195

This protocol is adapted from studies on bone marrow-derived macrophages (BMDMs).[2]

  • Cell Seeding: Isolate BMDMs and culture them in DMEM supplemented with 10% FBS, 100 ng/mL M-CSF, and antibiotics.

  • Macrophage Differentiation: Allow cells to differentiate for five days.

  • TMP195 and LPS Treatment:

    • Prepare a stock solution of TMP195 in DMSO.

    • On day 5, replace the medium with fresh DMEM containing 10% FBS.

    • Treat the differentiated macrophages with 100 ng/mL Lipopolysaccharide (LPS) alone or in combination with 40 µM TMP195. Include a vehicle control (DMSO).

    • Incubate for the desired time (e.g., 2 hours for signaling analysis, 8 hours for cytokine secretion).

  • Analysis:

    • Western Blot: Collect cell lysates to analyze the phosphorylation status of proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-p65) and histone acetylation levels (acetyl-Histone H3).[2]

    • ELISA: Collect culture supernatants to measure the secretion of M1-associated inflammatory cytokines such as IL-6, IL-12, and TNFα.[2]

Visualizations

Diagrams of Workflows and Pathways

G TMP195 Troubleshooting Workflow start Unexpected Experimental Result (e.g., Low Activity) check_compound Verify TMP195 Integrity - Correct stock concentration? - Stored properly (-20°C)? - Freshly diluted? start->check_compound check_controls Review Experimental Controls - Vehicle (DMSO) control included? - Positive control performing as expected? check_compound->check_controls check_serum Assess Serum Impact reduce_serum Reduce Serum Concentration (if tolerated by cells) check_serum->reduce_serum Yes increase_dose Perform Dose-Response (Increase TMP195 concentration) check_serum->increase_dose Yes check_mechanism Confirm Biological Mechanism - Is the endpoint appropriate? (e.g., immune modulation vs. cytotoxicity) check_serum->check_mechanism No re_evaluate Re-evaluate Results reduce_serum->re_evaluate increase_dose->re_evaluate check_mechanism->re_evaluate check_controls->check_serum

Caption: Troubleshooting workflow for TMP195 experiments.

G Simplified TMP195 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus TMP195 TMP195 HDACIIa Class IIa HDACs (4, 5, 7, 9) TMP195->HDACIIa Inhibits MAPK p38 MAPK / JNK HDACIIa->MAPK Deacetylates (Represses) NFkB_Inhib IκB HDACIIa->NFkB_Inhib Regulates NFkB NF-κB (p65) MAPK->NFkB Activates NFkB_Inhib->NFkB Inhibits NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Genes (TNFα, IL-6, IL-12) NFkB_nuc->Gene Induces Transcription

Caption: TMP195 inhibits Class IIa HDACs, promoting pro-inflammatory signaling.

G General In Vitro Experimental Workflow start Day 1: Seed Cells day2 Day 2: Cell Adherence and Growth start->day2 treatment Prepare TMP195 Working Solution (Dilute DMSO stock in media) day2->treatment add_treatment Add Treatment to Cells (TMP195 and Vehicle Control) treatment->add_treatment incubation Incubate for Defined Period (e.g., 2-72 hours) add_treatment->incubation harvest Harvest Cells / Supernatant incubation->harvest analysis Downstream Analysis (e.g., Western, ELISA, Flow Cytometry) harvest->analysis

Caption: Workflow for a typical cell culture experiment using TMP195.

References

TMP195 and its effect on cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TMP195 in cell-based assays, with a particular focus on cell viability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TMP195?

A1: TMP195 is a selective inhibitor of class IIa HDACs, with inhibitory constants (Ki) in the nanomolar range for HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] Unlike pan-HDAC inhibitors, TMP195 has significantly lower potency against class I and IIb HDACs.[2][3] Its primary anti-tumor effect is not through direct cytotoxicity but by modulating the tumor microenvironment. Specifically, it reprograms tumor-associated macrophages (TAMs) to a more pro-inflammatory, anti-tumor M1 phenotype.[5][6][7]

Q2: Does TMP195 directly kill cancer cells?

A2: No, multiple studies have shown that TMP195 does not have a direct cytotoxic effect on a variety of cancer cell lines, including colorectal and breast cancer cells, even at high concentrations.[5] Its anti-tumor effects in vivo are primarily attributed to its immunomodulatory properties, specifically its impact on macrophage polarization.[5][8]

Q3: What signaling pathways are affected by TMP195 in macrophages?

A3: TMP195 has been shown to promote M1 macrophage polarization by activating the NF-κB and p38/JNK MAPK signaling pathways.[5][6] This leads to an increased production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα.[5]

Q4: What is the recommended concentration of TMP195 for in vitro experiments?

A4: The optimal concentration of TMP195 can vary depending on the cell type and the specific experimental goals. Published studies have used a range of concentrations, typically from 300 nM for long-term differentiation studies (5 days) up to 60 µM for shorter-term treatments (4-8 hours) to study cytokine expression.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I prepare and store TMP195?

A5: TMP195 is typically dissolved in DMSO to create a stock solution.[1][4] For long-term storage, it is recommended to store the solid powder at 4°C, desiccated, or the DMSO stock solution at -20°C or -80°C.[1][4] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide for Cell Viability Assays

Issue 1: Unexpected Decrease in Cell Viability Signal (e.g., MTT, XTT, or Resazurin Assays)
  • Potential Cause 1: Indirect Metabolic Effects. While TMP195 is not directly cytotoxic, as an HDAC inhibitor, it can alter gene expression and cellular metabolism. Assays like MTT, XTT, and resazurin measure metabolic activity as an indicator of cell viability. Changes in cellular metabolism induced by TMP195 could lead to a decreased signal without actual cell death.

  • Troubleshooting Steps:

    • Confirm with a Cytotoxicity Assay: Use a different method that directly measures cell death, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to confirm if the observed decrease in signal is due to cell death or altered metabolism.

    • Cell-Free Control: To rule out direct interference with the assay reagents, perform a cell-free control by incubating TMP195 with the assay reagent and media. Some small molecules can directly reduce MTT or resazurin, leading to false positives.[9]

    • Microscopic Examination: Visually inspect the cells under a microscope for morphological signs of cell death, such as membrane blebbing or detachment.

Issue 2: Inconsistent Results in Macrophage Viability Assays
  • Potential Cause 2: Macrophage Activation. TMP195 promotes the polarization of macrophages to a pro-inflammatory M1 phenotype.[5][6][7] Activated macrophages can have altered metabolic rates and may release substances that can interfere with viability assays. For instance, activated macrophages can increase the reduction of MTT, leading to an overestimation of cell viability.[10][11]

  • Troubleshooting Steps:

    • Use a Non-Metabolic Assay: Switch to a viability assay that is not based on metabolic activity, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12] ATP levels are a more direct indicator of viable cells.

    • Include Proper Controls: When working with macrophages, always include an untreated control and a vehicle control (e.g., DMSO) to account for any baseline changes in metabolism due to the solvent.

    • Characterize Macrophage Phenotype: Alongside your viability assay, consider performing flow cytometry or qPCR to characterize the polarization state of your macrophages (e.g., using markers for M1 and M2 phenotypes) to better interpret your viability results.

Issue 3: High Background Signal in Luminescent Assays (e.g., CellTiter-Glo®)
  • Potential Cause 3: Assay Interference. While less common with luminescent assays, some compounds can interfere with the luciferase enzyme.[12]

  • Troubleshooting Steps:

    • Cell-Free Luminescence Control: In a cell-free system, mix TMP195 with the CellTiter-Glo® reagent to see if it directly affects the luminescent signal.

    • ATP Standard Curve: To ensure the assay is performing correctly in your experimental conditions, you can generate an ATP standard curve.[12]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki for HDAC4 59 nMRecombinant enzyme[1]
Ki for HDAC5 60 nMRecombinant enzyme[1]
Ki for HDAC7 26 nMRecombinant enzyme[1]
Ki for HDAC9 15 nMRecombinant enzyme[1]
In Vitro Concentration (Monocyte Differentiation) 300 nMHuman monocytes[2]
In Vitro Concentration (Cytokine Expression) 5 - 60 µMMouse Bone Marrow-Derived Macrophages[5]
In Vivo Dosage (Mouse Model) 50 mg/kg/day (i.p.)MMTV-PyMT transgenic mice[2]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with TMP195
  • Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in a suitable culture plate at a density appropriate for your downstream assay.

  • TMP195 Preparation: Prepare a stock solution of TMP195 in DMSO (e.g., 10 mM). Further dilute the stock solution in your cell culture medium to the desired final concentrations (e.g., 5, 20, 40, 60 µM).[5] Include a vehicle control with the same final concentration of DMSO as the highest TMP195 concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TMP195 or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For studying M1 polarization and cytokine expression, an incubation time of 4-8 hours is often used.[5]

  • Downstream Analysis: After incubation, harvest the cells or supernatant for your intended analysis (e.g., qPCR for cytokine mRNA, ELISA for secreted cytokines, or Western blot for signaling pathway activation).

Protocol 2: Assessing Cell Viability with CellTiter-Glo® in the Presence of TMP195
  • Cell Seeding: Seed your cells of interest in an opaque-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Cell Treatment: The following day, treat the cells with a serial dilution of TMP195. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Plate prep_cells->seed_cells prep_tmp195 Prepare TMP195 Stock (in DMSO) treat_cells Treat with TMP195 (and controls) prep_tmp195->treat_cells seed_cells->treat_cells incubation Incubate treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay other_assays Perform Other Assays (e.g., qPCR, ELISA, Western Blot) incubation->other_assays data_analysis Data Analysis and Interpretation viability_assay->data_analysis other_assays->data_analysis

Caption: General experimental workflow for studying the effects of TMP195.

signaling_pathway TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibition p38_JNK p38/JNK MAPK HDACIIa->p38_JNK repression NFkB NF-κB HDACIIa->NFkB repression M1_polarization M1 Macrophage Polarization p38_JNK->M1_polarization activation NFkB->M1_polarization activation Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_polarization->Cytokines increased production

References

Adjusting TMP195 dosage for different mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195.

Frequently Asked Questions (FAQs)

Q1: We are planning to use TMP195 in a mouse strain that has not been previously reported in the literature with this compound. Should we use the commonly cited 50 mg/kg dose?

A1: While a dose of 50 mg/kg of TMP195 administered intraperitoneally (i.p.) has been used effectively in several published studies with mouse strains such as MMTV-PyMT and C57BL/6, it is not guaranteed to be the optimal or even a safe dose in a different strain.[1][2] Different mouse strains can exhibit significant variations in drug metabolism and clearance, which can affect both the efficacy and toxicity of a compound.[3][4][5] Therefore, we strongly recommend performing a dose-finding study to determine the Maximum Tolerated Dose (MTD) and the optimal biological dose for your specific mouse strain and experimental model.

Q2: What are the potential consequences of using a suboptimal dose of TMP195?

A2: Using a suboptimal dose can lead to several issues:

  • Too low of a dose: May result in a lack of efficacy, leading to false-negative results and potentially causing the misinterpretation of the compound's therapeutic potential in your model.

  • Too high of a dose (above the MTD): Can lead to toxicity, resulting in adverse effects on the health of the mice, which can confound experimental results and lead to animal morbidity or mortality.[6] Unforeseen toxicity can also impact the reproducibility and ethical soundness of your study.

Q3: How does TMP195 work?

A3: TMP195 is a selective inhibitor of class IIa HDACs, with inhibitory activity against HDAC4, HDAC5, HDAC7, and HDAC9.[7][8][9] Its mechanism of action in cancer models involves the modulation of the tumor microenvironment. Specifically, TMP195 has been shown to reprogram macrophages towards a pro-inflammatory, anti-tumor phenotype.[2][10] This shift in macrophage polarization enhances their ability to phagocytose tumor cells and present antigens, leading to a reduction in tumor growth and metastasis.[2][10]

Q4: What is the recommended vehicle for in vivo administration of TMP195?

A4: In several studies, TMP195 has been dissolved in 100% dimethyl sulfoxide (DMSO) for intraperitoneal injection.[2][11] Another described vehicle is a solution of 10% DMSO and 90% corn oil.[12] The choice of vehicle can depend on the specific experimental requirements and institutional guidelines. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the solvent.

Troubleshooting Guide

IssuePotential CauseRecommended Action
No observable anti-tumor effect at 50 mg/kg. The dose may be too low for the specific mouse strain due to rapid metabolism or clearance. The tumor model may be insensitive to TMP195 monotherapy.Perform a dose-escalation study to determine if a higher, well-tolerated dose leads to an anti-tumor response. Consider combination therapies, as TMP195 has been shown to enhance the efficacy of chemotherapy and immunotherapy.[2]
Signs of toxicity in mice (e.g., weight loss, lethargy, ruffled fur). The administered dose may be above the Maximum Tolerated Dose (MTD) for the specific mouse strain.Immediately cease dosing and monitor the animals closely. Conduct a dose-finding study starting from a lower dose to establish the MTD in your strain.
Variability in response between individual mice. Inconsistent drug administration (e.g., i.p. injection variability). Underlying health differences in the mice. Genetic drift within the mouse colony.Ensure proper and consistent administration technique. Use age- and sex-matched animals from a reputable supplier.

Experimental Protocols

Protocol for Determining the Maximum Tolerated Dose (MTD) and Optimal Biological Dose of TMP195 in a Novel Mouse Strain

This protocol outlines a two-stage process: 1) a dose-escalation study to determine the MTD, and 2) a dose-refinement study to identify the optimal biological dose.

Stage 1: Maximum Tolerated Dose (MTD) Escalation Study

Objective: To determine the highest dose of TMP195 that can be administered without causing dose-limiting toxicity.

Materials:

  • TMP195

  • Vehicle (e.g., 100% DMSO or 10% DMSO/90% corn oil)

  • Age- and sex-matched mice of the desired strain (n=3-5 per group)

  • Sterile syringes and needles for injection

  • Animal scale

Methodology:

  • Dose Selection: Based on published data, start with a dose of 25 mg/kg. Subsequent dose levels can be escalated in increments (e.g., 50 mg/kg, 75 mg/kg, 100 mg/kg).

  • Animal Groups: Assign 3-5 mice to each dose cohort, including a vehicle control group.

  • Administration: Administer TMP195 or vehicle via intraperitoneal (i.p.) injection daily for a predefined period (e.g., 14-21 days), mimicking the intended treatment schedule of the efficacy study.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).

    • Define a humane endpoint, such as >20% body weight loss or severe clinical signs, at which animals are euthanized.

  • MTD Determination: The MTD is defined as the highest dose at which no more than one animal in the cohort experiences dose-limiting toxicity and the mean body weight loss of the group is less than 15-20%.

Stage 2: Optimal Biological Dose Refinement Study

Objective: To identify the dose of TMP195 that elicits the desired biological effect with minimal toxicity.

Methodology:

  • Dose Selection: Choose 3-4 dose levels below the determined MTD (e.g., MTD, MTD/2, MTD/4).

  • Experimental Model: Use the intended experimental model (e.g., tumor-bearing mice).

  • Animal Groups: Assign a sufficient number of animals per group for statistical power (typically n=8-10), including a vehicle control group.

  • Treatment and Monitoring: Administer TMP195 or vehicle at the selected doses for the duration of the experiment. Monitor for both toxicity (as in Stage 1) and efficacy endpoints.

  • Efficacy Endpoints: Measure relevant efficacy parameters, such as:

    • Tumor growth inhibition

    • Changes in the tumor microenvironment (e.g., macrophage polarization via flow cytometry or immunohistochemistry)

    • Pharmacodynamic markers (e.g., histone acetylation in target tissues)

  • Optimal Dose Selection: The optimal biological dose is the lowest dose that achieves the maximal desired biological effect with an acceptable safety profile.

Data Presentation

Table 1: Example MTD Study Data Summary

Dose Group (mg/kg)Number of AnimalsMean Body Weight Change (%)Incidence of Dose-Limiting Toxicity
Vehicle5+2.50/5
255+1.80/5
505-5.20/5
755-12.71/5
1005-21.33/5

Table 2: Example Optimal Biological Dose Study Data Summary

Dose Group (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition% M1 Macrophages in Tumor
Vehicle1500 ± 210-15 ± 3
12.51100 ± 18026.725 ± 4
25750 ± 15050.040 ± 5
50400 ± 11073.355 ± 6

Visualizations

TMP195_Signaling_Pathway cluster_macrophage Macrophage cluster_tme Tumor Microenvironment TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits Acetylation Increased Histone Acetylation HDAC_IIa->Acetylation Deacetylates (Inhibition reverses this) Gene_Expression Altered Gene Expression Acetylation->Gene_Expression M1_Polarization M1 Polarization Gene_Expression->M1_Polarization Phagocytosis Enhanced Phagocytosis M1_Polarization->Phagocytosis Antigen_Presentation Increased Antigen Presentation M1_Polarization->Antigen_Presentation Tumor_Cell Tumor Cell Phagocytosis->Tumor_Cell Engulfs T_Cell T-Cell Antigen_Presentation->T_Cell Activates Tumor_Reduction Tumor Growth Reduction Tumor_Cell->Tumor_Reduction T_Cell->Tumor_Cell Kills

Caption: Signaling pathway of TMP195 in the tumor microenvironment.

Dosage_Adjustment_Workflow cluster_stage1 Stage 1: MTD Determination cluster_stage2 Stage 2: Optimal Dose Refinement Start Select Novel Mouse Strain Dose_Escalation Dose Escalation Study (e.g., 25, 50, 75, 100 mg/kg) Start->Dose_Escalation Monitor_Toxicity Monitor Toxicity (Body Weight, Clinical Signs) Dose_Escalation->Monitor_Toxicity Determine_MTD Determine MTD Monitor_Toxicity->Determine_MTD Select_Doses Select Doses Below MTD Determine_MTD->Select_Doses Efficacy_Study Conduct Efficacy Study in Tumor Model Select_Doses->Efficacy_Study Measure_Endpoints Measure Efficacy and Pharmacodynamic Endpoints Efficacy_Study->Measure_Endpoints Optimal_Dose Identify Optimal Biological Dose Measure_Endpoints->Optimal_Dose

Caption: Experimental workflow for TMP195 dosage adjustment.

References

Validation & Comparative

A Comparative Guide to TMP195 and Other Class IIa HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TMP195 with other selective Class IIa histone deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to Class IIa HDACs

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression. Class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9, are distinguished by their tissue-specific expression and their regulation through nucleo-cytoplasmic shuttling.[1][2] Unlike other HDAC classes, their catalytic activity is considered weak, and their primary function is believed to be the recruitment of other co-repressor complexes to transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family.[3][4][5] Dysregulation of Class IIa HDACs has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions, making them attractive therapeutic targets.[6][7]

TMP195: A Profile

TMP195 is a first-in-class, selective Class IIa HDAC inhibitor.[8] It exhibits its inhibitory activity through a novel, non-chelating zinc-binding group, a trifluoromethyloxadiazole (TFMO) moiety, which differs from the hydroxamic acid group found in many pan-HDAC inhibitors.[9][10] This unique mechanism contributes to its high selectivity for Class IIa HDACs over other HDAC classes.

Comparative Performance Data

The following table summarizes the in vitro potency of TMP195 and other notable Class IIa HDAC inhibitors against the four Class IIa isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.

InhibitorHDAC4HDAC5HDAC7HDAC9Selectivity ProfileReference(s)
TMP195 59 nM (Ki) / 111 nM (IC50)60 nM (Ki) / 106 nM (IC50)26 nM (Ki) / 46 nM (IC50)15 nM (Ki) / 9 nM (IC50)Highly selective for Class IIa over other HDACs (>100-fold)[8][9][11]
TMP269 157 nM / 126 nM (IC50)97 nM / 80 nM (IC50)43 nM / 36 nM (IC50)23 nM / 19 nM (IC50)Highly selective for Class IIa HDACs[6][11][12][13][14]
LMK-235 11.9 nM (IC50)4.22 nM (IC50)--Selective for HDAC4 and HDAC5 over other HDACs[7][15][16][17]
MC1568 Inhibits HDAC4Inhibits HDAC5--Selective for Class IIa over Class I HDACs (176-fold)[2][9][18][19]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Researchers should consult the primary literature for detailed experimental parameters.

Experimental Protocols

The determination of inhibitor potency against HDAC enzymes is critical for their characterization. A common method employed is the in vitro HDAC enzymatic assay.

General HDAC Enzymatic Assay Protocol

This protocol outlines the general steps for determining the IC50 values of HDAC inhibitors using a fluorometric assay.

1. Reagents and Materials:

  • Recombinant human HDAC enzymes (HDAC4, 5, 7, 9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC inhibitor (e.g., TMP195) dissolved in DMSO

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • Stop solution (e.g., Trichostatin A, a pan-HDAC inhibitor)

  • 384-well black microplates

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.

  • Initiate the enzymatic reaction by adding the recombinant HDAC enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).[12]

  • Stop the reaction by adding the stop solution.

  • Add the developer solution to each well and incubate at 37°C to allow for the cleavage of the deacetylated substrate, which releases a fluorescent molecule.[8]

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).[8]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

Class IIa HDAC-MEF2 Signaling Pathway

Class IIa HDACs are key regulators of the MEF2 family of transcription factors. In their unphosphorylated state, Class IIa HDACs reside in the nucleus and bind to MEF2, repressing its transcriptional activity. This repression is crucial for controlling cellular differentiation and proliferation.

ClassIIa_MEF2_Pathway cluster_nucleus Nucleus HDAC Class IIa HDAC (Unphosphorylated) MEF2 MEF2 HDAC->MEF2 Binds to Repression Transcriptional Repression HDAC->Repression Recruits Co-repressors DNA MEF2 Target Genes MEF2->DNA Binds to Repression->DNA Inhibits Transcription

Caption: Class IIa HDACs repress MEF2-mediated transcription in the nucleus.

Nucleo-cytoplasmic Shuttling of Class IIa HDACs

The activity of Class IIa HDACs is tightly regulated by their subcellular localization. Signal-dependent phosphorylation of conserved serine residues in their N-terminal domain by kinases such as CaMKs leads to their export from the nucleus to the cytoplasm.[20][21][22] This translocation relieves the repression of MEF2 and allows for the activation of target gene expression.

Nucleocytoplasmic_Shuttling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal External Signal (e.g., Ca2+) Kinase Kinase Activation (e.g., CaMK) Signal->Kinase HDAC_nuc Class IIa HDAC (Nuclear) Kinase->HDAC_nuc Phosphorylates HDAC_P_cyto Class IIa HDAC-P (Cytoplasmic) MEF2 MEF2-dependent Gene Activation HDAC_P_cyto->MEF2 Relieves Repression of HDAC_P_nuc Class IIa HDAC-P (Nuclear) HDAC_nuc->HDAC_P_nuc HDAC_P_nuc->HDAC_P_cyto Nuclear Export

Caption: Signal-induced phosphorylation drives the nuclear export of Class IIa HDACs.

Conclusion

TMP195 represents a significant advancement in the development of selective Class IIa HDAC inhibitors, offering a potent and specific tool for researchers. Its unique chemical scaffold and mechanism of action distinguish it from other inhibitors. The comparative data presented in this guide highlights the varying potencies and selectivity profiles of different Class IIa HDAC inhibitors, providing a valuable resource for selecting the most appropriate compound for specific research applications. Understanding the underlying signaling pathways and having access to robust experimental protocols are essential for the effective utilization of these powerful research tools in the quest for novel therapeutics.

References

A Comparative Guide to the Selectivity of TMP195 for Class IIa HDACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to assist in research and development decisions.

Introduction to TMP195

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9).[1] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group circumvents the pharmacological liabilities often associated with the hydroxamate moiety found in many pan-HDAC inhibitors, contributing to its high selectivity.[2][3][4] This selectivity is critical, as it allows for the targeted modulation of biological pathways regulated by class IIa HDACs without the broad, and often toxic, effects of pan-HDAC inhibition.[4][5] Studies have shown that while pan-HDAC inhibitors like Vorinostat (SAHA) can affect the expression of thousands of genes, TMP195 impacts a much smaller, more specific set, primarily related to immune function.[5][6]

Comparative Analysis of HDAC Inhibitor Selectivity

The selectivity of an HDAC inhibitor is determined by its differential potency against various HDAC isoforms. The following table summarizes the inhibitory activity of TMP195 in comparison to other class IIa-selective and pan-HDAC inhibitors. Lower IC50 or Kᵢ values indicate higher potency.

Inhibitor Class HDAC4 HDAC5 HDAC7 HDAC9 Other HDACs (Class I, IIb)
TMP195 Class IIa Selective Kᵢ: 59 nM[1][7]Kᵢ: 60 nM[1][7]Kᵢ: 26 nM[1][7]Kᵢ: 15 nM[1][7]IC₅₀: >10 µM (>100-fold selective)[2][3]
TMP269 Class IIa Selective Selective inhibitor of Class IIa HDACs[3][8]Selective inhibitor of Class IIa HDACs[3][8]Selective inhibitor of Class IIa HDACs[3][8]Selective inhibitor of Class IIa HDACs[3][8]Low potency against other HDACs[8]
MC1568 Class IIa Selective Known Class IIa inhibitor[4][6]Known Class IIa inhibitor[4][6]Known Class IIa inhibitor[4][6]Known Class IIa inhibitor[4][6]Reduced cytotoxicity compared to pan-HDACi[4][6]
NT160 Class IIa Selective Reported superior potency to TMP195[9]Reported superior potency to TMP195[9]High inhibition (sub to low nM)[9]High inhibition (sub to low nM)[9]Low potency to other HDAC classes[9]
Vorinostat (SAHA) Pan-HDAC (Class I/IIb) Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor of Class I & IIb HDACs[8][10]
Trichostatin A (TSA) Pan-HDAC Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitorPotent pan-HDAC inhibitor[10]

Data compiled from multiple sources. Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are standard measures of inhibitor potency.

Signaling & Experimental Diagrams

To understand the context of TMP195's action and how its selectivity is validated, the following diagrams illustrate the class IIa HDAC signaling pathway and a typical experimental workflow for inhibitor profiling.

Class_IIa_HDAC_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signals (e.g., Ca2+, PKC activators) Kinase Kinases (e.g., CaMK, PKD) Signal->Kinase activate HDAC_P Phosphorylated Class IIa HDAC Kinase->HDAC_P phosphorylate P1433 14-3-3 Protein HDAC_P->P1433 binds to HDAC Class IIa HDAC (HDAC4, 5, 7, 9) P1433->HDAC Inhibits Nuclear Import HDAC->HDAC_P Nuclear Export MEF2 MEF2 Transcription Factor HDAC->MEF2 binds to Repression Transcriptional Repression HDAC->Repression DNA Target Gene MEF2->DNA binds to HDAC_Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Start Test Compound (e.g., TMP195) Assay Enzymatic Assay (Fluorogenic/Luminogenic) Start->Assay EnzymePanel Panel of Recombinant HDAC Isoforms (I, IIa, IIb, IV) EnzymePanel->Assay BiochemData Determine IC50/Ki Values & Isoform Selectivity Assay->BiochemData CellLines Treat Cell Lines with Compound BiochemData->CellLines Confirm in cells WesternBlot Western Blot for Acetylated Substrates (Histones, Tubulin) CellLines->WesternBlot GeneExpr Gene Expression Profiling (e.g., RNA-seq) CellLines->GeneExpr

References

Validating TMP195 Target Engagement: A Comparative Guide to Gene Knockdown Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target is a critical step in the development process. This guide provides a comparative overview of using gene knockdown techniques to validate the target engagement of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor.

TMP195 has emerged as a promising therapeutic agent, primarily due to its ability to modulate immune responses by inhibiting class IIa HDACs—specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play a crucial role in regulating gene expression, and their inhibition by TMP195 leads to downstream effects such as the polarization of macrophages to a pro-inflammatory, anti-tumor phenotype.[1][2] To rigorously validate that the observed cellular effects of TMP195 are indeed a direct result of its interaction with these specific HDACs, gene knockdown experiments serve as a powerful tool.

This guide will compare the phenotypic outcomes of TMP195 treatment with those of siRNA- or shRNA-mediated knockdown of its individual targets. We will also provide detailed experimental protocols and visual workflows to aid in the design and execution of these validation studies.

Comparative Analysis: TMP195 Treatment vs. Gene Knockdown

The central hypothesis for validating TMP195 target engagement is that the transient silencing of its target HDACs should phenocopy the effects of the compound. The following table summarizes key reported effects of TMP195 and compares them with the observed outcomes of knocking down its specific class IIa HDAC targets.

Phenotypic/Molecular Outcome TMP195 Treatment HDAC4 Knockdown HDAC5 Knockdown HDAC7 Knockdown HDAC9 Knockdown
Macrophage Polarization Promotes M1 (pro-inflammatory) phenotype[1][2]Reduces expression of pro-inflammatory genes like TNFα in some contextsElevates secretion of TNFα and MCP-1[3]Attenuates inflammatory responses[4]Promotes M2-like phenotype[5]
Inflammatory Cytokine Production Increases pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-12, TNFα)[2]Can modulate TNFα expressionIncreases TNFα and MCP-1 secretion[3]Attenuates inflammatory responses[4]Downregulates inflammatory genes[5]
T-Cell Differentiation Inhibits Th17 cell differentiation[6]Essential for Th17 cell differentiation[6]Reportedly dispensable for Th17 cellsEssential for Th17 cell differentiation; knockdown inhibits IL-17A production[6]Minimal expression in Th17 cells
Histone Acetylation Increases histone H3 acetylation[7]N/AN/AN/AN/A
Gene Expression (e.g., TNFα) Modulates expression of immune-related genes[1]siRNA against HDAC4 can downregulate TNFα mRNA[3]Overexpression increases TNFα secretion[3]Knockdown can attenuate inflammatory gene expressionKnockdown downregulates inflammatory genes[5]

Experimental Protocols

To facilitate the replication of these validation studies, detailed protocols for siRNA-mediated knockdown of a target HDAC (using HDAC4 as an example) and subsequent analysis of a key downstream marker (TNFα expression) are provided below.

Protocol 1: siRNA-Mediated Knockdown of HDAC4 in Macrophages

Objective: To transiently reduce the expression of HDAC4 in a macrophage cell line (e.g., RAW 264.7) to assess the impact on downstream signaling.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • siRNA targeting mouse HDAC4 (pre-validated sequences recommended)

  • Scrambled (non-targeting) control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well tissue culture plates

  • LPS (Lipopolysaccharide) for macrophage stimulation

  • Reagents for RNA extraction (e.g., TRIzol™)

  • Reagents for qRT-PCR (e.g., cDNA synthesis kit, SYBR™ Green Master Mix)

  • Primers for Hdac4, Tnfα, and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed RAW 264.7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation:

    • For each well, dilute 50 pmol of HDAC4 siRNA or scrambled control siRNA in 250 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 500 µL of siRNA-lipid complex to each well containing the cells and media. Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Macrophage Stimulation (Optional): 4 hours prior to harvesting, stimulate the cells with 100 ng/mL LPS to induce an inflammatory response and Tnfα expression.

  • Harvesting and RNA Extraction:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells directly in the well using 1 mL of TRIzol™ reagent and proceed with RNA extraction according to the manufacturer's protocol.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers for Hdac4 to confirm knockdown efficiency, Tnfα to measure the downstream effect, and Gapdh for normalization.

Protocol 2: Western Blot Analysis of Target Protein Knockdown

Objective: To confirm the reduction of HDAC4 protein levels following siRNA-mediated knockdown.

Materials:

  • Transfected cell lysates from Protocol 1

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HDAC4

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the transfected cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HDAC4 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HDAC4 signal to the loading control to confirm the degree of protein knockdown.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_transfection siRNA Transfection cluster_analysis Analysis cluster_comparison Comparison cell_seeding Seed Macrophages prepare_complexes Prepare siRNA-Lipid Complexes (siHDAC4 vs. siControl) cell_seeding->prepare_complexes transfect Transfect Cells prepare_complexes->transfect stimulate Stimulate with LPS transfect->stimulate harvest Harvest Cells stimulate->harvest qpcr qRT-PCR Analysis (HDAC4 & TNFα mRNA) harvest->qpcr western Western Blot (HDAC4 Protein) harvest->western compare_results Compare Phenotypes: siHDAC4 vs. TMP195 Treatment qpcr->compare_results western->compare_results

Caption: Experimental workflow for validating TMP195 target engagement using siRNA.

signaling_pathway cluster_inhibition Intervention cluster_target Target cluster_downstream Downstream Effects TMP195 TMP195 HDAC4 HDAC4 TMP195->HDAC4 inhibits siHDAC4 siRNA/shRNA (HDAC4 Knockdown) siHDAC4->HDAC4 degrades mRNA Acetylation Increased Histone Acetylation HDAC4->Acetylation represses Gene_Expression Altered Gene Expression (e.g., ↑TNFα) Acetylation->Gene_Expression Macrophage_Polarization M1 Macrophage Polarization Gene_Expression->Macrophage_Polarization

Caption: Simplified signaling pathway of TMP195 and HDAC4 knockdown.

By employing these comparative methodologies and leveraging the provided protocols and visual aids, researchers can effectively validate the on-target engagement of TMP195 and strengthen the rationale for its further development.

References

A Comparative Guide: The Class IIa-Selective HDAC Inhibitor TMP195 Versus Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic modulation in therapeutics is rapidly evolving, with histone deacetylase (HDAC) inhibitors at the forefront of investigation for a multitude of diseases, including cancer, inflammatory disorders, and cardiac conditions. While pan-HDAC inhibitors, which target a broad range of HDAC isoforms, have shown clinical efficacy, their utility can be hampered by off-target effects. This has spurred the development of more selective inhibitors, such as TMP195, which specifically targets Class IIa HDACs. This guide provides an objective comparison of TMP195 and pan-HDAC inhibitors, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences

FeatureTMP195Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat, Trichostatin A)
Target Selectivity Selective for Class IIa HDACs (HDAC4, 5, 7, 9)Broad-spectrum inhibition of Class I, II, and sometimes IV HDACs
Primary Mechanism of Action Modulates gene expression, particularly in immune cells, leading to macrophage polarization.Induces global histone hyperacetylation, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Therapeutic Applications (Investigational) Cancer (via immune modulation), anti-inflammatory conditions, cardiac hypertrophy.Cancers (hematological and solid tumors), neurodegenerative diseases.
Potential Advantages Reduced off-target effects, favorable safety profile, novel immunomodulatory mechanism.Broad anti-cancer activity, established clinical use for some indications.
Potential Disadvantages Efficacy may be limited to specific contexts where Class IIa HDACs are key drivers.Higher potential for toxicity and side effects due to broad target inhibition.

Data Presentation: A Quantitative Comparison of Inhibitory Activity

The defining difference between TMP195 and pan-HDAC inhibitors lies in their target selectivity. The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of TMP195 against various HDAC isoforms compared to representative pan-HDAC inhibitors. This data highlights the remarkable selectivity of TMP195 for Class IIa HDACs.

InhibitorHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC4 (Class IIa)HDAC5 (Class IIa)HDAC6 (Class IIb)HDAC7 (Class IIa)HDAC8 (Class I)HDAC9 (Class IIa)HDAC10 (Class IIb)HDAC11 (Class IV)
TMP195 (IC50/Ki, nM) >10,000[1]>10,000[1]>10,000[1]111 / 59[1][2]106 / 60[1][2]>10,000[1]46 / 26[1][2]>10,000[1]9 / 15[1][2]>10,000[1]>10,000[1]
Vorinostat (SAHA) (IC50, nM) 10~1020--------
Panobinostat (IC50, nM) <13.2[3]<13.2[3]<13.2[3]Mid-nM[3]-<13.2[3]Mid-nM[3]Mid-nM[3]-<13.2[3]<13.2[3]
Trichostatin A (TSA) (IC50, nM) 4.99[4]-5.21[4]27.6[4]-16.4[4]---24.3[4]-

Signaling Pathways and Mechanisms of Action

The distinct target profiles of TMP195 and pan-HDAC inhibitors translate into different downstream signaling effects and cellular outcomes.

TMP195: Modulating Macrophage Polarization

A key mechanism of TMP195's anti-tumor effect is its ability to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype. This is achieved, in part, through the modulation of the NF-κB signaling pathway.

TMP195_Macrophage_Polarization TMP195 Signaling in Macrophages cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 NFκB_inactive p65/p50-IκBα (Inactive NF-κB) IκBα->NFκB_inactive Inhibits p65->NFκB_inactive p50->NFκB_inactive NFκB_active p65/p50 (Active NF-κB) NFκB_inactive->NFκB_active Degradation of IκBα p65_active p65 (Active) p50_active p50 (Active) NFκB_active->p65_active NFκB_active->p50_active NFκB_nuc p65/p50 NFκB_active->NFκB_nuc Translocation TMP195 TMP195 HDAC4_5_7_9 HDAC4/5/7/9 TMP195->HDAC4_5_7_9 Inhibits HDAC4_5_7_9->p65 Deacetylates (Inactivates) p65_nuc p65 p50_nuc p50 NFκB_nuc->p65_nuc NFκB_nuc->p50_nuc Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-12, TNFα) NFκB_nuc->Gene_Expression Induces M1_Macrophage M1 Macrophage (Anti-tumor) Gene_Expression->M1_Macrophage Promotes

Caption: TMP195 promotes M1 macrophage polarization by inhibiting Class IIa HDACs, leading to increased NF-κB activity and pro-inflammatory gene expression.

Pan-HDAC Inhibitors: Inducing Apoptosis in Cancer Cells

Pan-HDAC inhibitors exert their anti-cancer effects through multiple mechanisms, with the induction of apoptosis being a prominent one. By causing widespread histone hyperacetylation, they alter the expression of genes that regulate the cell cycle and apoptosis, ultimately leading to programmed cell death.

Pan_HDAC_Apoptosis Pan-HDAC Inhibitor-Induced Apoptosis cluster_drug Drug cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome Pan_HDACi Pan-HDAC Inhibitor (e.g., Vorinostat) HDACs HDACs (Class I, II) Pan_HDACi->HDACs Inhibits Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HDACs->Histones_deacetylated Maintains Histones_acetylated Acetylated Histones (Relaxed Chromatin) Histones_deacetylated->Histones_acetylated Hyperacetylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, Bax) Histones_acetylated->Tumor_Suppressor_Genes Upregulates Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Histones_acetylated->Anti_Apoptotic_Genes Downregulates p21 p21 Tumor_Suppressor_Genes->p21 Bax Bax Tumor_Suppressor_Genes->Bax Bcl2 Bcl-2 Anti_Apoptotic_Genes->Bcl2 Caspases Caspases p21->Caspases Activates Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces Experimental_Workflow Comparative Experimental Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment_Groups Treatment Groups: - Vehicle Control - TMP195 - Pan-HDAC Inhibitor Cell_Culture->Treatment_Groups Selectivity_Assay HDAC Isoform Selectivity Assay (Biochemical Assay) Treatment_Groups->Selectivity_Assay Macrophage_Polarization Macrophage Polarization Assay (Flow Cytometry/Immunofluorescence) Treatment_Groups->Macrophage_Polarization Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment_Groups->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qPCR/RNA-seq) Treatment_Groups->Gene_Expression Western_Blot Protein Expression Analysis (Western Blot) Treatment_Groups->Western_Blot Animal_Model Animal Model (e.g., Tumor Xenograft) Macrophage_Polarization->Animal_Model Apoptosis_Assay->Animal_Model Data_Analysis Statistical Analysis Gene_Expression->Data_Analysis Treatment In Vivo Treatment Animal_Model->Treatment Tumor_Analysis Tumor Growth & Metastasis Analysis Treatment->Tumor_Analysis TME_Analysis Tumor Microenvironment Analysis (Immunohistochemistry) Tumor_Analysis->TME_Analysis TME_Analysis->Data_Analysis Conclusion Conclusion on Differential Effects Data_Analysis->Conclusion

References

A Comparative Guide to the Efficacy of Class IIa HDAC Inhibitors: TMP195 vs. TMP269

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective class IIa histone deacetylase (HDAC) inhibitors, TMP195 and TMP269. Both compounds utilize a non-chelating trifluoromethyloxadiazole (TFMO) moiety as a zinc-binding group, conferring high selectivity over other HDAC classes. This analysis is based on available preclinical data to inform researchers on their respective efficacies and potential therapeutic applications.

Mechanism of Action

TMP195 and TMP269 are highly selective inhibitors of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike pan-HDAC inhibitors that often employ a hydroxamate group for zinc chelation, the TFMO group in TMP195 and TMP269 offers a more specific interaction with the active site of class IIa HDACs. This enhanced selectivity is associated with fewer off-target effects compared to broader-spectrum HDAC inhibitors.[1]

Quantitative Data Summary

The following tables summarize the inhibitory activities of TMP195 and TMP269 against class IIa HDACs. It is important to note that direct head-to-head comparative studies are limited. The data presented is a compilation from various independent studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Inhibitory Activity of TMP195

TargetKi (nM)IC50 (nM)
HDAC459-
HDAC560-
HDAC726-
HDAC915-
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]

Table 2: Inhibitory Activity of TMP269

TargetIC50 (nM)
HDAC4157
HDAC597
HDAC743
HDAC923
Data sourced from a comparative study of YAK540 and TMP269.[4][5]

Table 3: Comparative Cytotoxicity in Leukemia Cell Lines

Cell LineCompoundIC50 (µM)
HL-60TMP269~20
THP-1TMP269~20
MONO-MAC-6TMP269~20
K562TMP269~20
Data from a study comparing YAK540 and TMP269.[4]

Experimental Protocols

In Vivo Murine Model of Colorectal Cancer (TMP195)

A study investigating the antitumor effects of TMP195 utilized a colitis-associated colorectal cancer (CAC) mouse model.[6]

  • Animal Model: C57BL/6 mice were administered azoxymethane (AOM) and dextran sodium sulfate (DSS) to induce CAC.

  • Treatment: Mice with advanced CAC were treated with TMP195 at a dose of 50 mg/kg/day via intraperitoneal (i.p.) injection for 28 days.[6]

  • Endpoint Analysis: Tumor burden was assessed by counting and measuring the size of colon tumors. The immune microenvironment was analyzed by flow cytometry of single-cell suspensions from tumor and lamina propria tissues to identify macrophages (CD11b+F4/80+), cytotoxic T cells (CD45+CD8+), and helper T cells (CD45+CD4+).[6] Immunohistochemical and immunofluorescence staining were also performed to assess macrophage polarization (F4/80+CD86+ for M1 macrophages).[6]

In Vitro Acute Myeloid Leukemia (AML) Cell Line Experiments (TMP269)

The anti-proliferative and pro-apoptotic effects of TMP269 were evaluated in AML cell lines.[7][8]

  • Cell Lines: MOLM-13 and HL-60 AML cell lines were used.[8]

  • Treatment: Cells were treated with varying concentrations of TMP269 (e.g., 12.5 µM for proteomic analysis and apoptosis assays, and up to 50 µM for proliferation assays) for 24 to 48 hours.[7][8]

  • Assays:

    • Proliferation: Cell numbers were counted using a Neubauer chamber, and cell proliferation was analyzed by flow cytometry using a cell proliferation dye.[7]

    • Apoptosis: Apoptosis was assessed by Annexin V and 7-AAD staining followed by flow cytometry analysis.[8]

    • Proteomics: Differential proteomic analysis was performed on cell lysates to identify proteins downregulated by TMP269 treatment.[9]

Signaling Pathways and Experimental Workflows

TMP195: Modulation of Macrophage Polarization in the Tumor Microenvironment

TMP195 has been shown to exert its antitumor effects by reprogramming tumor-associated macrophages (TAMs) towards a pro-inflammatory, antitumor M1 phenotype. This involves the activation of the NF-κB and MAPK signaling pathways.

TMP195_Macrophage_Polarization TMP195 Signaling in Macrophages TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibition NFkB_p65 p-p65 (NF-κB) HDACIIa->NFkB_p65 de-repression leads to phosphorylation p38_JNK p-p38 & p-JNK (MAPK) HDACIIa->p38_JNK de-repression leads to phosphorylation M1_Polarization M1 Macrophage Polarization NFkB_p65->M1_Polarization p38_JNK->M1_Polarization Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, TNFα) M1_Polarization->Cytokines secretion Antitumor_Response Antitumor Response Cytokines->Antitumor_Response

Caption: TMP195 inhibits Class IIa HDACs, promoting M1 macrophage polarization via NF-κB and MAPK pathways.

TMP269: Induction of Apoptosis in AML Cells

In AML, TMP269 treatment leads to the downregulation of ribosomal proteins and induces apoptosis, particularly in combination with other agents like venetoclax.

TMP269_AML_Apoptosis TMP269-Induced Apoptosis in AML TMP269 TMP269 HDACIIa Class IIa HDACs TMP269->HDACIIa inhibition Ribosomal_Proteins Ribosomal Proteins (e.g., RPL6, RPS21) HDACIIa->Ribosomal_Proteins leads to downregulation Protein_Synthesis Protein Synthesis Ribosomal_Proteins->Protein_Synthesis disruption Apoptosis Apoptosis Ribosomal_Proteins->Apoptosis induction Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation inhibition

Caption: TMP269 inhibits Class IIa HDACs, downregulating ribosomal proteins and inducing apoptosis in AML cells.

Experimental Workflow: In Vivo Tumor Model Analysis

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like TMP195 in a subcutaneous tumor model.

in_vivo_workflow In Vivo Efficacy Assessment Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., TMP195 i.p.) Randomization->Treatment Tumor_Measurement Tumor Volume & Weight Measurement Treatment->Tumor_Measurement Tissue_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tissue_Harvest FACS Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->FACS IHC Immunohistochemistry (Protein Expression) Tissue_Harvest->IHC

Caption: A generalized workflow for evaluating the in vivo efficacy of an anti-cancer compound.

Conclusion

Both TMP195 and TMP269 are potent and selective class IIa HDAC inhibitors with distinct, context-dependent cellular effects. TMP195 has demonstrated significant efficacy in preclinical cancer models through modulation of the tumor immune microenvironment, specifically by promoting an anti-tumor M1 macrophage phenotype.[6][10] In contrast, TMP269 has shown promise in hematological malignancies by inducing apoptosis and inhibiting proliferation of AML cells.[7][11]

The choice between these two inhibitors would largely depend on the specific research question and the biological context being investigated. The higher potency of TMP195 for certain class IIa isoforms may be advantageous in some settings, while the cytotoxic and pro-apoptotic effects of TMP269 are more pronounced in the studied leukemia models. Further head-to-head comparative studies in various disease models are warranted to fully elucidate their relative therapeutic potential.

References

Navigating the Selectivity of TMP195: A Comparative Guide to its Cross-Reactivity with Zinc-Finger Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a comprehensive comparison of the class IIa histone deacetylase (HDAC) inhibitor, TMP195, and its known cross-reactivity, with a particular focus on other zinc-finger containing proteins.

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, a family of zinc-dependent enzymes that play crucial roles in regulating gene expression.[1][2] Its unique trifluoromethyloxadiazole (TFMO) moiety interacts with the zinc ion in the active site of these enzymes, leading to their inhibition.[3] This targeted action has made TMP195 a valuable tool for investigating the biological functions of class IIa HDACs and a potential therapeutic agent in oncology and inflammatory diseases.[4][5]

Quantitative Analysis of TMP195 Selectivity

The selectivity of TMP195 has been primarily characterized against other HDAC family members. The available data demonstrates a high degree of selectivity for class IIa HDACs over other classes.

Target ProteinProtein FamilyAssay TypeMeasurementValueReference
HDAC4Class IIa HDACBiochemicalKi59 nM[1][2]
HDAC5Class IIa HDACBiochemicalKi60 nM[1][2]
HDAC7Class IIa HDACBiochemicalKi26 nM[1][2]
HDAC9Class IIa HDACBiochemicalKi15 nM[1][2]
Other HDACsClass I and IIb HDACsBiochemicalIC50>10 µM[3]
BRD4Acetyllysine ReaderBiochemicalIC50>50 µM[2]

Key Findings from the Data:

  • TMP195 exhibits potent inhibition of all four class IIa HDAC enzymes, with Ki values in the nanomolar range.

  • There is a significant selectivity margin for class IIa HDACs compared to other HDAC classes, with IC50 values for the latter being over 100-fold higher.[3]

  • Importantly, TMP195 shows no significant activity against the bromodomain-containing protein BRD4, another reader of acetylated lysines, at concentrations up to 50 µM, indicating its specificity for the HDAC catalytic domain.[2]

Currently, there is a lack of published data on the systematic profiling of TMP195 against a broader panel of zinc-finger proteins outside of the HDAC family. While HDACs are zinc-finger proteins, the term encompasses a vast and diverse superfamily of proteins with varied functions. The high selectivity of TMP195 for the catalytic zinc-finger domain of class IIa HDACs suggests that its interaction is not solely dependent on the presence of a zinc ion but is also dictated by the specific architecture of the active site.

Experimental Protocols

The determination of inhibitor selectivity, as summarized in the table above, typically involves robust biochemical assays. Below is a representative protocol for an in vitro HDAC inhibition assay.

Protocol: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., TMP195) against a specific HDAC isozyme.

2. Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC4, HDAC5, HDAC7, HDAC9)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and trichostatin A to stop the reaction and cleave the deacetylated product)

  • Test compound (TMP195) serially diluted in DMSO

  • Control inhibitor (e.g., Trichostatin A)

  • 384-well black microplates

  • Fluorometric plate reader

3. Procedure:

  • Prepare serial dilutions of TMP195 in DMSO. A typical concentration range would span from 1 nM to 100 µM.

  • In a 384-well plate, add a small volume of the diluted TMP195 or DMSO (vehicle control) to the appropriate wells.

  • Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer solution contains an agent that stops the HDAC reaction (e.g., a potent broad-spectrum HDAC inhibitor like Trichostatin A) and a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

  • Incubate the plate at room temperature for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

4. Data Analysis:

  • Subtract the background fluorescence (from no-enzyme control wells) from all other measurements.

  • Normalize the data by setting the fluorescence of the vehicle control (DMSO) as 100% activity and the fluorescence of a high concentration of a control inhibitor as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the TMP195 concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a small molecule inhibitor like TMP195.

cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Secondary Target & Off-Target Assays cluster_3 Data Analysis Compound Synthesis\nand Purification Compound Synthesis and Purification Serial Dilution Serial Dilution Compound Synthesis\nand Purification->Serial Dilution Class IIa HDAC\n(HDAC4, 5, 7, 9) Class IIa HDAC (HDAC4, 5, 7, 9) Serial Dilution->Class IIa HDAC\n(HDAC4, 5, 7, 9) Test in vitro Other HDACs\n(Class I, IIb) Other HDACs (Class I, IIb) Serial Dilution->Other HDACs\n(Class I, IIb) Test in vitro Other Zinc-Finger Proteins Other Zinc-Finger Proteins Serial Dilution->Other Zinc-Finger Proteins Test in vitro Other Protein Families Other Protein Families Serial Dilution->Other Protein Families Test in vitro IC50/Ki Determination IC50/Ki Determination Class IIa HDAC\n(HDAC4, 5, 7, 9)->IC50/Ki Determination Other HDACs\n(Class I, IIb)->IC50/Ki Determination Other Zinc-Finger Proteins->IC50/Ki Determination Other Protein Families->IC50/Ki Determination Selectivity Profiling Selectivity Profiling IC50/Ki Determination->Selectivity Profiling

Caption: Workflow for assessing the selectivity and cross-reactivity of TMP195.

Conclusion

TMP195 is a highly selective inhibitor of class IIa HDACs, demonstrating a clear preference for these enzymes over other HDAC classes and the unrelated acetyllysine reader protein, BRD4. This selectivity is a key attribute that underpins its utility as a chemical probe and its potential as a therapeutic candidate. While the current body of literature does not provide extensive data on the cross-reactivity of TMP195 with a wide array of other zinc-finger proteins, its demonstrated high selectivity for its primary targets suggests a low probability of broad, non-specific interactions with other zinc-containing proteins. Future research involving large-scale proteomics and targeted screening against diverse zinc-finger protein families will be invaluable in further delineating the selectivity profile of this important chemical tool.

References

Validating the Anti-inflammatory Effects of TMP195: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation and potential application of TMP195 in research and drug development.

Executive Summary

TMP195 demonstrates a targeted anti-inflammatory profile by selectively inhibiting class IIa HDAC enzymes. This mechanism contrasts with pan-HDAC inhibitors, such as Trichostatin A and Vorinostat, which target a broader range of HDAC isoforms. The primary anti-inflammatory action of TMP195 is mediated through the modulation of the NF-κB signaling pathway and the promotion of pro-inflammatory M1 macrophage polarization. Experimental data indicates that TMP195 can effectively reduce the levels of key pro-inflammatory cytokines.

Data Presentation

Table 1: Comparative Inhibitory Activity of HDAC Inhibitors (IC50 values in nM)
InhibitorClass I HDACsClass IIa HDACsClass IIb HDACs
TMP195 >10,000HDAC4: 59, HDAC5: 60, HDAC7: 26, HDAC9: 15>10,000
Trichostatin A (TSA) ~20~20~20
Vorinostat (SAHA) HDAC1: 10, HDAC3: 20Broad activityBroad activity

Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of enzyme activity. Lower values indicate higher potency. Data is compiled from multiple sources and may vary based on experimental conditions.

Table 2: Comparative Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
InhibitorTNF-α ReductionIL-6 ReductionIL-1β ReductionExperimental Model
TMP195 Significant reductionSignificant reductionSignificant reductionLPS-induced acute kidney injury in mice[1]
Trichostatin A (TSA) Significant reductionSignificant reductionSignificant reductionLPS-stimulated murine bone marrow-derived macrophages[2]
Vorinostat (SAHA) Significant reduction (~55% with 100µM)Significant reductionNot specifiedLPS-stimulated RAW264.7 macrophages[3]

Note: The quantitative data for direct comparison is limited. The reported effects are from different experimental setups and should be interpreted with caution.

Mandatory Visualization

TMP195 Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates p38_JNK p38/JNK MAPK TLR4->p38_JNK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) HDAC_IIa->NFkappaB_nuc Deacetylates (Modulates activity) Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_nuc->Proinflammatory_Genes Induces TMP195 TMP195 TMP195->HDAC_IIa Inhibits

Caption: TMP195 inhibits Class IIa HDACs, modulating NF-κB activity.

Macrophage Polarization Workflow cluster_stimuli Stimuli Monocytes Monocytes M0 M0 Macrophages (Unpolarized) Monocytes->M0 Differentiation (e.g., M-CSF) M1 M1 Macrophages (Pro-inflammatory) M0->M1 Polarization M2 M2 Macrophages (Anti-inflammatory) M0->M2 Polarization LPS_IFN LPS + IFN-γ LPS_IFN->M1 IL4_IL13 IL-4 / IL-13 IL4_IL13->M2 TMP195_LPS TMP195 + LPS TMP195_LPS->M1 Promotes

Caption: TMP195 promotes the polarization of macrophages to the M1 phenotype.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol outlines the induction of an inflammatory response in macrophages using LPS, a common model to study anti-inflammatory drug effects.

a. Cell Culture:

  • Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Experimental Procedure:

  • Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing the desired concentrations of TMP195 or other inhibitors. A vehicle control (e.g., DMSO) should be included.

  • Incubate for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (typically 6-24 hours).

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for protein or RNA analysis (e.g., Western blot or RT-qPCR).

c. Readouts:

  • Cytokine Levels: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

  • Gene Expression: Quantify the mRNA levels of inflammatory genes using RT-qPCR.

  • Protein Expression/Activation: Analyze the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, p38, JNK) by Western blotting.

In Vitro Macrophage Polarization Assay

This protocol describes the differentiation of monocytes into macrophages and their subsequent polarization into M1 or M2 phenotypes.[4][5][6][7]

a. Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

  • Isolate bone marrow from the femurs and tibias of mice.

  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into M0 macrophages.

b. Macrophage Polarization:

  • Plate the differentiated M0 macrophages in fresh medium.

  • To induce M1 polarization , treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours. To test the effect of TMP195, cells can be co-treated with TMP195 and LPS.[8][9]

  • To induce M2 polarization , treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.[6]

c. Analysis of Polarization Markers:

  • M1 Markers: Analyze the expression of M1-specific markers such as CD86, iNOS (inducible nitric oxide synthase), and the production of TNF-α and IL-12.[8]

  • M2 Markers: Analyze the expression of M2-specific markers such as CD206 (mannose receptor), Arginase-1, and the production of IL-10.

  • Methods: Flow cytometry for cell surface markers, RT-qPCR for gene expression, and ELISA for cytokine secretion.

Conclusion

TMP195 presents a promising selective anti-inflammatory agent with a distinct mechanism of action compared to broader-acting pan-HDAC inhibitors. Its ability to specifically target class IIa HDACs may offer a more favorable therapeutic window with potentially fewer off-target effects. The provided experimental data and protocols serve as a valuable resource for researchers to further validate and explore the anti-inflammatory potential of TMP195 in various disease models. Further head-to-head comparative studies are warranted to definitively establish its potency relative to other anti-inflammatory compounds.

References

Head-to-Head Comparison: TMP195 and MC1568 in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of epigenetic modulators, selective inhibitors of histone deacetylases (HDACs) have emerged as promising therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Among these, TMP195 and MC1568 have garnered significant attention for their targeted inhibition of class IIa HDACs. This guide provides a detailed head-to-head comparison of TMP195 and MC1568, summarizing their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

At a Glance: TMP195 vs. MC1568

FeatureTMP195MC1568
Primary Target Class Class IIa HDACs[1][2]Class IIa HDACs[3][4]
Mechanism of Action Selective, first-in-class inhibitor of HDAC4, 5, 7, and 9[2]Selective inhibitor of class II HDACs, arrests myogenesis[5]
Key Biological Effects Promotes anti-tumor macrophage polarization[6][7]; Alleviates acute kidney injury[8]Inhibits myogenesis[9][10]; Ameliorates podocyte injury[8]; Modulates insulin secretion
Chemical Structure Contains a trifluoromethyloxadiazole (TFMO) moiety[11]Derivative of (Aryloxopropenyl)pyrrolyl hydroxyamide[12]

Quantitative Performance Data

The following table summarizes the inhibitory activities of TMP195 and MC1568 against various HDAC isoforms. Data has been compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

HDAC IsoformTMP195 (Inhibitory Constant, Ki)MC1568 (IC50)
Class IIa
HDAC459 nM[2]Inhibited in cells[4]
HDAC560 nM[2]Inhibited in cells[4]
HDAC726 nM[2]-
HDAC915 nM[2]-
Class I >10 µM (IC50)[11]>176-fold selective for Class II over Class I[3][4]
Class IIb
HDAC6-Inhibitory effect indicated by acetyl-tubulin accumulation[4]

Signaling Pathways and Mechanisms of Action

TMP195 and MC1568, while both targeting class IIa HDACs, exert their biological effects through distinct and overlapping signaling pathways.

TMP195: Modulating the Tumor Microenvironment

TMP195 has been shown to reprogram tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.[6] This shift is crucial in enhancing the immune response against cancer cells. The signaling cascade initiated by TMP195 involves the activation of key transcription factors that drive the expression of pro-inflammatory cytokines and chemokines.

TMP195_Signaling_Pathway TMP195 TMP195 HDAC_IIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDAC_IIa Inhibits Acetylation Increased Histone Acetylation TMP195->Acetylation HDAC_IIa->Acetylation Deacetylates Transcription_Factors Activation of Immune-related Transcription Factors Acetylation->Transcription_Factors M1_Polarization M1 Macrophage Polarization Transcription_Factors->M1_Polarization Anti_Tumor_Response Anti-Tumor Immune Response M1_Polarization->Anti_Tumor_Response MC1568_Signaling_Pathway MC1568 MC1568 HDAC4_5 HDAC4/5 MC1568->HDAC4_5 Inhibits MEF2D_Complex MEF2D-HDAC3-HDAC4 Repressive Complex MC1568->MEF2D_Complex Stabilizes HDAC4_5->MEF2D_Complex Part of MyoD MyoD/Myogenin Expression MEF2D_Complex->MyoD Represses Myogenesis Myogenesis MyoD->Myogenesis Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture Cell Line Selection (e.g., Cancer cell line, Myoblasts, Macrophages) Treatment Treatment with TMP195 or MC1568 (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (Histone Acetylation, Pathway Proteins) Treatment->Western_Blot Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Western_Blot->Data_Analysis Gene_Expression->Data_Analysis Animal_Model Animal Model Selection (e.g., Tumor xenograft, Muscle injury model) Dosing Drug Administration (TMP195 or MC1568) Animal_Model->Dosing Phenotypic_Analysis Phenotypic Analysis (e.g., Tumor volume, Muscle regeneration) Dosing->Phenotypic_Analysis Tissue_Analysis Tissue Collection and Analysis (IHC, Western Blot) Phenotypic_Analysis->Tissue_Analysis Tissue_Analysis->Data_Analysis

References

Confirming TMP195-Induced Macrophage Repolarization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted modulation of macrophage polarization is a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders. TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor, has emerged as a key pharmacological tool to steer macrophage function towards a pro-inflammatory, anti-tumoral M1 phenotype. This guide provides an objective comparison of TMP195's performance with alternative macrophage polarizing agents, supported by experimental data and detailed protocols.

Performance Comparison of Macrophage Polarizing Agents

The efficacy of TMP195 in promoting an M1 macrophage phenotype is evident from its impact on key M1 and M2 markers. In various studies, TMP195 has been shown to increase the expression of M1-associated surface markers and the secretion of pro-inflammatory cytokines, while its direct impact on M2 markers is less characterized but generally shows a shift away from the M2 phenotype. For a comprehensive understanding, its effects are compared here with standard M2 polarizing agents, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), and another small molecule, Azithromycin, which has been reported to promote an M2-like phenotype.

AgentTargetTypical ConcentrationKey Effects on Macrophage Markers
TMP195 Class IIa HDACs (HDAC4, 5, 7, 9)40 µM (in vitro) / 50 mg/kg (in vivo)M1 Markers: - ↑ CD86 expression[1] - ↑ MHC-II expression[2] - ↑ IL-6, IL-12, TNF-α secretion[2] - ↑ iNOS expression[2] M2 Markers: - No significant direct downregulation reported, but overall phenotype shifts to M1.
IL-4 / IL-13 IL-4/IL-13 Receptors20 ng/mLM1 Markers: - ↓ iNOS, TNF-α expression M2 Markers: - ↑ CD206 (Mannose Receptor) expression[3] - ↑ Arginase-1 (Arg1) activity[3] - ↑ Fizz1, Ym1 expression[4]
Azithromycin Multiple, including NF-κB and STAT1 signaling10-160 mg/kg (in vivo)M1 Markers: - ↓ M1 gene expression[3] M2 Markers: - ↑ M2 gene expression (including Fizz1)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for in vitro macrophage polarization using TMP195 and a standard M2-polarizing cytokine, IL-4.

In Vitro Macrophage Polarization with TMP195

This protocol details the induction of M1 polarization in bone marrow-derived macrophages (BMDMs) using TMP195 in combination with LPS.

  • Isolation and Culture of BMDMs:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 5-7 days to differentiate them into M0 macrophages.[5]

  • M1 Polarization:

    • Plate the M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Treat the cells with 100 ng/mL Lipopolysaccharide (LPS) and 40 µM TMP195 for 2 to 24 hours, depending on the downstream analysis (2 hours for protein phosphorylation, 24 hours for cytokine expression).[2]

  • Analysis of Polarization:

    • Flow Cytometry: Stain cells with fluorescently-conjugated antibodies against M1 surface markers (e.g., CD86, MHC-II) and M2 surface markers (e.g., CD206) for analysis.

    • qRT-PCR: Isolate RNA and perform quantitative real-time PCR to measure the gene expression of M1 markers (e.g., Nos2, Tnf, Il12b) and M2 markers (e.g., Arg1, Mrc1, Fizz1).

    • ELISA: Collect cell culture supernatants to measure the concentration of secreted cytokines (e.g., IL-6, IL-12, TNF-α).

In Vitro Macrophage Polarization with IL-4

This protocol describes the standard method for inducing M2a polarization in BMDMs using IL-4.

  • Isolation and Culture of BMDMs:

    • Follow the same procedure as described for the TMP195 protocol to obtain M0 macrophages.

  • M2 Polarization:

    • Plate M0 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

    • Treat the cells with 20 ng/mL of recombinant mouse IL-4 for 24 hours.[5]

  • Analysis of Polarization:

    • Flow Cytometry: Stain cells with antibodies against CD206 and other relevant M2 markers.

    • qRT-PCR: Analyze the gene expression of M2 markers such as Arg1, Mrc1, Fizz1, and Ym1.[4]

    • Arginase Activity Assay: Lyse the cells and measure arginase activity as a functional marker of M2 polarization.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental designs can aid in understanding the mechanism of action and the experimental setup.

G Experimental Workflow for Macrophage Polarization cluster_prep Cell Preparation cluster_polarization Polarization (24 hours) cluster_analysis Analysis BM Bone Marrow Isolation M0 Differentiation to M0 Macrophages (M-CSF, 5-7 days) BM->M0 M0_1 M0 Macrophages M1_pol TMP195 (40 µM) + LPS (100 ng/mL) M0_1->M1_pol M0_2 M0 Macrophages M2_pol IL-4 (20 ng/mL) M0_2->M2_pol Flow Flow Cytometry (CD86, CD206) M1_pol->Flow qPCR qRT-PCR (M1/M2 Genes) M1_pol->qPCR ELISA ELISA (Cytokines) M1_pol->ELISA M2_pol->Flow M2_pol->qPCR

Caption: Workflow for in vitro macrophage polarization and analysis.

G TMP195 Signaling Pathway in Macrophages TMP195 TMP195 HDACIIa Class IIa HDACs (HDAC4, 5, 7, 9) TMP195->HDACIIa inhibition TAK1 TAK1 HDACIIa->TAK1 repression IKK IKK Complex TAK1->IKK p38_JNK p38/JNK MAPK TAK1->p38_JNK NFkB NF-κB (p65) IKK->NFkB activation Nucleus Nucleus p38_JNK->Nucleus NFkB->Nucleus translocation M1_genes M1 Gene Expression (TNF-α, IL-6, IL-12, iNOS) Nucleus->M1_genes transcription

References

Unveiling TMP195's Molecular Handshake: A Comparative Guide to Target Engagement Confirmation Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule like TMP195 binds to its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of mass spectrometry-based approaches for validating the target engagement of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. We will delve into the experimental data, compare it with alternative methods, and provide detailed protocols to empower your research.

TMP195 is a promising therapeutic candidate that selectively inhibits HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Validating its interaction with these specific HDACs is paramount for understanding its mechanism of action and advancing its clinical development. While various techniques can be employed for this purpose, mass spectrometry (MS) offers a powerful, unbiased, and increasingly sensitive approach to directly observe and quantify target binding in a native cellular context.

At a Glance: Comparing Target Engagement Methodologies

To provide a clear overview, the following table summarizes the key characteristics of mass spectrometry-based chemical proteomics compared to alternative methods for assessing TMP195 target engagement.

FeatureMass Spectrometry (Chemical Proteomics)NanoBRETCellular Thermal Shift Assay (CETSA)
Principle Affinity capture of protein targets followed by MS-based identification and quantification.Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.Ligand-induced thermal stabilization of the target protein.
Unbiased Discovery Yes, can identify off-targets.No, target-specific.Can be used in an unbiased proteome-wide manner with MS detection.
Labeling Requirement Immobilized probe (inhibitor).Fluorescent tracer and luciferase-tagged protein.No labeling of compound or target required for basic assay.
Throughput Lower to medium.High.Medium to high (depending on detection method).
Quantitative Data Relative protein abundance, apparent dissociation constants (Kdapp).IC50 values, binding affinity (Kd), residence time.Thermal shift (ΔTm), IC50 values.
Cellular Context Cell lysate or intact cells.Intact cells.Intact cells, cell lysate, or tissue.

Deep Dive: Mass Spectrometry for TMP195 Target Profiling

A key advantage of mass spectrometry in this context is its ability to perform large-scale, unbiased screens. Chemical proteomics, a prominent MS-based technique, utilizes an immobilized form of a broad-spectrum inhibitor to "fish" for binding partners from a cell lysate. The binding of a specific inhibitor like TMP195 can then be quantified by its ability to compete with the immobilized probe for binding to its targets.

A recent comprehensive study by Médard et al. (2022) employed a quantitative chemical proteomics assay to map the target landscape of 53 HDAC inhibitors, including TMP195.[3] This study provided direct evidence of TMP195's engagement with its intended targets in a cellular environment.

Quantitative Insights from Mass Spectrometry:

The study by Médard et al. highlighted TMP195's preference for HDAC7 over HDAC4 and HDAC5. While specific Kdapp values from this study are not publicly available, the competitive binding data solidified its class IIa selectivity. This is consistent with in vitro biochemical assays, which have determined the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of TMP195.

Table 1: TMP195 Binding Affinities for Target HDACs

TargetKi (nM)IC50 (nM)
HDAC459[1][2]111[2]
HDAC560[1][2]106[2]
HDAC726[1][2]46[2]
HDAC915[1][2]9[2]

Alternative Approaches to Confirming Target Engagement

While mass spectrometry provides a global and unbiased view, other targeted techniques offer complementary advantages, particularly in terms of throughput and the ability to work in live cells.

NanoBRET: A Live-Cell Proximity-Based Assay

The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a powerful method for quantifying compound binding in living cells.[4][5] It relies on energy transfer between a NanoLuc luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same protein. A test compound, like TMP195, will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.

While no specific NanoBRET data for TMP195 has been published to date, this technique is well-established for other HDAC inhibitors and offers a high-throughput method to determine intracellular affinity and residence time.

Cellular Thermal Shift Assay (CETSA): Monitoring Thermal Stabilization

CETSA is based on the principle that the binding of a ligand, such as TMP195, can increase the thermal stability of its target protein.[6] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding. CETSA can be performed with antibody-based detection for specific targets or coupled with mass spectrometry (CETSA-MS) for proteome-wide analysis.[7] As with NanoBRET, there is currently no published CETSA data specifically for TMP195.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the HDAC signaling pathway and the experimental workflows for the different target engagement methods.

HDAC_Signaling_Pathway HDAC Signaling Pathway cluster_0 Nucleus HAT HATs Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Acetylation HDACs HDACs (incl. Class IIa) Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Regulation TMP195 TMP195 TMP195->HDACs Inhibition

Caption: TMP195 inhibits Class IIa HDACs, leading to increased histone acetylation and altered gene expression.

MS_Workflow Chemical Proteomics Workflow Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Immobilized_Probe Immobilized HDAC Probe Immobilized_Probe->Incubation TMP195 TMP195 (Competitor) TMP195->Incubation Wash Wash Unbound Incubation->Wash Elution Elution & Digestion Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis Alternative_Methods_Workflow Alternative Target Engagement Workflows cluster_NanoBRET NanoBRET cluster_CETSA CETSA Live_Cells_N Live Cells + NanoLuc-HDAC + Fluorescent Tracer Add_TMP195_N Add TMP195 Live_Cells_N->Add_TMP195_N Measure_BRET Measure BRET Signal Add_TMP195_N->Measure_BRET Live_Cells_C Live Cells Add_TMP195_C Add TMP195 Live_Cells_C->Add_TMP195_C Heat_Challenge Heat Challenge Add_TMP195_C->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Quantify_Soluble_Protein Quantify Soluble HDAC Lysis_Centrifugation->Quantify_Soluble_Protein

References

Safety Operating Guide

Proper Disposal of TMP195: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. Following these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

TMP195 Chemical and Physical Properties

A summary of the key quantitative data for TMP195 is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₃H₁₉F₃N₄O₃
Molecular Weight 456.42 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 50 mM)
Storage (Solid) Store at -20°C for up to 3 years.[1]
Storage (in Solvent) Store at -80°C.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle TMP195 with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): Always wear the following PPE when handling TMP195:

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).[2]

  • Body Protection: An impervious lab coat or clothing.[2]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that a safety shower and eye wash station are readily accessible.[2]

Handling Recommendations:

  • Avoid inhalation of dust or aerosols.[2]

  • Prevent contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where TMP195 is handled.[2]

Step-by-Step Disposal Procedure for TMP195

The disposal of TMP195, as with any chemical reagent, must be carried out in a manner that ensures safety and regulatory compliance. All waste containing TMP195 should be treated as hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Place any unused or expired solid TMP195 into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in this container.

  • Liquid Waste:

    • Collect all solutions containing TMP195 in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "TMP195," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the immediate area.[2]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleaning: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a thorough wash.[2]

  • Disposal of Spill Debris: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container for disposal.[2]

Step 3: Final Disposal

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that the disposal of TMP195 waste is conducted in accordance with all applicable local, state, and federal regulations. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.

Experimental Workflow for TMP195 Disposal

The following diagram illustrates the logical workflow for the proper disposal of TMP195.

TMP195_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Ventilated Area A->B C Segregate Solid and Liquid Waste B->C Begin Disposal Process D Use Labeled, Sealed Containers C->D F Store Waste Securely D->F E Manage Spills Immediately E->D G Contact EHS for Pickup F->G H Ensure Regulatory Compliance G->H

Caption: Workflow for the safe disposal of TMP195.

References

Personal protective equipment for handling TMP195

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with TMP195, a selective class IIa histone deacetylase (HDAC) inhibitor. The following procedures are designed to ensure the safe handling of this potent research compound and to minimize exposure risk.

Hazard Identification and General Precautions

TMP195 is a bioactive small molecule that acts as a selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, 5, 7, and 9.[1][2][3][4][5] While specific toxicology data is limited, its mechanism of action involves altering gene expression and influencing cellular processes, such as macrophage differentiation.[1][6][7][8] As with any potent, biologically active compound, it should be handled with care to avoid direct contact, inhalation, and ingestion.

Key operational considerations include:

  • Risk Assessment: Before handling, a thorough risk assessment should be conducted for all planned procedures.

  • Designated Area: All work with TMP195 powder and concentrated solutions should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Training: Personnel must be trained on the potential hazards and safe handling procedures for potent compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various tasks involving TMP195. General guidance from OSHA and NIOSH for handling hazardous drugs recommends a comprehensive approach to PPE.[9][10][11]

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Unpacking/Receiving Double chemotherapy-grade gloves (ASTM D6978)[9]Safety glasses with side shieldsStandard lab coatRecommended if packaging is damaged
Weighing Powder Double chemotherapy-grade glovesSafety goggles or face shield[12]Disposable, solid-front gown with tight cuffs[10]NIOSH-approved respirator (e.g., N95)
Preparing Solutions Double chemotherapy-grade glovesSafety goggles or face shieldDisposable, solid-front gown with tight cuffsWork in a certified chemical fume hood
In Vitro Experiments Single pair of nitrile glovesSafety glassesStandard lab coatNot required if handling dilute solutions in a biosafety cabinet
In Vivo Injections Double chemotherapy-grade glovesSafety glasses with side shieldsDisposable, solid-front gown with tight cuffsNot required
Waste Disposal Double chemotherapy-grade glovesSafety glassesDisposable, solid-front gown with tight cuffsNot required

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of TMP195 and to ensure a safe laboratory environment.

Stock Solution Preparation:

  • Preparation: Prepare stock solutions in a chemical fume hood.

  • Solubility: TMP195 is soluble in DMSO.[1][4] For a 10 mM stock solution, dissolve the appropriate amount of TMP195 in DMSO.

  • Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]

cluster_prep Preparation Workflow weigh Weigh TMP195 Powder in a Fume Hood dissolve Dissolve in DMSO to Desired Concentration weigh->dissolve aliquot Aliquot into Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. A streamlined workflow for the preparation and storage of TMP195 stock solutions.

Spill and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent others from entering.

  • PPE: Don appropriate PPE, including double gloves, a disposable gown, and eye protection. For large spills of powder, respiratory protection is required.

  • Contain: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp absorbent pads to avoid creating dust.

  • Clean: Clean the area with an appropriate deactivating solution or soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste.

spill Spill Occurs evacuate Evacuate and Alert Others spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill clean_area Clean Spill Area contain_spill->clean_area dispose_waste Dispose of Contaminated Waste as Hazardous clean_area->dispose_waste

Figure 2. A logical flow diagram for responding to a TMP195 spill.

Waste Disposal:

  • Solid Waste: All disposable items contaminated with TMP195, such as gloves, gowns, and absorbent pads, should be collected in a designated hazardous waste container.[13]

  • Liquid Waste: Unused or contaminated solutions of TMP195 should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[13]

  • Sharps: Needles and syringes used for in vivo administration must be disposed of in a designated sharps container for hazardous materials.[13]

By adhering to these guidelines, researchers can safely handle TMP195 and minimize the risk of exposure, ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.